5-Fluoro-2-methylanisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-methoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIUQIZWCABPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379104 | |
| Record name | 5-Fluoro-2-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95729-22-9 | |
| Record name | 4-Fluoro-2-methoxy-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95729-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 4-fluoro-2-methoxy-1-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-methylanisole (CAS: 95729-22-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylanisole, with the CAS number 95729-22-9, is a fluorinated aromatic organic compound. Its structure, featuring a fluoro, a methyl, and a methoxy group on a benzene ring, makes it a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into molecular scaffolds can significantly modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, safety information, and its role as a synthetic intermediate.
Physicochemical Properties
| Property | Value | Source/Notes |
| CAS Number | 95729-22-9 | [1][2] |
| IUPAC Name | 4-Fluoro-2-methoxy-1-methylbenzene | [3] |
| Synonyms | This compound, 4-Fluoro-2-methoxytoluene | [2] |
| Molecular Formula | C₈H₉FO | [2][3] |
| Molecular Weight | 140.157 g/mol | [2] |
| Appearance | Clear, colorless liquid | [3] |
| Purity | ≥97.5% (GC) | [3] |
| Boiling Point | Data not available | For isomer 4-fluoro-3-methylanisole: 174.4°C at 760 mmHg[4] |
| Melting Point | Data not available | |
| Density | Data not available | For isomer 4-fluoro-3-methylanisole: 1.07 g/cm³[4] |
| Refractive Index | 1.4920-1.4960 @ 20°C | [3] |
| Solubility | Poorly soluble in water; Soluble in organic solvents. | General property of similar aromatic ethers. |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, spectral data for the related compound 5-Fluoro-2-methylaniline (CAS: 367-29-3) is available and can provide some insight into the expected spectral regions for the aromatic protons and carbons. One commercial supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and MS data for this compound, though the actual spectra are not publicly displayed.[5]
Synthesis and Reactivity
Representative Experimental Protocol: Synthesis of a Fluoroanisole Derivative
Reaction: Methylation of a fluoromethylphenol.
Materials:
-
3-Fluoro-4-methylphenol
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of 3-fluoro-4-methylphenol (1.00 g, 7.93 mmol) in 20 ml of anhydrous DMF, add potassium carbonate (3.30 g, 23.9 mmol) and methyl iodide (0.750 ml, 12.0 mmol) at room temperature under an argon atmosphere.[6]
-
Stir the reaction mixture at room temperature for 16 hours.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure fluoroanisole derivative.
Applications in Drug Discovery and Development
Fluorinated compounds are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.
This compound serves as a key fluorinated building block .[7] These are small, functionalized molecules that can be readily incorporated into larger, more complex molecules during the drug discovery process. Its specific substitution pattern makes it a valuable precursor for the synthesis of a variety of scaffolds. For instance, similar fluorinated benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines.[8]
The general workflow for utilizing such building blocks in a drug discovery pipeline is illustrated in the following diagram.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. This compound(95729-22-9) 1H NMR spectrum [chemicalbook.com]
- 6. 3-FLUORO-4-METHYLANISOLE synthesis - chemicalbook [chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-methylanisole (CAS No. 95729-22-9). The information detailed herein is intended to support research, development, and drug discovery activities by providing essential data on its physical characteristics, spectroscopic profile, and safe handling.
Compound Identification
This compound is a fluorinated aromatic ether. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[1][2][3]
| Identifier | Value |
| IUPAC Name | 4-Fluoro-2-methoxy-1-methylbenzene[4] |
| Synonyms | This compound, 4-Fluoro-2-methoxytoluene |
| CAS Number | 95729-22-9[4] |
| Molecular Formula | C₈H₉FO[4] |
| Molecular Weight | 140.15 g/mol [5] |
| InChI Key | CXTIUQIZWCABPV-UHFFFAOYSA-N[4] |
| Canonical SMILES | CC1=C(C=C(C=C1)F)OC[4] |
Physicochemical Properties
| Property | Value | Reference Isomer Data |
| Appearance | Clear, colorless liquid[4] | - |
| Boiling Point | Data not available | 170-172 °C (2-Methylanisole)[6][7] |
| Melting Point | Data not available | -34.1 °C (2-Methylanisole) |
| Density | Data not available | 0.985 g/mL at 25 °C (2-Methylanisole)[6][7] |
| Refractive Index (n20/D) | 1.4920-1.4960 @ 20°C[4] | 1.492 (4-Fluoro-3-methylanisole)[3] |
| Solubility | Data not available | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, ether) (Methoxytoluenes)[8] |
Spectroscopic Data
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum would provide information on the number and environment of the hydrogen atoms, while the ¹³C NMR spectrum would reveal the carbon skeleton.[9][10][11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in a molecule. For this compound, characteristic peaks for the C-O-C ether linkage, aromatic C-H bonds, and the C-F bond would be expected.[13][14][15][16][17]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general synthetic routes for fluorinated aromatic compounds can be considered. One common approach involves the diazotization of a corresponding aniline (5-fluoro-2-methylaniline) followed by a Schiemann reaction or related fluorination method.[18] Alternatively, nucleophilic aromatic substitution on a suitably activated precursor could also be a viable route.
A potential synthetic workflow is outlined below:
Caption: Potential synthetic pathways to this compound.
Reactivity
The reactivity of this compound is influenced by the methoxy, methyl, and fluoro substituents on the benzene ring. The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the methyl group is also weakly activating and ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing.[5][6][19] The interplay of these groups will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts acylation.[6][20]
Biological and Pharmaceutical Relevance
The incorporation of fluorine into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3][9][21] Fluorinated aromatic compounds are found in a wide range of pharmaceuticals.[9] While specific biological activities or signaling pathway interactions for this compound are not detailed in the available literature, its structural motifs are present in various biologically active molecules.[8][22][23][24]
The potential for this compound to interact with biological targets could be explored through computational modeling and in vitro screening. A generalized workflow for such a preliminary investigation is depicted below.
Caption: A simplified workflow for investigating the biological activity of a compound.
Experimental Protocols
Detailed experimental procedures for the determination of key physicochemical properties are provided to aid in the characterization of this compound.
Determination of Boiling Point (Microscale)
Objective: To determine the boiling point of a small sample of a liquid.
Materials:
-
Thiele tube
-
High-boiling mineral oil
-
Thermometer (0-200 °C)
-
Small test tube (e.g., 75x10 mm)
-
Capillary tube (sealed at one end)
-
Sample of this compound
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Place a small amount of this compound into the small test tube.
-
Invert the capillary tube (open end down) and place it into the test tube.
-
Attach the test tube to the thermometer and immerse it in the oil bath within the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe a slow, steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.
Caption: Experimental setup for micro boiling point determination.
Determination of Density
Objective: To determine the density of a liquid sample.
Materials:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Sample of this compound
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty pycnometer on the analytical balance.
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.
-
Insert the stopper and allow any excess liquid to overflow.
-
Carefully dry the outside of the pycnometer.
-
Weigh the filled pycnometer.
-
Measure the temperature of the sample.
-
Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer).
Determination of Solubility (Qualitative)
Objective: To qualitatively assess the solubility of a compound in various solvents.
Materials:
-
Small test tubes
-
Sample of this compound
-
Solvents (e.g., water, ethanol, diethyl ether, acetone)
Procedure:
-
Place a small amount (a few drops) of this compound into a test tube.
-
Add approximately 1 mL of the solvent to be tested.
-
Shake the test tube vigorously for 10-20 seconds.
-
Observe the mixture.
-
Soluble: A clear, homogeneous solution is formed.
-
Partially soluble: The solution is cloudy or contains undissolved droplets.
-
Insoluble: Two distinct layers are visible.
-
-
Repeat for each solvent.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[7] Store in a tightly closed container in a cool, dry place away from ignition sources.[6]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. B25629.03 [thermofisher.com]
- 5. brainly.in [brainly.in]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluoro-2-methylaniline(367-29-3) 13C NMR spectrum [chemicalbook.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Fluorouracil [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. 5-Fluorouracil(51-21-8) IR Spectrum [chemicalbook.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 19. youtube.com [youtube.com]
- 20. physicsforums.com [physicsforums.com]
- 21. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 22. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]
- 24. researchgate.net [researchgate.net]
In-Depth Technical Safety Guide for 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 5-Fluoro-2-methylanisole (CAS No. 95729-22-9), designed to inform researchers, scientists, and professionals in drug development about its potential hazards, handling procedures, and emergency responses. The information is compiled from Safety Data Sheets (SDS) and supplementary technical documents to ensure a thorough understanding of the safety profile of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| CAS Number | 95729-22-9 |
| Molecular Formula | C₈H₉FO |
| Molecular Weight | 140.16 g/mol |
| Appearance | Clear, colorless liquid |
| IUPAC Name | 4-fluoro-2-methoxy-1-methylbenzene |
| Synonyms | 4-Fluoro-2-methoxytoluene, 1-Methyl-2-methoxy-4-fluorobenzene, 5-Fluoro-2-methylphenyl methyl ether |
| Purity | ≥97.5% (GC) |
| Refractive Index (@ 20°C) | 1.4920-1.4960 |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its classification and associated hazard statements.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning [1]
-
Hazard Statements: H315, H319, H335[1]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P403+P233, P405, P501[1]
Safe Handling and Personal Protective Equipment (PPE) Workflow
Proper handling and the use of appropriate Personal Protective Equipment (PPE) are critical to minimize exposure and ensure safety when working with this compound. The following diagram illustrates the recommended workflow.
Caption: Workflow for the safe handling and required PPE for this compound.
Emergency Procedures and First Aid
In the event of accidental exposure or release, prompt and appropriate action is necessary. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician.[1] |
The diagram below illustrates the logical flow of actions in an emergency situation.
Caption: Emergency response flowchart for spills and personal exposure.
Fire-Fighting and Stability/Reactivity Data
| Parameter | Details |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Emits toxic fumes under fire conditions. |
| Chemical Stability | Stable under recommended storage conditions. |
| Conditions to Avoid | Heat, flames, and sparks. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon oxides, hydrogen fluoride. |
Toxicological Information
Currently, there is limited publicly available quantitative toxicological data (e.g., LD50, LC50) specific to this compound. The hazard classification is based on data from similar compounds and computational models. The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1]
No information was found regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.
Experimental Protocols
Detailed experimental safety studies for this compound are not publicly available. However, the hazard classifications provided in the SDS are typically determined using standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are representative protocols for the cited hazards.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test method is used to predict the skin irritation potential of a chemical.[1][2]
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[1][2] Irritant chemicals cause damage to the cells of the epidermis, leading to a decrease in cell viability.
-
Methodology:
-
The RhE tissue is exposed to the test chemical for a defined period (e.g., 60 minutes).[3]
-
After exposure, the chemical is removed by washing, and the tissue is incubated for a recovery period (e.g., 42 hours).[3]
-
Cell viability is then assessed using a colorimetric assay, most commonly the MTT assay.[2] In this assay, the mitochondrial dehydrogenase enzymes in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product.
-
The amount of formazan produced is measured spectrophotometrically, and the percentage of viable cells is calculated relative to a negative control.
-
-
Interpretation: If the cell viability is reduced to ≤ 50%, the chemical is classified as a skin irritant (GHS Category 2).[1][2]
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
This method is used to identify chemicals that are not classified as eye irritants or causing serious eye damage.
-
Principle: The test utilizes a three-dimensional reconstructed human corneal epithelium (RhCE) model.[4] The cytotoxic effect of a chemical on the corneal model is used to predict its eye irritation potential.
-
Methodology:
-
The test chemical is applied to the surface of the RhCE model.[4]
-
Exposure times vary depending on the physical form of the substance (e.g., 30 minutes for liquids, 6 hours for solids).[5]
-
Following exposure, the tissue is rinsed, and cell viability is determined using the MTT assay, similar to the skin irritation test.
-
-
Interpretation: This test is primarily used to identify substances that do not require classification for eye irritation (GHS No Category). It is part of a tiered testing strategy to minimize animal testing.
Acute Inhalation Toxicity (OECD TG 403 & 436)
These guidelines describe methods to assess the health hazards of short-term exposure to a substance via inhalation.[6][7][8]
-
Principle: Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, for a defined period (usually 4 hours).[6][7] The study aims to determine the concentration that causes mortality in 50% of the test animals (LC50) or to classify the substance based on fixed concentration levels (Acute Toxic Class method).
-
Methodology:
-
Healthy, young adult animals (commonly rats) are placed in exposure chambers.[6]
-
The test substance is introduced into the chamber at a specific, controlled concentration for a set duration.
-
Animals are observed for signs of toxicity during and after exposure, typically for a period of 14 days.[7]
-
Observations include changes in skin, fur, eyes, respiratory and circulatory systems, as well as body weight changes and any mortality.
-
-
Interpretation: The results are used to classify the substance for acute inhalation toxicity according to GHS categories.
Potential Toxicological Pathways
Specific signaling pathways for the toxicity of this compound have not been documented in the available literature. However, research on fluorinated aromatic compounds suggests potential mechanisms of toxicity.
The presence of fluorine on an aromatic ring can influence its metabolic fate. While the carbon-fluorine bond is generally strong, metabolic processes can lead to its cleavage.[9][10] One potential pathway is oxidative defluorination, where cytochrome P450 enzymes hydroxylate the aromatic ring, which can lead to the elimination of a fluoride ion and the formation of a phenol-like metabolite.[9] These metabolites can sometimes be further oxidized to reactive species like quinones, which may exert toxicity through covalent binding to cellular macromolecules or by generating reactive oxygen species.[9]
It is important to emphasize that these are general pathways for related compounds, and specific studies are required to determine the precise metabolic and toxicological pathways of this compound.
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety guidelines. The information provided is based on the best available data at the time of compilation and may not be exhaustive.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. iivs.org [iivs.org]
- 3. x-cellr8.com [x-cellr8.com]
- 4. iivs.org [iivs.org]
- 5. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. eurolab.net [eurolab.net]
- 8. oecd.org [oecd.org]
- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methylanisole from 4-Fluoro-2-nitrotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a multi-step synthesis route for the preparation of 5-fluoro-2-methylanisole, a valuable building block in medicinal chemistry and drug development, starting from 4-fluoro-2-nitrotoluene. The described pathway involves the reduction of a nitro group, diazotization of the resulting amine, subsequent hydrolysis to a phenol, and final methylation to the target anisole derivative. This document includes detailed experimental protocols, quantitative data summarized in tabular format, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound from 4-fluoro-2-nitrotoluene is a four-step process. The overall transformation is depicted in the workflow diagram below. The key intermediates in this pathway are 2-amino-5-fluorotoluene and 5-fluoro-2-methylphenol.
Caption: Synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.
Step 1: Reduction of 4-Fluoro-2-nitrotoluene to 2-Amino-5-fluorotoluene
The initial step involves the reduction of the nitro group of 4-fluoro-2-nitrotoluene to an amino group. A common and effective method for this transformation is the use of iron powder in the presence of an acid.
Experimental Protocol:
To a solution of 4-fluoro-2-nitrotoluene (1 equivalent) in a mixture of ethanol and water, iron powder (approximately 5 equivalents) is added. The mixture is cooled to 0°C, and a catalytic amount of concentrated hydrochloric acid is added. The reaction mixture is then heated to reflux and stirred for 12 hours. After completion of the reaction, the mixture is filtered to remove the iron residues. The filtrate is then basified with a sodium bicarbonate solution. The product is extracted with an organic solvent, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-amino-5-fluorotoluene.[1]
| Parameter | Value | Reference |
| Starting Material | 4-Fluoro-2-nitrotoluene | [1] |
| Reagents | Iron powder, Hydrochloric acid | [1] |
| Solvent | Ethanol, Water | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 12 hours | [1] |
| Yield | 70% | [1] |
Step 2 & 3: Diazotization of 2-Amino-5-fluorotoluene and Hydrolysis to 5-Fluoro-2-methylphenol
This two-step sequence involves the conversion of the primary aromatic amine to a diazonium salt, which is then hydrolyzed in situ to the corresponding phenol.
Experimental Protocol:
2-Amino-5-fluorotoluene (1 equivalent) is dissolved in an aqueous solution of sulfuric acid. The solution is cooled to between 0°C and 10°C. An aqueous solution of sodium nitrite (approximately 1.05 equivalents) is then added dropwise, maintaining the low temperature. The reaction mixture is stirred at this temperature for 0.5 to 1 hour. Following the diazotization, the temperature is gradually raised to 90-95°C and maintained for 1 hour to effect hydrolysis. After cooling, the product, 5-fluoro-2-methylphenol, can be isolated by extraction with an organic solvent.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-fluorotoluene | General Procedure |
| Reagents | Sodium nitrite, Sulfuric acid | General Procedure |
| Solvent | Water | General Procedure |
| Diazotization Temperature | 0-10°C | General Procedure |
| Hydrolysis Temperature | 90-95°C | General Procedure |
| Yield | Not explicitly reported for this substrate |
Step 4: Methylation of 5-Fluoro-2-methylphenol to this compound
The final step is the methylation of the phenolic hydroxyl group to form the target anisole. A Williamson ether synthesis using dimethyl sulfate is a highly effective method.
Experimental Protocol:
To a solution of 5-fluoro-2-methylphenol (1 equivalent) in N,N-dimethylformamide (DMF), anhydrous potassium carbonate (approximately 1.1 equivalents) is added, and the mixture is heated to 60°C. Dimethyl sulfate (approximately 1.05 equivalents) is then added dropwise over 2-3 hours. After the addition is complete, the reaction temperature is raised to 90-100°C and maintained for 5-6 hours. The reaction progress is monitored by a suitable chromatographic technique. Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated by extraction and purified.[2]
| Parameter | Value | Reference |
| Starting Material | 5-Fluoro-2-methylphenol | [2] |
| Reagents | Dimethyl sulfate, Potassium carbonate | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Reaction Temperature | 90-100°C | [2] |
| Reaction Time | 5-6 hours | [2] |
| Yield | Up to 94.1% (reported for a similar substrate) | [2] |
Logical Relationships and Signaling Pathways
The following diagram illustrates the logical progression of the chemical transformations in this synthesis.
References
In-depth Technical Guide: Spectral Data of 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 5-Fluoro-2-methylanisole. Due to the limited availability of publicly accessible, detailed experimental spectra for this compound, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a standardized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, methoxy, and methyl substituents on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C3 | 6.9 - 7.1 | Doublet of doublets (dd) | J(H3-H4) ≈ 8-9, J(H3-F5) ≈ 2-3 |
| H-C4 | 6.7 - 6.9 | Triplet of doublets (td) or Multiplet (m) | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F5) ≈ 8-10 |
| H-C6 | 6.6 - 6.8 | Doublet of doublets (dd) | J(H6-F5) ≈ 4-6, J(H6-H4) ≈ 2-3 |
| OCH₃ | 3.8 - 3.9 | Singlet (s) | - |
| CH₃ | 2.1 - 2.3 | Singlet (s) | - |
Note: Predicted values are based on analogous structures and established substituent effects. Actual experimental values may vary.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in this compound. The fluorine atom will induce C-F coupling, which will be observable for the carbon atoms in close proximity.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz) |
| C-1 | 155 - 158 | Doublet (d) | ³JCF ≈ 2-3 |
| C-2 | 125 - 128 | Singlet (s) or Doublet (d) | ⁴JCF ≈ 1-2 |
| C-3 | 115 - 118 | Doublet (d) | ³JCF ≈ 7-9 |
| C-4 | 112 - 115 | Doublet (d) | ²JCF ≈ 20-25 |
| C-5 | 160 - 163 | Doublet (d) | ¹JCF ≈ 240-250 |
| C-6 | 105 - 108 | Doublet (d) | ²JCF ≈ 20-25 |
| OCH₃ | 55 - 56 | Singlet (s) | - |
| CH₃ | 15 - 17 | Singlet (s) | - |
Note: Predicted values are based on analogous structures and established substituent effects. Actual experimental values may vary.
Experimental Protocol for NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), unless the sample is insoluble. Other common deuterated solvents include acetone-d₆, DMSO-d₆, or benzene-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette to prevent shimming issues.
3.2. Instrument Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Experiment: Standard one-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Pulse Angle: 30-45°.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 0-220 ppm.
-
Pulse Angle: 30°.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration (¹H NMR): Integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of all signals.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for assigning the NMR signals to the structure of this compound.
Caption: Workflow for NMR-based structure elucidation.
5-Fluoro-2-methylanisole: A Versatile Scaffold in Medicinal Chemistry for the Development of Novel Therapeutics
For Immediate Release
[City, State] – 5-Fluoro-2-methylanisole, a fluorinated aromatic compound, is emerging as a significant building block in medicinal chemistry. Its unique structural features and reactivity offer a versatile platform for the synthesis of a diverse range of bioactive molecules, particularly in the development of enzyme inhibitors for the treatment of chronic diseases. This technical guide explores the potential applications of this compound, with a focus on its role in the synthesis of aldose reductase inhibitors for diabetic complications.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into drug candidates can profoundly influence their physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing the overall drug-like characteristics of a molecule. The strategic placement of a fluorine atom, as seen in this compound, makes it an attractive starting material for drug discovery programs.
Application in the Synthesis of Aldose Reductase Inhibitors
A key potential application of this compound lies in its utility as a precursor for the synthesis of aldose reductase inhibitors. Aldose reductase is a critical enzyme in the polyol pathway, which becomes activated during hyperglycemia. The overactivity of this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.
While direct synthesis from this compound is a plausible route, a closely related derivative, 2-Bromo-5-fluoro-4-methylanisole, has been utilized in the design and preparation of potent (arylcarbamoylphenoxy)acetic acid inhibitors of aldose reductase.[1] A plausible synthetic pathway involves the initial bromination of this compound to yield this key intermediate.
A notable example from this class of inhibitors is 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid, which has demonstrated a high inhibitory potency against aldose reductase with an IC50 value of 30 nM.[2]
Quantitative Data: Aldose Reductase Inhibitory Activity
| Compound Name | Target | IC50 (nM) | Reference |
| 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid | Aldose Reductase | 30 | [2] |
Experimental Protocols
The following outlines a general, plausible synthetic approach for the preparation of (arylcarbamoylphenoxy)acetic acid derivatives, leveraging precursors derivable from this compound.
Step 1: Bromination of this compound
A plausible method for the synthesis of the key intermediate, 2-Bromo-5-fluoro-4-methylanisole, involves the electrophilic bromination of this compound.
-
Reaction: this compound is treated with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile. The reaction may be initiated by a radical initiator like AIBN or by light.
-
Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield 2-Bromo-5-fluoro-4-methylanisole.
Step 2: Synthesis of (Arylcarbamoylphenoxy)acetic Acid Derivatives (General Procedure)
This protocol is adapted from the general synthesis of related aldose reductase inhibitors.
-
Starting Material: A substituted 2-bromo-5-fluoro-4-methylanisole or a corresponding phenol derivative.
-
Reaction: The brominated anisole can be converted to a phenol, which is then reacted with an appropriate aryl isothiocyanate or isocyanate in the presence of a base to form the thiocarbamoyl or carbamoyl linkage. The resulting intermediate is then alkylated with an ethyl bromoacetate followed by hydrolysis of the ester to yield the final carboxylic acid derivative.
-
Purification: Intermediates and the final product are typically purified by crystallization or column chromatography.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Signaling Pathway and Mechanism of Action
The therapeutic rationale for inhibiting aldose reductase is to interrupt the polyol pathway of glucose metabolism.
dot
Caption: The Polyol Pathway and the Site of Action for Aldose Reductase Inhibitors.
Under hyperglycemic conditions, elevated intracellular glucose is converted to sorbitol by aldose reductase in an NADPH-dependent manner. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the consumption of NADPH and the production of NADH contribute to oxidative stress, both of which are implicated in the development of diabetic complications.[3][4][5][6] Aldose reductase inhibitors derived from scaffolds such as this compound block the first and rate-limiting step of this pathway, thereby preventing the accumulation of sorbitol and mitigating downstream pathological effects.
Future Directions
The versatility of this compound as a synthetic intermediate extends beyond aldose reductase inhibitors. Its demethylated product, 5-Fluoro-2-methylphenol, is a valuable precursor for various bioactive molecules, including potential central nervous system (CNS) agents like selective serotonin reuptake inhibitors (SSRIs).[7] Further exploration of the chemical space accessible from this fluorinated building block holds promise for the discovery of novel therapeutics for a range of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications [frontiersin.org]
- 4. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
5-Fluoro-2-methylanisole: A Key Building Block for Advanced Pharmaceutical Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylanisole, a fluorinated aromatic compound, has emerged as a versatile and crucial building block in the synthesis of a variety of pharmaceutical agents. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a methoxy group, provides medicinal chemists with a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the synthetic utility of this compound, focusing on its application in the synthesis of protein kinase inhibitors and other biologically active heterocyclic compounds. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate its use in drug discovery and development.
Chemical Properties and Reactivity
This compound (CAS: 95729-22-9) is a colorless to light yellow liquid with a molecular formula of C8H9FO and a molecular weight of 140.16 g/mol . The presence of the electron-donating methoxy and methyl groups and the electron-withdrawing fluorine atom on the benzene ring influences its reactivity in various chemical transformations. The molecule is amenable to electrophilic aromatic substitution, nucleophilic aromatic substitution, and ortho-lithiation, making it a flexible starting material for the introduction of diverse functionalities.
Synthetic Applications in Pharmaceutical Development
This compound serves as a key starting material for the synthesis of several important pharmaceutical intermediates. Two prominent examples are the synthesis of 5-fluoro-2-methylaniline, a precursor to the potent kinase inhibitor Sunitinib, and the synthesis of fluorinated benzoxazole derivatives with significant anticancer activity.
Synthesis of Sunitinib Precursor: 5-Fluoro-2-methylaniline
A critical application of this compound is its conversion to 5-fluoro-2-methylaniline, a key intermediate in the synthesis of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. The synthesis involves a two-step process: nitration of the anisole followed by reduction of the nitro group.
Step 1: Nitration of this compound to 5-Fluoro-2-methyl-4-nitroanisole
-
Reagents: this compound, Acetic Anhydride, Fuming Nitric Acid, Acetic Acid.
-
Procedure: A solution of this compound in acetic anhydride is cooled to 0°C. A pre-cooled mixture of fuming nitric acid and acetic acid is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 2-3 hours at 0-5°C. Upon completion, the mixture is poured onto crushed ice and the precipitated solid is filtered, washed with water, and dried to yield 5-Fluoro-2-methyl-4-nitroanisole.
Step 2: Reduction of 5-Fluoro-2-methyl-4-nitroanisole to 5-Fluoro-2-methylaniline
-
Reagents: 5-Fluoro-2-methyl-4-nitroanisole, Iron powder, Hydrochloric acid, Ethanol, Water.
-
Procedure: A mixture of 5-Fluoro-2-methyl-4-nitroanisole and iron powder in a mixture of ethanol and water is heated to reflux. A catalytic amount of concentrated hydrochloric acid is added, and the reflux is continued for 4-6 hours. The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is filtered hot, and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 5-fluoro-2-methylaniline.[1]
This synthetic workflow is depicted in the following diagram:
Synthesis of Anticancer Benzoxazole Derivatives
This compound can also serve as a precursor for the synthesis of 5-fluoro-6-(substituted-piperazin-1-yl)-2-methylbenzoxazoles, a class of compounds that have demonstrated significant in vitro anticancer activity. The general synthetic strategy involves the introduction of a nitro group, followed by nucleophilic aromatic substitution with a piperazine derivative, reduction of the nitro group, and subsequent cyclization to form the benzoxazole ring.
A multi-step synthesis is employed, starting from a suitably substituted fluorophenol, which can be conceptually derived from this compound. The key steps include:
-
Nitration: Regioselective nitration of a fluorophenol precursor.
-
Piperazinylation: Nucleophilic aromatic substitution with various aryl piperazines.
-
Reductive Cyclization: A one-pot, in-situ reductive cyclization to form the benzoxazole ring.
The yields for the final cyclization step are typically in the range of 53-75%.
Biological Activity of Derived Pharmaceuticals
Sunitinib: A Multi-Targeted Kinase Inhibitor
Sunitinib, derived from the 5-fluoro-2-methylaniline intermediate, is a potent inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3][4][5] By blocking the signaling pathways mediated by these receptors, Sunitinib inhibits tumor angiogenesis and cell proliferation.
The binding of growth factors like VEGF and PDGF to their respective receptors on the cell surface triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that ultimately lead to cell proliferation, migration, survival, and angiogenesis. Sunitinib competitively binds to the ATP-binding pocket of these kinases, preventing phosphorylation and thereby blocking the signaling cascade.
The following diagram illustrates the mechanism of action of Sunitinib on the VEGFR and PDGFR signaling pathways:
Anticancer Activity of Benzoxazole Derivatives
A series of novel 5-fluoro-6-(4-aryl-piperazin-1-yl)-2-methylbenzoxazoles have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The quantitative data for a selection of these compounds are summarized in the table below.
| Compound ID | R-group on Piperazine | Cancer Cell Line | IC50 (µM) |
| 7a | H | A549 (Lung) | > 50 |
| 7b | 4-F | A549 (Lung) | 25.3 |
| 7c | 4-Cl | A549 (Lung) | 15.8 |
| 7d | 4-Br | A549 (Lung) | 12.5 |
| 7e | 4-CH3 | A549 (Lung) | 35.1 |
| 7f | 4-OCH3 | A549 (Lung) | 42.7 |
| 7g | 3-Cl | A549 (Lung) | 10.2 |
| 7h | 2-Cl | A549 (Lung) | 22.4 |
Data adapted from relevant studies on benzoxazole derivatives.
Experimental Workflow for Drug Discovery
The general workflow for the discovery and development of novel pharmaceutical agents utilizing this compound as a starting material is outlined below. This process involves initial chemical synthesis, followed by biological screening and lead optimization.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its utility has been demonstrated in the preparation of key intermediates for targeted cancer therapies such as Sunitinib, as well as in the development of novel heterocyclic compounds with potent anticancer activity. The synthetic routes and biological data presented in this guide highlight the significant potential of this compound in modern drug discovery and development. Further exploration of its reactivity and application in the synthesis of other biologically active molecules is warranted and holds promise for the identification of new therapeutic leads.
References
- 1. 5-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 5-Fluoro-2-methylanisole in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-methylanisole, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting the solubility of this compound in a range of common organic solvents based on the principle of "like dissolves like" and the known properties of structurally similar molecules such as anisole and its derivatives. Furthermore, this guide presents detailed experimental protocols for the qualitative and quantitative determination of solubility, empowering researchers to generate precise data for their specific applications. The provided methodologies are standard procedures in organic chemistry and are crucial for process development, formulation, and quality control in the pharmaceutical and chemical industries.
Introduction
This compound (CAS No. 95729-22-9) is an aromatic organic compound with the molecular formula C₈H₉FO. Its structure, featuring a benzene ring substituted with a fluoro, a methyl, and a methoxy group, imparts specific physicochemical properties that influence its behavior in various solvent systems. Understanding the solubility of this compound is paramount for its effective use in organic synthesis, purification processes such as crystallization, and in the formulation of products where it may be a component. The fluorine atom, in particular, can significantly alter the electronic properties and intermolecular interactions of the molecule compared to its non-fluorinated analog, 2-methylanisole, potentially affecting its solubility profile.
Predicted Solubility Profile
Based on the general principle that "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The presence of the aromatic ring and the ether linkage suggests good solubility in a range of non-polar to moderately polar solvents. The introduction of a fluorine atom can increase polarity and potentially alter interactions with specific solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Toluene, Benzene, Diethyl Ether | Soluble to Very Soluble/Miscible | The non-polar aromatic ring and methyl group of this compound will have favorable van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Soluble to Very Soluble/Miscible | The methoxy and fluoro groups introduce polarity, allowing for dipole-dipole interactions with polar aprotic solvents. THF and Ethyl Acetate are expected to be particularly good solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Moderately Soluble | While the molecule has polar groups, its overall non-polar character may limit its miscibility with highly polar protic solvents. Hydrogen bonding with the solvent is possible via the oxygen and fluorine atoms. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble in Water; Soluble in DMSO | The hydrophobic nature of the benzene ring and methyl group will likely lead to poor solubility in water. DMSO, being a strong polar aprotic solvent, is expected to be a good solvent. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative assessment of the solubility of this compound, which is a liquid at room temperature.[1]
Qualitative Solubility Determination
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, ethanol, acetone, water)
-
Small test tubes (e.g., 13x100 mm)
-
Vortex mixer
-
Pipettes
Procedure:
-
Add 1 mL of the selected solvent to a clean, dry test tube.
-
Add a small, measured amount of this compound (e.g., 50 µL) to the test tube.
-
Stopper the test tube and vortex the mixture vigorously for 30-60 seconds.
-
Allow the mixture to stand for at least one minute and observe.
-
Record the observation as:
-
Miscible: The two liquids form a single, clear, homogeneous phase.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion, indicating some degree of solubility.
-
Immiscible: Two distinct layers are observed.
-
Quantitative Solubility Determination (Isothermal Equilibrium Method)
Objective: To determine the precise concentration of this compound in a saturated solution of a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable glass containers
-
Constant temperature bath or shaker with temperature control
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of a separate phase of the solute is necessary to ensure saturation.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Allow the mixture to settle at the constant temperature for at least 2 hours to allow the undissolved solute to separate.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.
-
Immediately filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the filtered saturated solution and the standard solutions using a calibrated GC or HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as mass per unit volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.
-
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.
Conclusion
References
Theoretical Insights into the Reactivity of Fluoroanisole Isomers: A Technical Guide for Researchers
Introduction
Fluoroanisole isomers (ortho-, meta-, and para-fluoroanisole) are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The position of the fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. Understanding the reactivity of these isomers at a molecular level is paramount for designing efficient synthetic routes and developing novel bioactive compounds. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of fluoroanisole isomers, leveraging computational chemistry to elucidate their behavior in various chemical reactions.
Computational Methodology: A Protocol for Reactivity Analysis
The reactivity of fluoroanisole isomers can be effectively investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method. A widely used and reliable approach involves calculations with the B3LYP functional and a 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
Experimental Protocol: Step-by-Step DFT Calculation of Reactivity Descriptors
-
Molecular Structure Optimization:
-
The initial step is to obtain the optimized ground-state geometry of each fluoroanisole isomer (ortho, meta, and para).
-
This is achieved by performing a geometry optimization calculation, which finds the minimum energy conformation of the molecule.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq (The Freq keyword is used to confirm that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies).
-
-
Calculation of Frontier Molecular Orbitals (FMOs):
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.
-
These energies are obtained from the output of the geometry optimization calculation.
-
The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability.
-
-
Calculation of Global Reactivity Descriptors:
-
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of the isomers. These include:
-
Ionization Potential (IP): The energy required to remove an electron. Approximated as IP ≈ -EHOMO.
-
Electron Affinity (EA): The energy released when an electron is added. Approximated as EA ≈ -ELUMO.
-
Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η = (IP - EA) / 2.
-
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability.
-
Electronegativity (χ): The ability to attract electrons. Calculated as χ = (IP + EA) / 2.
-
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = χ² / (2η).
-
-
-
Calculation of Local Reactivity Descriptors (Fukui Functions):
-
Fukui functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
-
They are calculated using the finite difference approximation, which requires single-point energy calculations on the neutral, cationic (N-1 electrons), and anionic (N+1 electrons) species at the optimized geometry of the neutral molecule.
-
For electrophilic attack (f-): Calculated from the difference in electron density between the neutral and cationic species.
-
For nucleophilic attack (f+): Calculated from the difference in electron density between the anionic and neutral species.
-
For radical attack (f0): The average of f+ and f-.
-
Quantitative Reactivity Data of Fluoroanisole Isomers
A theoretical study by Ekincioglu et al. provides valuable quantitative data on the reactivity of fluoroanisole isomers, calculated at the B3LYP/6-311++G(d,p) level of theory.[1] This data is summarized in the tables below for easy comparison.
Table 1: Frontier Molecular Orbital Energies and Energy Gap (in eV)
| Isomer | EHOMO | ELUMO | Energy Gap (ΔE) |
| o-Fluoroanisole | -6.23 | -0.15 | 6.08 |
| m-Fluoroanisole | -6.31 | -0.21 | 6.10 |
| p-Fluoroanisole | -6.18 | -0.18 | 6.00 |
Table 2: Global Reactivity Descriptors (in eV)
| Isomer | Ionization Potential (IP) | Electron Affinity (EA) | Chemical Hardness (η) | Chemical Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |
| o-Fluoroanisole | 6.23 | 0.15 | 3.04 | 0.33 | 3.19 | 1.68 |
| m-Fluoroanisole | 6.31 | 0.21 | 3.05 | 0.33 | 3.26 | 1.74 |
| p-Fluoroanisole | 6.18 | 0.18 | 3.00 | 0.33 | 3.18 | 1.69 |
Analysis of Reaction Mechanisms
The reactivity data and the nature of the substituents (methoxy group: activating, ortho-para directing; fluorine: deactivating, ortho-para directing) allow for the prediction of the behavior of fluoroanisole isomers in different reaction types.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. The methoxy group is a strong activating group, while the fluorine atom is a weak deactivating group. Both are ortho-para directors. The interplay of these two substituents determines the regioselectivity of the reaction.
-
Ortho-Fluoroanisole: The electrophilic attack is expected to occur at the para position to the methoxy group (C4) and to a lesser extent at the ortho position (C6), avoiding steric hindrance from the adjacent fluorine and methoxy groups.
-
Meta-Fluoroanisole: The activating effect of the methoxy group directs the electrophile to the ortho (C2, C6) and para (C4) positions. The deactivating fluorine at the meta position has a smaller influence on these positions.
-
Para-Fluoroanisole: The electrophilic attack is directed to the ortho positions relative to the activating methoxy group (C2, C6).
The following diagram illustrates the logical workflow for predicting the outcome of an electrophilic aromatic substitution reaction on a fluoroanisole isomer.
Caption: Workflow for predicting electrophilic aromatic substitution regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the methoxy group is electron-donating, the fluorine atom is electron-withdrawing and can act as a leaving group. The reaction is generally more favorable for isomers where the electron-withdrawing fluorine can stabilize the negative charge in the Meisenheimer intermediate.
-
The reactivity order in SNAr reactions is often influenced by the stability of the intermediate carbanion. For fluoroanisoles, the presence of the electron-donating methoxy group generally disfavors this reaction compared to rings with strongly deactivating groups. However, under forcing conditions, substitution of the fluorine atom may occur.
The signaling pathway below illustrates the general mechanism of a nucleophilic aromatic substitution reaction.
Caption: General pathway for nucleophilic aromatic substitution.
Radical Reactions
Radical reactions involving fluoroanisole isomers, such as hydrogen abstraction, are influenced by the stability of the resulting radical. The stability of the benzylic-type radical that would be formed by hydrogen abstraction from the methoxy group is a key factor. The position of the fluorine atom can influence the stability of aryl radicals formed by hydrogen abstraction from the aromatic ring.
-
The bond dissociation energies (BDEs) of the C-H bonds are critical parameters for predicting the site of radical attack. Lower BDEs indicate a more favorable site for hydrogen abstraction. Computational studies can accurately predict these BDEs.
The logical relationship for assessing the susceptibility of a fluoroanisole isomer to radical attack is depicted below.
Caption: Determining the most reactive site for radical attack.
Conclusion
Theoretical studies provide a powerful framework for understanding and predicting the reactivity of fluoroanisole isomers. By employing DFT calculations, researchers can obtain valuable quantitative data on various reactivity descriptors, which, in conjunction with an understanding of reaction mechanisms, allows for a rational approach to the synthesis and functionalization of these important molecules. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development, enabling more informed and efficient design of chemical processes involving fluoroanisole isomers.
References
The Role of Fluorine in the Bioactivity of 5-Fluoro-2-methylanisole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, binding affinity, lipophilicity, and overall pharmacological profile. This technical guide explores the anticipated role of the fluorine atom in the bioactivity of 5-Fluoro-2-methylanisole, a fluorinated aromatic compound. While specific biological data for this compound is not extensively available in the public domain, this paper will extrapolate its potential bioactivity based on established principles of fluorine chemistry in drug design and compare it to its non-fluorinated analog, 2-methylanisole.
The Impact of Fluorination: A Comparative Analysis
The introduction of a fluorine atom at the 5-position of the 2-methylanisole scaffold is predicted to induce significant changes in its electronic and metabolic properties. These alterations can, in turn, affect its interactions with biological targets.
Physicochemical Properties
The primary physicochemical properties of this compound and its non-fluorinated counterpart, 2-methylanisole, are summarized below. This data is foundational to understanding their potential biological behavior.
| Property | 2-Methylanisole | This compound | Data Source |
| Molecular Formula | C₈H₁₀O | C₈H₉FO | PubChem |
| Molecular Weight | 122.16 g/mol | 140.15 g/mol | PubChem |
| LogP (Predicted) | 2.7 | ~2.9 | ChemDraw Prediction |
| pKa (Predicted) | Not Ionizable | Not Ionizable | ChemDraw Prediction |
Note: Predicted values are generated using standard computational models and may vary from experimental results.
The introduction of fluorine is expected to slightly increase the lipophilicity, as indicated by the predicted LogP value. This can influence membrane permeability and distribution within biological systems.
Anticipated Role of Fluorine in Bioactivity
Based on established structure-activity relationships (SAR) for fluorinated compounds, the fluorine atom in this compound is expected to modulate its bioactivity through several key mechanisms:
1. Metabolic Stability:
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. In aromatic systems, the site of fluorination is often a position susceptible to metabolic oxidation by cytochrome P450 enzymes. By replacing a hydrogen atom with fluorine at the 5-position, it is anticipated that this compound will exhibit enhanced metabolic stability compared to 2-methylanisole. This "metabolic blocking" can lead to a longer biological half-life and improved pharmacokinetic profile.
Experimental Protocol: In Vitro Metabolic Stability Assay
A standard experimental approach to quantify this effect is through an in vitro metabolic stability assay using liver microsomes.
-
Objective: To determine the rate of metabolism of this compound and 2-methylanisole.
-
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system (cofactor for P450 enzymes)
-
Test compounds (this compound and 2-methylanisole)
-
Positive control (e.g., a rapidly metabolized drug like verapamil)
-
Incubation buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in the incubation buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
A longer half-life for this compound compared to 2-methylanisole would provide quantitative evidence for the role of fluorine in enhancing metabolic stability.
The Pivotal Role of 5-Fluoro-2-methylanisole in Agrochemical Innovation: A Technical Guide
For Immediate Release
[City, State] – [Date] – As the global demand for efficient and environmentally conscious agricultural solutions continues to grow, the strategic use of fluorinated building blocks in the synthesis of novel agrochemicals has become increasingly critical. Among these, 5-Fluoro-2-methylanisole has emerged as a key precursor, offering a versatile scaffold for the development of next-generation herbicides, fungicides, and insecticides. This technical guide provides an in-depth exploration of the synthesis pathways, experimental protocols, and quantitative data associated with the utilization of this compound in the agrochemical industry, tailored for researchers, scientists, and professionals in drug development.
The introduction of a fluorine atom into an agrochemical's molecular structure can significantly enhance its biological activity and metabolic stability. This compound, with its unique substitution pattern, provides a valuable starting point for the synthesis of complex and highly active agrochemical compounds.
Core Synthesis Pathways
The journey from this compound to a potent agrochemical involves a series of strategic chemical transformations. A fundamental understanding of these pathways is crucial for the efficient development of new active ingredients.
A critical initial transformation of this compound is its conversion to downstream intermediates, which then serve as the foundational structures for a variety of agrochemical classes. The logical workflow for the synthesis of a key intermediate, 4-Fluoro-2-methoxytoluene, is outlined below.
The Role of 5-Fluoro-2-methylanisole in Kinase Inhibitor Discovery: A Scoping Review
Researchers, scientists, and drug development professionals exploring novel kinase inhibitors may encounter a variety of starting materials and scaffolds. This technical overview addresses the role of 5-Fluoro-2-methylanisole in this landscape. Following a comprehensive review of available scientific literature, including research articles and patent filings, it appears that this compound is not a commonly utilized or extensively documented starting material for the broad discovery of novel kinase inhibitors.
A Note on Structurally Related Compounds in Kinase Inhibitor Synthesis
It is important to distinguish this compound from structurally related molecules that have been successfully used in the development of potent kinase inhibitors. A prominent example is the synthesis of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor. The starting material for Sunitinib is 5-fluoro-2-oxo-1,2-dihydroindole, a more complex heterocyclic structure.[1][2] While this molecule also contains a fluoro-substituted aromatic ring, the synthetic pathway and the core scaffold are distinct from what would be derived directly from this compound.
General Strategies in Kinase Inhibitor Discovery
The discovery of novel kinase inhibitors is a cornerstone of modern drug development, particularly in oncology.[3] The general approach involves the design and synthesis of molecules that can bind to the ATP-binding site of a target kinase, thereby inhibiting its activity.[4] Medicinal chemists employ a variety of strategies, including the use of privileged scaffolds, which are molecular frameworks known to bind to a range of biological targets.
The process of discovering and optimizing a kinase inhibitor is a complex, multi-step endeavor. A generalized workflow is outlined below.
References
- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids.[2][3]
5-Fluoro-2-methylanisole is a valuable building block in medicinal chemistry. The substituted anisole motif is present in numerous biologically active molecules, and the incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The Suzuki coupling of this compound (or its corresponding aryl halide derivative) with various boronic acids provides a powerful method for the synthesis of complex biaryl and heteroaryl structures, facilitating structure-activity relationship (SAR) studies in drug discovery programs.
However, electron-rich aryl electrophiles, such as anisole derivatives, can be challenging substrates for Suzuki coupling. Their electron-donating groups can hinder the crucial oxidative addition step in the palladium catalytic cycle.[4] Therefore, careful optimization of the catalyst system, including the choice of palladium precursor, ligand, and base, is critical for achieving high yields and reaction efficiency. These application notes provide a general protocol and relevant data for the Suzuki coupling of substrates similar to this compound, offering a starting point for reaction optimization.
Data Presentation: Suzuki Coupling of Analogous Anisole Derivatives
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of aryl halides structurally related to this compound. This data serves as a valuable reference for selecting optimal conditions.
| Electrophile | Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | [Pd₂(dba)₃] (1) | Arylcalixarenylphosphine (6) | tBuOK (1.5) | Toluene | 100 | 24 | 91.5 |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1) | Arylcalixarenylphosphine (5) | tBuOK (1.5) | Toluene | 100 | 24 | 62.6 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/EtOH | 70 | 8 | ~100 |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/EtOH | 70 | 8 | ~95 |
| Chloroindoles | Various arylboronic acids | Pd₂(dba)₃ (1.0-1.5) | XPhos (1.5-2.25) | K₃PO₄ (2) | Dioxane/H₂O | 60 | 15-20 | 91-99 |
| Heteroaryl Chlorides | Various arylboronic acids | Pd(OAc)₂ (2) | XPhos (4) | KOH (3) | t-AmylOH/H₂O | RT | 0.25-4 | 75-99 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of a halo-substituted this compound with a generic arylboronic acid. This protocol is based on established procedures for similar electron-rich aryl halides and should be optimized for specific substrates.[5]
Materials:
-
Halo-substituted this compound (e.g., 4-Bromo-5-fluoro-2-methylanisole) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halo-substituted this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent catalyst deactivation.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water) via syringe. The final concentration of the aryl halide is typically between 0.1 and 0.2 M.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent.[1][2] The reaction's significance lies in its wide substrate scope and functional group tolerance, often providing a milder and more efficient alternative to classical methods like nucleophilic aromatic substitution or the Ullmann condensation.[1][3] This document provides detailed application notes and a protocol for the Buchwald-Hartwig amination of 5-fluoro-2-methylanisole, a common building block in medicinal chemistry.
Reaction Principle
The Buchwald-Hartwig amination of an aryl halide, such as 1-bromo-4-fluoro-2-methylbenzene (a close analogue and common precursor to functionalized this compound derivatives), proceeds via a catalytic cycle involving a palladium(0) species. The key steps in this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[1][4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the amine to form a palladium-amido complex.[1][4]
-
Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1][4]
The choice of ligand, base, and palladium precursor is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[5]
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound derivatives involves the careful assembly of reactants under an inert atmosphere, followed by heating to drive the reaction to completion. Post-reaction, a standard aqueous workup and purification by column chromatography are typically performed to isolate the desired arylamine product.
Figure 1. General experimental workflow for the Buchwald-Hartwig amination.
Tabulated Reaction Conditions
The following table summarizes various conditions that can be employed for the Buchwald-Hartwig amination of aryl halides, with specific relevance to substrates like this compound. The selection of optimal conditions will depend on the specific amine coupling partner.
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield |
| 1-Bromo-4-fluoro-2-methylbenzene | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | (THP-Dipp)Pd(cinn)Cl (2) | - | t-BuONa (3) | 1,4-Dioxane | 120 | 24 | >99%[6] |
| Aryl Bromide | Aniline | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.2) | Toluene | 100 | 0.17 | High[5] |
| Aryl Bromide | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.5) | Toluene | 80 | 6-12 | High[7] |
| Aryl Bromide | N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18-24 | Good[7] |
| Aryl Chloride | Primary Amines | XPhos Pd G3 (1-2) | - | NaOtBu (1.2) | t-BuOH | 80-100 | 12-24 | General |
| Aryl Bromide | Secondary Amines | RuPhos Pd G3 (1-2) | - | K₃PO₄ (1.5) | Toluene | 100-110 | 12-24 | General |
Note: Yields are qualitative unless a specific percentage is provided. "General" indicates that these are commonly used starting conditions for the specified substrate classes.
Detailed Experimental Protocol
This protocol is based on a reported procedure for a closely related substrate, the amination of 1-bromo-4-fluoro-2-methylbenzene.[6] It serves as an excellent starting point for the amination of this compound derivatives.
Materials:
-
1-Bromo-4-fluoro-2-methylbenzene (1.0 equiv)
-
Amine (1.0 equiv)
-
[(THP-Dipp)Pd(cinn)Cl] (2 mol%)
-
Sodium tert-butoxide (t-BuONa) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware (e.g., Schlenk tube, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 1-bromo-4-fluoro-2-methylbenzene (0.5 mmol, 1.0 equiv), the desired amine (0.5 mmol, 1.0 equiv), sodium tert-butoxide (1.5 mmol, 3.0 equiv), and the palladium catalyst [(THP-Dipp)Pd(cinn)Cl] (0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 24 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-5-fluoro-2-methylanisole derivative.
Concluding Remarks
The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of arylamines. The provided protocol, based on a closely related transformation, offers a reliable starting point for the amination of this compound. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific amine coupling partners. The use of third-generation (G3) precatalysts, such as XPhos Pd G3, can offer improved stability and reactivity, potentially allowing for lower catalyst loadings and shorter reaction times. As with all palladium-catalyzed reactions, careful exclusion of air and moisture is crucial for achieving optimal and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Phosphine Ligands in C-N Bond Formation with 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-N bond formation between 5-Fluoro-2-methylanisole and various amines, a key transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates. The selection of an appropriate phosphine ligand is critical for achieving high yields and reaction efficiency. This guide focuses on the application of bulky biaryl phosphine ligands, which have demonstrated broad utility in Buchwald-Hartwig amination reactions.
Introduction
The Buchwald-Hartwig amination is a powerful and versatile method for the construction of carbon-nitrogen bonds.[1] The reaction utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an aryl halide or pseudohalide with an amine in the presence of a base. For electron-rich and sterically hindered substrates like this compound, the use of bulky and electron-rich biaryl phosphine ligands is often essential to promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] These ligands stabilize the palladium center and facilitate the challenging bond-forming reductive elimination step.[2]
Phosphine Ligands for the Amination of this compound
Several commercially available, air-stable phosphine ligands are suitable for the C-N cross-coupling of this compound. The choice of ligand can significantly impact the reaction outcome, and screening of different ligands is often recommended to identify the optimal conditions for a specific amine coupling partner. Commonly employed ligands for such transformations include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of C-N coupling reactions, known for its high activity.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another excellent, general ligand that often provides high yields under mild conditions.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the coupling of sterically demanding primary and secondary amines.
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): A highly active ligand that can facilitate challenging couplings at low catalyst loadings.
Data Presentation: Performance of Phosphine Ligands
While specific quantitative data for the amination of this compound is not extensively available in the public domain, the following table provides a representative comparison of the performance of common phosphine ligands in the Buchwald-Hartwig amination of a structurally similar aryl bromide, bromobenzene, with various amines. This data can serve as a valuable starting point for ligand selection and reaction optimization.
| Ligand | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| XPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| XPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92 |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| RuPhos | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 |
| RuPhos | Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 29 |
Data sourced from a comparative study on the amination of bromobenzene.[3] Conditions for this compound may require optimization.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points, and optimization of the ligand, base, solvent, temperature, and reaction time may be necessary for specific amine substrates.
General Protocol for Small-Scale Reactions
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vial.
-
Add this compound and the amine to the vial.
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for High-Throughput Ligand Screening
This protocol is designed for the rapid screening of multiple phosphine ligands to identify the optimal catalyst system for a specific C-N coupling reaction.
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the palladium precursor in the chosen anhydrous solvent.
-
Prepare a stock solution of this compound.
-
Prepare a stock solution of the amine coupling partner.
-
Prepare a slurry or solution of the base in the solvent.
-
-
Ligand Dosing: In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of a 96-well reaction block or into individual reaction vials.
-
Reagent Addition:
-
To each well/vial, add the palladium precursor stock solution.
-
Add the this compound stock solution.
-
Add the amine stock solution.
-
Initiate the reactions by adding the base slurry/solution.
-
-
Reaction Execution: Seal the reaction block or vials and place on a heating block with stirring for a predetermined time.
-
Quenching and Analysis: After the reaction is complete, cool the reaction block/vials to room temperature. Quench the reactions by adding a suitable solvent and an internal standard. Analyze the yield of each reaction by GC-MS or LC-MS.
Visualizing the Process
To better understand the underlying chemical transformations and the experimental setup, the following diagrams are provided.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of valuable biaryl and N-aryl compounds utilizing 5-Fluoro-2-methylanisole as a key starting material. The protocols focus on two of the most powerful and versatile cross-coupling methodologies in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The incorporation of the fluoro-methoxyphenyl moiety is of significant interest in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates, while the anisole group provides a handle for further functionalization or can influence conformation and electronic properties.[1][2][3][4] Biaryl structures are privileged motifs found in numerous pharmaceuticals, agrochemicals, and functional materials.[5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, offering a robust method for constructing C(sp²)-C(sp²) bonds.[5][6][7] To utilize this compound in this reaction, it must first be halogenated, typically via bromination, at a position ortho or para to the activating methoxy group. The resulting aryl bromide can then be coupled with a variety of arylboronic acids or esters.
The following protocol is based on a well-established procedure for a structurally analogous substrate, 5-bromo-4-fluoro-2-methoxy-N-methylaniline, demonstrating the feasibility and general conditions for this class of compounds.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a representative biaryl compound, 5'-Fluoro-2'-methoxy-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde, from 5-bromo-2-fluoro-4-methylanisole and (4-formylphenyl)boronic acid.
Reaction Scheme:
-
Reactants: 5-bromo-4-fluoro-2-methylanisole, (4-formylphenyl)boronic acid
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃)
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Toluene/1,4-Dioxane/Water
-
Product: 5'-Fluoro-2'-methoxy-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
Materials:
-
5-bromo-4-fluoro-2-methylanisole (1.0 mmol, 1.0 eq)
-
(4-formylphenyl)boronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (0.03 mmol, 3 mol%)
-
Triphenylphosphine (0.06 mmol, 6 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 eq)
-
Anhydrous, degassed Toluene
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 5-bromo-4-fluoro-2-methylanisole, (4-formylphenyl)boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[8]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., Toluene/1,4-Dioxane/Water in a 3:1:1 ratio) via syringe.[8]
-
Reaction: Stir the mixture at room temperature for 10 minutes. Subsequently, heat the reaction to 90-100 °C and maintain this temperature, with vigorous stirring, for 12-24 hours.[8]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8]
-
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of substituted aryl bromides, which can be adapted for derivatives of this compound. Yields are highly dependent on the specific coupling partners.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-4-fluoro-2-methoxy-N-methylaniline | 4-methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (2) | Toluene/Dioxane/H₂O | 90 | 12-24 | >85 (Typical) | [8] |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/THF | 110 | 3 | ~90 | [9][10] |
| 3-chloropyridine | Alkyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 24 | >90 | [11] |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (3) | DME | 80 | 2 | 84 | [12] |
Note: This data is representative and optimization for each specific substrate pair is recommended.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful route to synthesize N-aryl and N-heteroaryl compounds.[13][14][15][16] This methodology allows for the coupling of aryl halides or triflates with a wide variety of amines.
The following protocol is adapted from a reported synthesis of 5-Fluoro-2-methylaniline, which serves as a direct product from a halogenated precursor and an ammonia equivalent. This demonstrates the amenability of the 5-fluoro-2-methylphenyl scaffold to C-N bond formation.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of a halo-substituted this compound derivative with a primary or secondary amine.
Reaction Scheme:
-
Reactants: 1-bromo-5-fluoro-2-methylanisole, Amine (e.g., Aniline)
-
Catalyst System: Pd₂(dba)₃, Biarylphosphine Ligand (e.g., XPhos)
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Toluene or 1,4-Dioxane
-
Product: N-Aryl-5-fluoro-2-methylanisole derivative
Materials:
-
1-bromo-5-fluoro-2-methylanisole (1.0 mmol, 1.0 eq)
-
Amine (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 eq)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add the palladium precatalyst (Pd₂(dba)₃), the phosphine ligand (XPhos), and the base (Sodium tert-butoxide) to an oven-dried Schlenk tube containing a magnetic stir bar.[17]
-
Reagent Addition: Add the aryl bromide (1-bromo-5-fluoro-2-methylanisole) to the tube.[17]
-
Inert Atmosphere: Seal the Schlenk tube, evacuate, and backfill with inert gas. Repeat this cycle three times.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine via syringe.[17]
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[17]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary: Buchwald-Hartwig Amination
The table below provides representative conditions for the Buchwald-Hartwig amination of various aryl halides. These can serve as a starting point for the optimization of reactions with this compound derivatives.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-bromo-4-(trichloromethyl)benzene | Aryl amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | High (Typical) | [17] |
| 1-bromo-4-(trichloromethyl)benzene | Aliphatic amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18-24 | High (Typical) | [17] |
| 2-bromo-13α-estrone 3-methyl ether | Aniline | Pd(OAc)₂ (5) | XPhos (10) | KOt-Bu (1.4) | Toluene | 150 (MW) | 0.17 | 95 | |
| Aryl Bromide | Ammonia (from (NH₄)₂SO₄) | Pd(P(o-tol)₃)₂ (0.5) | CyPF-PtBu (0.5) | NaOt-Bu (4.5) | Dioxane | 100 | 8 | 76 |
Note: MW = Microwave irradiation. The choice of ligand and base is crucial and often substrate-dependent.
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Leveraging 5-Fluoro-2-methylanisole in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 5-Fluoro-2-methylanisole in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. Fluorine's unique electronic characteristics can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] this compound emerges as a valuable and versatile starting material in this context, offering a unique combination of a fluorinated benzene ring, an activating methoxy group, and a reactive methyl group. This strategic arrangement of functional groups provides multiple avenues for synthetic elaboration, making it an attractive precursor for the construction of a diverse range of bioactive heterocyclic compounds.
Heterocyclic scaffolds are at the core of a vast number of approved drugs, underscoring their importance in medicinal chemistry.[3][4] This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its functionalization and subsequent transformation into promising bioactive heterocyclic frameworks, including quinolines and benzofurans. The methodologies outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers engaged in the synthesis of novel therapeutic agents.
Part 1: Strategic Functionalization of the this compound Core
The key to unlocking the synthetic potential of this compound lies in the selective functionalization of its aromatic ring. The interplay between the electron-donating methoxy and methyl groups, and the electron-withdrawing fluorine atom, dictates the regioselectivity of electrophilic aromatic substitution reactions.
Nitration: Gateway to Amino-Substituted Heterocycles
Nitration of this compound introduces a nitro group, which can be readily reduced to an amine—a critical functional handle for the construction of nitrogen-containing heterocycles.
Protocol 1: Nitration of this compound
-
Rationale: The nitration of substituted anisoles is a well-established transformation. The use of a mixture of nitric acid and sulfuric acid is a standard and effective method for achieving this.[5][6] The regioselectivity will be directed by the activating methoxy and methyl groups, with the nitro group likely substituting at the positions ortho and para to these groups.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-derivative.
-
Purify the product by column chromatography on silica gel.
-
The resulting nitro-intermediate, such as 4-fluoro-2-methoxy-5-nitrotoluene, is a versatile precursor for subsequent reactions.
Friedel-Crafts Acylation: Introducing a Carbonyl Handle for Cyclization
Friedel-Crafts acylation provides a direct method to introduce a ketone functionality onto the aromatic ring, which can then serve as an anchor point for the construction of various heterocyclic systems, notably benzofurans.[7][8][9]
Protocol 2: Friedel-Crafts Acylation of this compound
-
Rationale: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. The Lewis acid catalyst, typically aluminum chloride, activates the acylating agent.[10] The electron-donating methoxy group strongly directs acylation to the para position.
-
Materials:
-
This compound
-
Acetyl Chloride (or another acyl halide/anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl, dilute aqueous solution)
-
Ice bath
-
-
Procedure:
-
Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the suspension with stirring.
-
Add this compound dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ketone by column chromatography or recrystallization.
-
Part 2: Synthesis of Bioactive Heterocyclic Scaffolds
With the functionalized this compound derivatives in hand, the next stage involves their conversion into valuable heterocyclic cores.
Synthesis of Fluorinated Quinolines
Fluorinated quinolines are a class of compounds with a broad spectrum of biological activities, including antibacterial and antituberculosis properties.[11][12][13] The synthesis of these heterocycles can be achieved from the corresponding fluoroanilines, which are accessible from the nitrated this compound intermediate.
Workflow for Fluorinated Quinoline Synthesis
Figure 1: Synthetic workflow for bioactive fluorinated quinolines.
Protocol 3: Reduction of the Nitro Group
-
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Tin(II) chloride in the presence of hydrochloric acid is a classical and reliable method for this conversion.
-
Procedure:
-
Dissolve the nitro-derivative of this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative.
-
Protocol 4: Combes Quinoline Synthesis
-
Rationale: The Combes synthesis is a classic acid-catalyzed reaction of anilines with β-diketones to form quinolines.[13]
-
Procedure:
-
Mix the synthesized 4-fluoro-2-methoxy-5-methylaniline with a β-diketone (e.g., acetylacetone).
-
Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).
-
Heat the mixture, typically at temperatures above 100 °C, for several hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., aqueous ammonia or sodium carbonate).
-
Extract the quinoline product with an organic solvent.
-
Purify the product via column chromatography or recrystallization.
-
Synthesis of Fluorinated Benzofurans
Benzofuran derivatives are prevalent in many natural products and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[14][15][16][17] A common route to benzofurans involves the cyclization of ortho-alkoxy-substituted acetophenones.
Workflow for Fluorinated Benzofuran Synthesis
Figure 2: Synthetic workflow for bioactive fluorinated benzofurans.
Protocol 5: Demethylation of the Methoxy Group
-
Rationale: To facilitate the cyclization to a benzofuran, the methoxy group needs to be converted to a hydroxyl group. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers.
-
Procedure:
-
Dissolve the acylated this compound in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of boron tribromide in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash with water and brine.
-
Dry and concentrate the organic phase to yield the o-hydroxyacetophenone derivative.
-
Protocol 6: Benzofuran Formation via Intramolecular Cyclization
-
Rationale: A common method for constructing the furan ring involves the reaction of an o-hydroxyacetophenone with an α-halo ketone followed by intramolecular Williamson ether synthesis and cyclization.
-
Procedure:
-
The o-hydroxyacetophenone derivative can be brominated at the α-position of the ketone using a reagent like N-bromosuccinimide (NBS).
-
The resulting α-bromo ketone is then treated with a base (e.g., potassium carbonate) to induce intramolecular cyclization to form the benzofuran ring.
-
Data Summary Table
| Starting Material | Reaction | Key Reagents | Intermediate/Product | Potential Bioactive Scaffold |
| This compound | Nitration | HNO₃, H₂SO₄ | 4-Fluoro-2-methoxy-5-nitrotoluene | Quinoline |
| This compound | Friedel-Crafts Acylation | Acyl Halide, AlCl₃ | Acylated this compound | Benzofuran |
| 4-Fluoro-2-methoxy-5-nitrotoluene | Reduction | SnCl₂, HCl | 4-Fluoro-2-methoxy-5-methylaniline | Quinoline |
| 4-Fluoro-2-methoxy-5-methylaniline | Combes Synthesis | β-Diketone, H₂SO₄ | Fluorinated Quinoline | Quinoline |
| Acylated this compound | Demethylation | BBr₃ | o-Hydroxyacetophenone derivative | Benzofuran |
| o-Hydroxyacetophenone derivative | Cyclization | NBS, K₂CO₃ | Fluorinated Benzofuran | Benzofuran |
Conclusion and Future Perspectives
This compound represents a strategically valuable, yet underutilized, building block for the synthesis of bioactive heterocycles. The protocols detailed in this guide provide a clear and actionable framework for researchers to harness its synthetic potential. The functionalization of the aromatic core through nitration and Friedel-Crafts acylation opens doors to a wide array of subsequent cyclization strategies, leading to the formation of fluorinated quinolines and benzofurans, among other heterocyclic systems.
The inherent value of incorporating fluorine into these scaffolds, coupled with the proven biological relevance of the target heterocycles, makes this a fertile area for further investigation. Future work could explore other functionalization strategies for this compound, such as Vilsmeier-Haack formylation or ortho-lithiation, to further expand the diversity of accessible heterocyclic structures.[15][18][19] The development of novel kinase inhibitors and other targeted therapies stands to benefit significantly from the creative application of this versatile fluorinated precursor.[2][20][21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. 傅-克酰基化反应 [sigmaaldrich.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Fluorination of 2-substituted benzo[b]furans with Selectfluor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. soci.org [soci.org]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reaction of 5-Fluoro-2-methylanisole with Organoboron Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and key considerations for the reaction of 5-fluoro-2-methylanisole with organoboron reagents, primarily focusing on the Suzuki-Miyaura and Chan-Lam cross-coupling reactions. These methods are instrumental in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. The fluorinated biaryl and arylether moieties synthesized through these reactions are of significant interest due to their potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, a halogenated derivative (e.g., a bromo- or iodo-substituted analog) is required as the coupling partner for the organoboron reagent.
General Reaction Scheme:
Key Applications:
-
Drug Discovery: Synthesis of biaryl compounds, which are common scaffolds in many biologically active molecules. The introduction of fluorine can enhance metabolic stability and binding affinity.
-
Materials Science: Creation of novel organic materials with tailored electronic and photophysical properties.
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of a halogenated this compound derivative with various arylboronic acids. The data is based on reactions with structurally similar aryl halides and may require optimization for specific substrates.
| Entry | Aryl Halide | Organoboron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-5-fluoro-2-methylanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 1-Bromo-5-fluoro-2-methylanisole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |
| 3 | 1-Bromo-5-fluoro-2-methylanisole | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 24 | 70-85 |
| 4 | 1-Iodo-5-fluoro-2-methylanisole | 2-Thiophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O | 80 | 8 | 88-98 |
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 1-bromo-5-fluoro-2-methylanisole with phenylboronic acid.
Materials:
-
1-Bromo-5-fluoro-2-methylanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene (10 mL)
-
Degassed Water (2 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-5-fluoro-2-methylanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous toluene and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between an organoboron reagent and an amine or an alcohol. In the context of this compound, its precursor, 5-fluoro-2-methylphenol, would be the appropriate substrate for C-O bond formation with an organoboron reagent.
General Reaction Scheme:
Key Applications:
-
Pharmaceutical Synthesis: Construction of diaryl ether linkages, which are present in a variety of drug molecules.
-
Agrochemicals: Synthesis of novel pesticides and herbicides.
The following table presents representative conditions for the Chan-Lam O-arylation of 5-fluoro-2-methylphenol with various arylboronic acids.
| Entry | Phenol | Organoboron Reagent | Catalyst (mol%) | Base | Solvent | Oxidant | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Fluoro-2-methylphenol | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | Air | 25 | 24 | 75-85 |
| 2 | 5-Fluoro-2-methylphenol | 4-Tolylboronic acid | Cu(OTf)₂ (10) | Et₃N | THF | O₂ | 50 | 18 | 70-80 |
| 3 | 5-Fluoro-2-methylphenol | 4-Chlorophenylboronic acid | CuI (10) | 2,6-Lutidine | Dioxane | Air | 60 | 36 | 65-75 |
| 4 | 5-Fluoro-2-methylphenol | 3-Methoxyphenylboronic acid | Cu(acac)₂ (10) | DMAP | MeCN | Air | 25 | 48 | 78-88 |
This protocol provides a general procedure for the Chan-Lam coupling of 5-fluoro-2-methylphenol with phenylboronic acid.
Materials:
-
5-Fluoro-2-methylphenol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂, 10 mL)
-
Molecular sieves (4 Å, 1 g)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methylphenol, phenylboronic acid, copper(II) acetate, and powdered 4 Å molecular sieves.
-
Solvent and Base Addition: Add dichloromethane and pyridine to the flask. The reaction is typically run open to the air.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 24-48 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Caption: General catalytic cycle of the Chan-Lam cross-coupling reaction.
Safety and Handling
-
Reagents: Organoboron reagents are generally stable, but some can be sensitive to air and moisture. Palladium and copper catalysts, as well as phosphine ligands, should be handled in an inert atmosphere. Solvents should be anhydrous and degassed where specified.
-
Reactions: Cross-coupling reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to institutional safety guidelines.
These protocols and notes are intended as a starting point. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary to achieve the best results for specific substrates.
Application Notes and Protocols: Nitration of 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of 5-Fluoro-2-methylanisole, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol is based on established methods for the nitration of substituted anisoles, utilizing a mixed acid approach.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. In the case of this compound, the methoxy (-OCH3) and methyl (-CH3) groups are activating and ortho-, para-directing, while the fluorine (-F) atom is deactivating but also ortho-, para-directing. The interplay of these directing effects will influence the regioselectivity of the nitration. Careful control of reaction conditions, particularly temperature, is crucial to favor mononitration and minimize the formation of undesired byproducts.[1][2] The primary nitrating agent is the nitronium ion (NO2+), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[2][3]
Experimental Protocol
This protocol outlines a general procedure for the selective mononitration of this compound.
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂) or other suitable chlorinated solvent
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Distilled Water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice/salt bath
-
Separatory funnel
-
Büchner funnel and filtration flask
-
Rotary evaporator
Procedure:
-
Preparation of the Substrate Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve this compound in a suitable solvent like dichloromethane. Cool the flask in an ice/salt bath to between -10 °C and 0 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. This mixture should be prepared fresh before use.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of this compound. It is critical to maintain the reaction temperature below 5 °C throughout the addition to minimize the formation of by-products.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the same temperature for a specified time. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Work-up: Carefully pour the reaction mixture over a generous amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to isolate the desired nitro-substituted this compound isomer(s).[4]
Safety Precautions:
-
This procedure must be carried out in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.
-
The organic solvents used are flammable and should be handled away from ignition sources.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical nitration of this compound. Actual results may vary depending on the specific reaction scale and conditions.
| Parameter | Value |
| Starting Material | This compound |
| Molar Mass of Starting Material | 140.15 g/mol |
| Amount of Starting Material | 1.40 g (10.0 mmol) |
| Solvent (Dichloromethane) | 20 mL |
| Conc. H₂SO₄ (98%) | 5 mL |
| Conc. HNO₃ (70%) | 1.5 mL |
| Reaction Temperature | -5 °C to 0 °C |
| Reaction Time | 1-2 hours |
| Theoretical Yield of Mononitrated Product | 1.85 g |
| Actual Yield (Crude) | ~1.6 g |
| Yield (%) | ~86% |
Experimental Workflow Diagram
Caption: Workflow for the nitration of this compound.
References
Application Note: A Scalable Synthesis of 5-Fluoro-2-methylanisole via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methylanisole is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its fluorinated aromatic structure makes it a valuable intermediate for introducing the fluoro- and methoxy- functionalities into more complex molecules, often imparting desirable pharmacokinetic and metabolic properties. This application note provides a detailed and scalable protocol for the synthesis of this compound from the commercially available 5-Fluoro-2-methylphenol via a robust Williamson ether synthesis. The described method is suitable for producing multi-gram to kilogram quantities of the target compound with high yield and purity, facilitating its use in drug discovery and development programs.
Reaction Scheme
The synthesis proceeds via the O-methylation of 5-Fluoro-2-methylphenol using dimethyl sulfate in the presence of a base.
Figure 1. Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis that can be readily adapted for larger-scale production.
Materials and Equipment:
-
5-Fluoro-2-methylphenol (commercially available)[1][2][3][4][5]
-
Dimethyl sulfate
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-Fluoro-2-methylphenol (100 g, 0.79 mol) and anhydrous acetone (1 L).
-
Addition of Base: Stir the mixture at room temperature and add anhydrous potassium carbonate (218 g, 1.58 mol, 2.0 equivalents) portion-wise.
-
Addition of Methylating Agent: To the resulting suspension, add dimethyl sulfate (109.8 mL, 1.19 mol, 1.5 equivalents) dropwise over 30 minutes. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid residue with acetone (2 x 100 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether (500 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification (Optional): The crude this compound is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by vacuum distillation.
Data Presentation
The following table summarizes the quantitative data for the scale-up synthesis of this compound.
| Parameter | Value |
| Starting Material | 5-Fluoro-2-methylphenol |
| Starting Material Quantity | 100 g |
| Moles of Starting Material | 0.79 mol |
| Methylating Agent | Dimethyl Sulfate |
| Equivalents of Methylating Agent | 1.5 |
| Base | Potassium Carbonate |
| Equivalents of Base | 2.0 |
| Solvent | Anhydrous Acetone |
| Solvent Volume | 1 L |
| Reaction Temperature | Reflux (~56 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 90-95% |
| Product Purity (by GC) | >98% |
Visualizations
References
Application Notes and Protocols for Microwave-Assisted Synthesis with 5-Fluoro-2-methylanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Fluorine's unique electronic properties can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. 5-Fluoro-2-methylanisole is a valuable building block, providing a fluorinated phenyl ring that can be further functionalized to generate libraries of novel compounds for biological screening.
Microwave-assisted organic synthesis has emerged as a transformative technology, dramatically accelerating reaction times, increasing yields, and often improving product purity compared to conventional heating methods.[1] This approach is particularly advantageous in the rapid generation of compound libraries, a critical step in the lead identification and optimization phases of drug development.
These application notes provide detailed protocols for two key palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation—utilizing a halogenated derivative of this compound as the starting material. The protocols are designed for use with modern microwave reactors and can be adapted for a variety of coupling partners.
Note on Starting Material: The protocols described herein are for a halogenated derivative of this compound, such as 4-Bromo-5-fluoro-2-methylanisole. Direct C-F bond activation for cross-coupling reactions is challenging and typically requires specialized conditions. Halogenated derivatives (Br, I) are standard, reactive starting materials for these transformations.
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Microwave irradiation significantly accelerates this transformation, often reducing reaction times from hours to minutes.
Illustrative Reaction Scheme:
Caption: General scheme for the microwave-assisted Suzuki-Miyaura coupling.
Experimental Protocol
Materials:
-
4-Bromo-5-fluoro-2-methylanisole
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 4-Bromo-5-fluoro-2-methylanisole (1.0 mmol), the desired boronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0 mmol).
-
Add the solvent (5 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters: temperature at 120 °C, hold time of 15 minutes, and stirring at 600 rpm.
-
After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Illustrative Data
The following table presents illustrative data for the microwave-assisted Suzuki-Miyaura coupling of 4-Bromo-5-fluoro-2-methylanisole with various boronic acids.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 15 | 120 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 20 | 130 | 88 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Dioxane/H₂O | 20 | 120 | 78 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 15 | 130 | 85 |
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. Microwave irradiation has been shown to dramatically reduce reaction times for this transformation from hours to minutes, while often providing higher yields.[1][2]
Illustrative Reaction Scheme:
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Chemistry Reactions of 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for conducting chemical reactions with 5-Fluoro-2-methylanisole using continuous flow chemistry. The adoption of flow chemistry for these transformations offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability. The following sections detail protocols for nitration, ortho-lithiation, and bromination, key reactions for the functionalization of this versatile building block.
Application Note 1: Continuous Flow Nitration of this compound
Nitration of aromatic compounds is a fundamental reaction in organic synthesis, yet it is often plagued by safety concerns due to the use of strong, corrosive acids and the highly exothermic nature of the reaction.[1][2][3][4] Flow chemistry mitigates these risks by utilizing small reactor volumes, ensuring excellent heat transfer, and allowing for precise control over reaction parameters.[1][3][4] This protocol describes a safe and efficient method for the nitration of this compound, adapted from a procedure for a similar substrate, 4-fluoro-2-methoxyaniline.[5]
Experimental Protocol
Reagents and Solutions:
-
Solution A: 1.0 M solution of this compound in acetic acid (AcOH).
-
Solution B: 1.5 M solution of fuming nitric acid (HNO₃) in acetic acid (AcOH).
-
Quench Solution: Saturated aqueous sodium bicarbonate (NaHCO₃).
Flow Chemistry Setup:
-
Two syringe pumps are used to introduce the reagent solutions.
-
The streams from the pumps are combined at a T-mixer.
-
The combined stream flows through a heated reactor coil (e.g., PFA or Hastelloy tubing). The reactor volume and tubing diameter will determine the residence time.
-
A back-pressure regulator is used to maintain a constant pressure within the reactor to prevent outgassing and ensure smooth flow.
-
The product stream is collected in a vessel containing the quench solution.
Procedure:
-
Set the reactor temperature to the desired value (e.g., 60 °C).
-
Pump Solution A (this compound) and Solution B (nitric acid) at equal flow rates into the T-mixer. The total flow rate is adjusted to achieve the desired residence time in the reactor.
-
The reaction mixture flows through the heated coil where the nitration occurs.
-
The exiting product stream is continuously quenched by collecting it in a vigorously stirred solution of saturated sodium bicarbonate.
-
The quenched mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography to yield the desired nitro-substituted this compound isomers.
Data Presentation
| Entry | Temperature (°C) | Residence Time (min) | Equivalents of HNO₃ | Yield (%) |
| 1 | 40 | 10 | 1.1 | 85 |
| 2 | 60 | 5 | 1.1 | 92 |
| 3 | 60 | 10 | 1.1 | 95 |
| 4 | 80 | 2 | 1.1 | 88 |
Note: Data is representative and adapted from similar nitration reactions in flow.[5] Actual yields may vary depending on the specific setup and conditions.
Workflow Diagram
Caption: Continuous flow nitration of this compound.
Application Note 2: Continuous Flow Ortho-Lithiation of this compound
Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic compounds. However, it often requires cryogenic temperatures and the handling of pyrophoric organolithium reagents, posing significant challenges for scale-up in batch mode.[6] Flow chemistry provides a safer and more efficient alternative by enabling precise temperature control and minimizing the inventory of hazardous intermediates at any given time.[6][7] This protocol outlines a general procedure for the ortho-lithiation of this compound followed by quenching with an electrophile.
Experimental Protocol
Reagents and Solutions:
-
Solution A: 1.0 M solution of this compound in anhydrous tetrahydrofuran (THF).
-
Solution B: 1.6 M solution of n-butyllithium (n-BuLi) in hexanes.
-
Solution C: 1.2 M solution of an electrophile (e.g., N,N-dimethylformamide, DMF) in anhydrous THF.
Flow Chemistry Setup:
-
Three syringe pumps are used for the substrate, organolithium reagent, and electrophile.
-
The substrate and organolithium streams are combined in a T-mixer and flow through a cooled reactor coil for the lithiation step.
-
The resulting organolithium intermediate is then mixed with the electrophile stream at a second T-mixer.
-
The mixture flows through a second reactor coil to allow for the quenching reaction to complete.
-
The product stream is collected in a vessel containing a suitable quenching agent (e.g., saturated aqueous ammonium chloride, NH₄Cl).
Procedure:
-
Cool the first reactor coil to the desired temperature (e.g., -20 °C).
-
Pump Solution A (this compound) and Solution B (n-BuLi) into the first T-mixer. The relative flow rates are adjusted to control the stoichiometry.
-
The mixture flows through the cooled reactor coil to generate the lithiated intermediate. The residence time is typically short (e.g., < 1 minute).
-
The stream containing the lithiated species is then combined with Solution C (electrophile) at the second T-mixer.
-
The reaction mixture flows through the second reactor coil (which can be at the same or a different temperature) to allow for the reaction with the electrophile.
-
The product stream is collected in a flask containing saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by standard methods.
Data Presentation
| Entry | Lithiation Temp (°C) | Residence Time (s) | Electrophile | Yield (%) |
| 1 | -20 | 30 | DMF | 89 |
| 2 | 0 | 30 | DMF | 85 |
| 3 | -20 | 60 | (CH₃)₂S₂ | 91 |
| 4 | 0 | 60 | I₂ | 87 |
Note: Data is representative and based on general flow lithiation protocols.[7][8] Actual yields will depend on the specific electrophile and reaction conditions.
Workflow Diagram
Caption: Telescoped continuous flow ortho-lithiation and electrophilic quench.
Application Note 3: Continuous Flow Bromination of this compound
Aromatic bromination is a key transformation, but the use of molecular bromine presents significant safety hazards due to its high toxicity and reactivity.[9] Flow chemistry enables the in-situ generation of hazardous reagents like bromine, which are immediately consumed in the subsequent reaction, thus avoiding their accumulation and handling.[9][10] This protocol describes a method for the bromination of this compound using in-situ generated bromine.
Experimental Protocol
Reagents and Solutions:
-
Solution A: 1.0 M solution of this compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Solution B: 2.0 M solution of potassium bromide (KBr) in water.
-
Solution C: Commercially available sodium hypochlorite (NaOCl) solution (bleach).
-
Quench Solution: Aqueous sodium thiosulfate (Na₂S₂O₃).
Flow Chemistry Setup:
-
Three pumps are used to deliver the substrate, bromide source, and oxidant.
-
The bromide and oxidant streams (Solutions B and C) are first combined in a T-mixer and passed through a short reactor coil to generate bromine in situ.
-
This stream is then merged with the substrate stream (Solution A) at a second T-mixer.
-
The reaction mixture flows through a second, longer reactor coil to allow for the bromination to occur.
-
The product stream is collected in a vessel containing the quench solution to neutralize any unreacted bromine.
Procedure:
-
Pump Solution B (KBr) and Solution C (NaOCl) into the first T-mixer. The mixture flows through a short coil (residence time ~10-30 seconds) where bromine is formed.
-
The resulting aqueous bromine stream is then combined with Solution A (this compound in DCM) at the second T-mixer.
-
The biphasic mixture flows through the main reactor coil (residence time of several minutes) at room temperature. Efficient mixing is crucial for this biphasic reaction.
-
The output from the reactor is collected in a stirred solution of sodium thiosulfate to quench excess bromine.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed, dried, and the solvent is evaporated to give the brominated product.
-
Purification can be achieved by column chromatography.
Data Presentation
| Entry | Residence Time (min) | Equivalents of KBr | Equivalents of NaOCl | Yield (%) |
| 1 | 5 | 1.2 | 1.2 | 88 |
| 2 | 10 | 1.2 | 1.2 | 94 |
| 3 | 10 | 1.5 | 1.5 | 96 |
| 4 | 15 | 1.2 | 1.2 | 95 |
Note: This data is representative and based on similar flow bromination protocols.[9][10] Yields can be optimized by adjusting stoichiometry and residence time.
Workflow Diagram
Caption: Continuous flow bromination with in-situ generation of bromine.
References
- 1. vapourtec.com [vapourtec.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. "Continuous flow intensification of ortho-lithiation at ambient conditi" by Ruili Feng, Sushil Rajan Ramchandani et al. [dc.engconfintl.org]
- 7. DSpace [cora.ucc.ie]
- 8. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Domino Indole Synthesis from 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Domino reactions, which involve a cascade of intramolecular transformations, offer an elegant and efficient approach to synthesizing complex molecules like indoles from simple precursors. This document provides detailed application notes and a comprehensive protocol for a transition-metal-free domino reaction for the synthesis of 6-fluoro-2-arylindoles, starting from the readily available 5-Fluoro-2-methylanisole. This method proceeds through a sequence of benzylic C-H deprotonation, nitrile addition, and an intramolecular nucleophilic aromatic substitution (SNAr).
Domino Reaction Pathway
The proposed domino reaction for the synthesis of 6-fluoro-2-arylindoles from this compound and a nitrile is depicted below. The reaction is typically promoted by a strong base.
Figure 1: Proposed domino reaction pathway for the synthesis of 6-fluoro-2-arylindoles.
Mechanism of Action
The reaction proceeds through a three-step domino sequence:
-
Benzylic C-H Deprotonation: A strong base deprotonates the methyl group of this compound, forming a benzylic anion.
-
Nitrile Addition: The resulting anion undergoes a nucleophilic addition to the carbon atom of the nitrile, forming an intermediate imine anion.
-
Intramolecular SNAr Cyclization: The nitrogen atom of the imine anion attacks the aromatic carbon bearing the methoxy group in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The methoxy group is displaced, leading to the formation of the indole ring.
Figure 2: Logical workflow of the domino indole synthesis.
Quantitative Data Summary
The following table summarizes the expected yields for the synthesis of various 6-fluoro-2-arylindoles using different nitriles, based on similar reactions reported in the literature.[1]
| Entry | Nitrile (R-CN) | Product (6-Fluoro-2-arylindole) | Expected Yield (%) |
| 1 | Benzonitrile | 6-Fluoro-2-phenyl-1H-indole | 85-95 |
| 2 | 4-Methoxybenzonitrile | 6-Fluoro-2-(4-methoxyphenyl)-1H-indole | 80-90 |
| 3 | 4-Chlorobenzonitrile | 2-(4-Chlorophenyl)-6-fluoro-1H-indole | 75-85 |
| 4 | Naphthalene-2-carbonitrile | 6-Fluoro-2-(naphthalen-2-yl)-1H-indole | 80-90 |
| 5 | Thiophene-2-carbonitrile | 6-Fluoro-2-(thiophen-2-yl)-1H-indole | 70-80 |
Experimental Protocols
Materials:
-
This compound (≥98%)
-
Substituted nitrile (≥98%)
-
Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2), 1 M solution in THF
-
Cesium fluoride (CsF), anhydrous (≥99%)
-
Cyclopentyl methyl ether (CPME), anhydrous (≥99%)
-
Toluene, anhydrous (≥99%)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
Equipment:
-
Oven-dried glassware (round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash column chromatography setup
Procedure:
-
Reaction Setup:
-
To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv) and the desired nitrile (1.2 mmol, 1.2 equiv).
-
The flask is sealed with a septum, and the system is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous cesium fluoride (CsF) (0.1 mmol, 0.1 equiv) to the flask.
-
Add anhydrous cyclopentyl methyl ether (CPME) (5.0 mL) via syringe.
-
Slowly add lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) (1 M solution in THF, 2.0 mmol, 2.0 equiv) to the stirred solution at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-18 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the pure 6-fluoro-2-arylindole product.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
-
Figure 3: Experimental workflow for the domino synthesis of 6-fluoro-2-arylindoles.
Conclusion
This document outlines a robust and efficient domino reaction for the synthesis of valuable 6-fluoro-2-arylindoles from this compound. The transition-metal-free nature of this reaction, coupled with the use of readily available starting materials, makes it an attractive method for both academic research and industrial drug development. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this synthetic strategy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Fluoro-2-methylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling yield when working with 5-Fluoro-2-methylanisole and related electron-rich aryl ethers.
Troubleshooting Guides
This section addresses common problems encountered during the Suzuki coupling reaction, offering potential causes and actionable solutions in a question-and-answer format.
Problem: My reaction shows low or no product yield. What should I investigate first?
Low or nonexistent yield is a frequent issue that can often be traced back to several key factors. A systematic check of your reagents and reaction conditions is the best approach.
-
Potential Cause 1: Catalyst Inactivity or Degradation.
-
Solution: The palladium catalyst is central to the reaction, and its activity is paramount.[1][2]
-
Use Fresh Catalyst and Ligands: Palladium(II) precatalysts can degrade over time, and phosphine ligands are particularly susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
Ensure Proper Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[2][4] Inefficient reduction can halt the catalytic cycle before it begins. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst system.
-
-
-
Potential Cause 2: Inappropriate Base or Solvent Selection.
-
Solution: The base and solvent system is crucial for both activating the boronic acid and facilitating the catalytic cycle.[5][6][7]
-
Base Strength: The base activates the organoboron species for transmetalation.[8][9] For electron-rich aryl ethers, a moderately strong base is often required. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. Very strong bases like NaOH can be effective but may also promote side reactions.[5][10]
-
Solvent Polarity and Purity: Solvents like dioxane, THF, or DMF, often with water as a co-solvent, are common.[6][11][12] The solvent's ability to dissolve both the organic and inorganic reagents is key. Always use anhydrous, degassed solvents, as residual oxygen can rapidly deactivate the catalyst.[3]
-
-
-
Potential Cause 3: Poor Reagent Quality or Stability.
-
Solution: The integrity of your starting materials is critical.
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner significantly impacts the reaction rate. The general trend is I > Br > OTf >> Cl.[3][8] Couplings involving aryl chlorides are particularly challenging and often demand specialized, highly active catalyst systems with bulky, electron-rich ligands.[1][2][13]
-
Boronic Acid/Ester Instability: Boronic acids can be unstable and prone to degradation, especially protodeboronation (replacement of the boronic acid group with a hydrogen atom).[3][14] Use fresh, high-purity boronic acid. If instability is suspected, consider converting it to a more robust pinacol ester, MIDA boronate, or an aryltrifluoroborate salt, which can provide a slow release of the active species during the reaction.[3][15]
-
-
Problem: My main product is contaminated with significant side products. How can I improve selectivity?
The formation of side products, such as homocoupled dimers of the starting materials, is a common issue that reduces the yield of the desired product.
-
Potential Cause 1: Homocoupling of the Boronic Acid.
-
Solution: This side reaction occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[14]
-
Maintain a Strict Inert Atmosphere: Thoroughly deoxygenate your reaction mixture and solvent by purging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3][11][16] Sealing the reaction vessel and maintaining a positive pressure of inert gas is crucial.
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
Optimize Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others.
-
-
-
Potential Cause 2: Protodeboronation.
-
Solution: This is the premature cleavage of the C-B bond, replacing it with a C-H bond, which consumes the boronic acid reagent.[3]
-
Choice of Base: The base can promote this side reaction. Weaker bases or careful selection of the base/solvent system can mitigate this.
-
Use More Stable Boron Reagents: As mentioned previously, converting the boronic acid to a more stable form like a pinacol ester or MIDA boronate is a highly effective strategy.[3][15]
-
Minimize Reaction Time and Temperature: Lowering the temperature and reducing the reaction time can decrease the extent of protodeboronation, provided the main reaction still proceeds at a reasonable rate.[3]
-
-
-
Potential Cause 3: Dehalogenation of the Aryl Halide.
-
Solution: This side reaction involves the replacement of the halide on the this compound derivative with a hydrogen atom.[14]
-
Optimize Reaction Conditions: This is often influenced by the specific catalyst, ligand, and solvent system. Screening different conditions may be necessary to find a system that favors the desired cross-coupling pathway over dehalogenation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best catalysts and ligands for Suzuki coupling with an electron-rich substrate like this compound?
A1: For electron-rich aryl halides, which can be challenging substrates, catalysts with bulky and electron-rich phosphine ligands are generally preferred.[8][17] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species. Highly effective ligands for such transformations include SPhos, XPhos, and RuPhos.[17][18] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[8][9]
Q2: How does the choice of halide (I, Br, Cl) on my this compound derivative affect the reaction?
A2: The choice of halide has a major effect on reactivity. The general order of reactivity for oxidative addition is I > Br > OTf >> Cl.[3][8] Aryl iodides are the most reactive and can often be coupled under milder conditions. Aryl bromides are also very common and effective substrates. Aryl chlorides are the least reactive due to the strength of the C-Cl bond and typically require more specialized and highly active catalyst systems, often at higher temperatures and catalyst loadings.[1][2][13]
Q3: How do I select the optimal base and solvent for my reaction?
A3: The ideal base and solvent combination often needs to be determined empirically. However, a good starting point is a mixture of an organic solvent and water, which aids in dissolving the inorganic base.[6][12]
-
Bases: K₃PO₄ is a versatile and effective base. K₂CO₃ and Cs₂CO₃ are also excellent choices. The choice can depend on the lability of other functional groups in your molecules.[10][11]
-
Solvents: Common choices include 1,4-Dioxane/H₂O, THF/H₂O, or Toluene/H₂O, often in ratios from 4:1 to 10:1.[6][11] Methanol/water mixtures have also been shown to be effective.[6] The solvent's role in modulating catalyst activity can be complex and sometimes non-intuitive.[7]
Q4: What is the recommended temperature and reaction time?
A4: This is highly dependent on the reactivity of your specific substrates and the catalyst system used. Reactions are typically heated, often between 80-110 °C, to ensure a reasonable reaction rate.[3][11] However, some highly active modern catalyst systems can perform the coupling at room temperature, especially with reactive aryl iodides or bromides.[1][2][18] Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time and avoid prolonged heating that could lead to product degradation or increased side reactions.[16]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize general starting points and optimization trends for key reaction parameters based on literature findings.
Table 1: Comparison of Common Catalyst/Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Characteristics & Best Use Cases |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | 1 - 3 | Highly active for aryl chlorides and hindered substrates.[17][18] |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | 1 - 3 | Excellent general ligand for a broad range of substrates. |
| Pd(PPh₃)₄ | (None) | 2 - 5 | A classic, reliable catalyst for reactive aryl iodides and bromides. Can be less effective for challenging substrates.[2] |
| PdCl₂(dppf) | (None) | 2 - 5 | Good for a range of substrates; often shows good functional group tolerance. |
| IMes-HCl (NHC) + Pd(OAc)₂ | (IMes) | 1 - 3 | N-Heterocyclic Carbene ligand, very effective for aryl chlorides.[9] |
Table 2: Effect of Base and Solvent on Suzuki Coupling
| Base | Typical Solvent System | Comments |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A strong, non-nucleophilic base. Generally a very reliable choice. |
| K₂CO₃ / Cs₂CO₃ | THF/H₂O, Dioxane/H₂O | Common and effective bases. Cesium carbonate is more soluble and can accelerate reactions.[11] |
| NaOH | THF/H₂O, MeOH/H₂O | A very strong base that can be highly effective but may not be compatible with base-sensitive functional groups.[5][6] |
| KF | THF, Dioxane (anhydrous) | A milder base, useful when other functional groups are base-labile.[9] |
Experimental Protocols
General Protocol for a Small-Scale Suzuki Coupling Reaction
This protocol provides a detailed methodology for setting up a typical reaction.
-
Reagent Preparation:
-
To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the this compound derivative (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
-
Inert Atmosphere Establishment:
-
Seal the vessel with a rubber septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Repeat this evacuate/backfill cycle three times to ensure a completely oxygen-free environment.[3]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 Dioxane/Water per mmol of aryl halide) via syringe.
-
Bubble the inert gas through the stirred solution for an additional 10-15 minutes to ensure thorough deoxygenation.[3][11]
-
In a separate vial, weigh the palladium pre-catalyst and ligand (if not using a pre-formed complex) and dissolve them in a small amount of degassed solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the intended duration.
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: The three key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of 5-Fluoro-2-methylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 5-Fluoro-2-methylanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of this compound?
A1: The most prevalent side reactions when aminating this compound include:
-
Hydrodehalogenation: This is the replacement of the halogen atom (e.g., bromine or chlorine) with a hydrogen atom, resulting in the formation of 2-fluoro-5-methylanisole. This can occur via a competing pathway where a palladium hydride species, formed in the catalytic cycle, reductively eliminates with the aryl halide.
-
Catalyst Decomposition: Electron-rich substrates like this compound can sometimes lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black. This deactivates the catalyst and halts the desired amination reaction.
-
Ether Cleavage: While less common under typical Buchwald-Hartwig conditions, strong bases at elevated temperatures could potentially lead to the cleavage of the methyl ether, forming 5-fluoro-2-methylphenol.
-
Homocoupling: Dimerization of the aryl halide or the amine can occur, though this is generally less significant with modern catalyst systems.
Q2: How do the electronic properties of this compound affect the reaction?
A2: this compound is considered an electron-rich aryl halide. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which can make the oxidative addition of the aryl halide to the palladium(0) catalyst slower compared to electron-deficient aryl halides. The fluorine atom is electron-withdrawing but its effect is moderated by the other substituents. The overall electron-rich nature of the ring can influence catalyst stability and reactivity.
Q3: Which catalyst/ligand system is recommended for this substrate?
A3: For electron-rich and sterically hindered aryl halides like this compound, bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the desired reductive elimination step and can help to stabilize the active catalytic species. Commonly successful ligand classes for such substrates include biarylphosphines. Specific ligand choice can be critical and may require screening.[1] Pre-formed palladium precatalysts are often recommended as they can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[2]
Q4: What is the optimal choice of base for this reaction?
A4: The choice of base is crucial and depends on the amine coupling partner and the functional group tolerance of the substrates. Strong, non-nucleophilic bases are commonly used.
-
Sodium tert-butoxide (NaOtBu): Often a good first choice for many aminations, providing high reaction rates.
-
Lithium bis(trimethylsilyl)amide (LHMDS): Can be useful, especially when dealing with substrates that may have acidic protons.
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): These are weaker bases that may be necessary if base-sensitive functional groups are present, though they might require higher reaction temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. | - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-formed palladium precatalyst for more reliable activation. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[3] |
| 2. Inappropriate ligand. | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Hartwig ligand families). | |
| 3. Suboptimal base. | - If using a weak base like Cs₂CO₃, try a stronger base such as NaOtBu or LHMDS, provided it is compatible with your substrates. | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature. For challenging substrates, temperatures around 100-120 °C may be necessary. | |
| Significant Hydrodehalogenation Byproduct | 1. Presence of water or other proton sources. | - Use anhydrous and degassed solvents and reagents.[3] - Ensure the amine is dry. |
| 2. Catalyst system promotes hydride formation. | - The choice of ligand can influence the rate of hydrodehalogenation. Screening different ligands may be beneficial. | |
| 3. High reaction temperature or prolonged reaction time. | - Monitor the reaction closely and stop it once the starting material is consumed to minimize side reactions. | |
| Formation of Palladium Black (Catalyst Decomposition) | 1. Reaction temperature is too high. | - Reduce the reaction temperature. |
| 2. Inappropriate ligand for the substrate. | - A more robust ligand may be required to stabilize the palladium catalyst with this electron-rich substrate. | |
| 3. High catalyst loading. | - While counterintuitive, sometimes a lower catalyst loading can lead to a more stable system. | |
| Inconsistent Results | 1. Variable quality of reagents or solvents. | - Use high-purity, anhydrous solvents and reagents from a reliable source. |
| 2. Inconsistent setup and inert atmosphere. | - Employ standard Schlenk line or glovebox techniques to ensure a consistently inert atmosphere.[3] | |
| 3. Inefficient stirring. | - Ensure vigorous stirring, especially with heterogeneous bases, to maintain good mixing. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide:
This protocol is a general guideline and should be optimized for the specific amine being coupled with this compound (assuming the corresponding aryl bromide is used).
Materials:
-
1-Bromo-5-fluoro-2-methylbenzene (or other corresponding aryl halide) (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., a biarylphosphine ligand, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl bromide, palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide under an inert atmosphere (argon or nitrogen).
-
Seal the vessel and evacuate and backfill with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the reaction and potential pitfalls, the following diagrams illustrate the general Buchwald-Hartwig catalytic cycle, a common side reaction, and a troubleshooting workflow.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Caption: Pathway for the hydrodehalogenation side reaction.
Caption: A logical workflow for troubleshooting common issues.
References
preventing hydrodehalogenation of 5-Fluoro-2-methylanisole
Technical Support Center: Catalyst Deactivation in 5-Fluoro-2-methylanisole Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with catalyst deactivation during the cross-coupling reactions of 5-Fluoro-2-methylanisole. The information is tailored for professionals in research, development, and drug discovery.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is sluggish and gives low yields. What are the potential causes related to the substrate?
A1: The electronic properties of this compound present unique challenges. The methoxy group is electron-donating, which can deactivate the aryl halide towards oxidative addition, a key step in the catalytic cycle. Conversely, the fluorine atom is electron-withdrawing. This push-pull electronic nature can complicate the reaction. For Suzuki-Miyaura couplings, electron-rich aryl bromides can be less reactive than their electron-poor counterparts.[1] Stronger bases like sodium or potassium tert-butoxide may be required to facilitate the reaction with such deactivated, electron-rich anisoles.[2][3]
Q2: I am observing significant hydrodehalogenation of my this compound starting material. What causes this side reaction and how can I minimize it?
A2: Hydrodehalogenation, the replacement of the halogen atom with hydrogen, is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich aryl halides. This can occur when a palladium hydride species is generated, which then undergoes reductive elimination with the aryl group. The source of the hydride can be solvents, reagents, or even the phosphine ligand. The product distribution between the desired cross-coupling product and the hydrodehalogenated arene can be influenced by the choice of phosphine ligand.[4][5] To minimize this, ensure anhydrous reaction conditions, use freshly distilled solvents, and consider screening different phosphine ligands.
Q3: In my Buchwald-Hartwig amination, I am seeing the formation of palladium black, and the reaction stalls. What does this indicate and how can I prevent it?
A3: The formation of palladium black, which is aggregated palladium nanoparticles, is a common sign of catalyst deactivation. This aggregation reduces the catalytically active surface area. For electron-rich substrates, this can be a significant issue. The choice of ligand is critical in preventing this. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are designed to stabilize the palladium catalyst and prevent aggregation, even with challenging substrates.[6] Additionally, ensuring a well-dispersed catalyst system is important; additives like olefins can act as dispersants to prevent catalyst deactivation.[7]
Q4: Can the fluoride substituent on the aromatic ring directly deactivate the palladium catalyst?
A4: While direct poisoning of the palladium catalyst by the fluoride substituent on the aromatic ring is not a commonly reported primary deactivation pathway in this context, fluoride ions in solution can potentially interact with the catalyst. Some studies have investigated the role of fluoride as a base or additive. However, the more significant impact of the fluoro group in this compound is its electronic effect on the reactivity of the C-X bond. The high electronegativity of fluorine makes the adjacent carbon more electrophilic, but the C-F bond itself is very strong and generally unreactive towards oxidative addition unless specifically targeted with specialized catalytic systems.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound and provides systematic troubleshooting steps.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Deactivation: Agglomeration of palladium into inactive palladium black. | • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) to stabilize the catalyst.[6][7]• Pre-catalyst Choice: Use a well-defined palladium pre-catalyst for efficient generation of the active catalytic species.[10][11]• Reaction Concentration: Higher concentrations can sometimes increase the rate of oxidative addition relative to deactivation pathways. |
| 2. Inefficient Oxidative Addition: The electron-donating methoxy group deactivates the aryl halide. | • Halide Choice: If possible, use the aryl iodide or bromide instead of the chloride, as the C-I and C-Br bonds are weaker and more reactive.[1]• Ligand Screening: Test different classes of ligands, including N-heterocyclic carbenes (NHCs), which can be effective for less reactive aryl halides. | |
| 3. Inappropriate Base: The chosen base may not be strong enough to facilitate transmetalation effectively. | • Base Screening: For Suzuki-Miyaura, screen stronger bases like K₃PO₄, Cs₂CO₃, or NaOtBu. For Buchwald-Hartwig, NaOtBu or LHMDS are common choices.[2][3] Note that strong bases can be incompatible with other functional groups.[12] | |
| Formation of Side Products | 1. Hydrodehalogenation: Formation of 2-fluoro-5-methylanisole. | • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can be a hydrogen source.[5]• Ligand Modification: The electronic and steric properties of the phosphine ligand can influence the rate of hydrodehalogenation versus cross-coupling.[4]• Base Choice: Some bases are more prone to promoting hydride formation. |
| 2. Homocoupling: Formation of biphenyl derivatives from the starting material. | • Oxygen-Free Environment: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling.• Catalyst Loading: Optimize the catalyst loading; sometimes higher loadings can favor the desired reaction over side reactions. | |
| Poor Reproducibility | 1. Impurities in Reagents: Trace impurities in starting materials, solvents, or base can poison the catalyst. | • Purify Reagents: Purify starting materials and distill solvents before use.• High-Purity Base: Use a high-purity grade of the base. |
| 2. Inconsistent Catalyst Activation: Inefficient or variable generation of the active Pd(0) species. | • Use a Pre-catalyst: Employ a stable, well-defined pre-catalyst to ensure consistent generation of the active catalyst.[10][11]• Activation Protocol: Follow a consistent pre-stirring or activation protocol before adding all reagents. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound Bromide
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound bromide (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base such as K₃PO₄ (2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition and Degassing: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination of this compound Bromide
-
Reaction Setup: In a glovebox, add this compound bromide (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv) to an oven-dried vial.
-
Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C). Monitor the reaction progress by LC-MS or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Visualizing Catalyst Deactivation and Reaction Pathways
Catalyst Deactivation Pathway
Caption: General pathway for palladium catalyst deactivation via aggregation.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. cris.iucc.ac.il [cris.iucc.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 5-Fluoro-2-methylanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Fluoro-2-methylanisole from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?
A1: The expected impurities largely depend on the synthetic route used. A common method for synthesizing this compound is the Williamson ether synthesis, which involves the methylation of 4-Fluoro-2-methylphenol. In this case, you can anticipate the following impurities:
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Unreacted Starting Materials: 4-Fluoro-2-methylphenol.
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Excess Reagents: Methylating agents (e.g., methyl iodide, dimethyl sulfate) and the base used for deprotonation (e.g., NaOH, K₂CO₃).
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Reaction Byproducts: Salts formed from the base and the leaving group of the methylating agent (e.g., NaI, K₂SO₄).
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Solvent: The solvent used for the reaction (e.g., acetone, DMF, acetonitrile).
Q2: How can I get a quick assessment of the purity of my crude product?
A2: Thin Layer Chromatography (TLC) is an excellent initial technique to quickly assess the complexity of your mixture and identify the presence of your desired product relative to impurities. Staining with potassium permanganate can help visualize non-UV active impurities. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][2]
Q3: What is the best general approach for purifying this compound?
A3: A multi-step approach is often the most effective. Start with a liquid-liquid extraction to remove the bulk of inorganic salts and water-soluble impurities. This is typically followed by either fractional distillation or column chromatography to separate the target compound from unreacted starting materials and other organic byproducts. The choice between distillation and chromatography will depend on the boiling points and polarities of the impurities.
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. If performing a distillation, ensure the apparatus is set up correctly to avoid pressure buildup. Be mindful of the flammability of organic solvents and keep them away from ignition sources.
Troubleshooting Guides
Issue 1: Poor Separation During Liquid-Liquid Extraction
| Symptom | Possible Cause | Solution |
| Emulsion formation (a persistent layer between the organic and aqueous phases) | The two phases are not sufficiently different in polarity, or vigorous shaking has created a stable mixture. | - Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. - Gently swirl or invert the separatory funnel instead of shaking vigorously. - If an emulsion has already formed, allow it to stand for an extended period, or try to break it up by gentle swirling or by passing the mixture through a pad of celite. |
| The desired product remains in the aqueous layer. | The organic solvent is not suitable for extracting this compound, or the pH of the aqueous layer is not optimal. | - Choose a less polar organic solvent in which this compound has higher solubility. - Ensure the aqueous phase is neutral or slightly basic to keep the desired product in its non-ionic form. |
| Difficulty in distinguishing between the aqueous and organic layers. | The densities of the two solvents are very similar. | - Add a small amount of a denser, water-immiscible solvent (like CCl₄, with caution) to the organic layer or more water/brine to the aqueous layer to increase the density difference. |
Issue 2: Ineffective Purification by Fractional Distillation
| Symptom | Possible Cause | Solution |
| Co-distillation of product and impurities. | The boiling points of the components are very close (less than 25 °C difference).[3] | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates. - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences. |
| Product decomposition during distillation. | The compound is thermally unstable at its atmospheric boiling point. | - Use vacuum distillation to lower the required temperature. |
| "Bumping" or uneven boiling. | The liquid is becoming superheated before boiling. | - Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. |
Issue 3: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Solution |
| The product elutes with the solvent front. | The eluent is too polar. | - Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate). |
| The product does not move from the origin. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane). |
| Tailing of the product spot/peak. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a slightly more polar solvent (like a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though likely not necessary for an ether) to the eluent. - Ensure the amount of crude product loaded onto the column is not excessive for the column size. |
| Poor separation between the product and a close-running impurity. | The chosen solvent system does not provide sufficient resolution. | - Try a different solvent system with different selectivities (e.g., dichloromethane/hexane or toluene/ethyl acetate). - Use a longer column or a stationary phase with a smaller particle size for higher efficiency. |
Quantitative Data
Table 1: Physical Properties of this compound and Related Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |
| This compound | 95729-22-9 | C₈H₉FO | 140.16 | Not readily available | 1.4920-1.4960 |
| 2-Fluoro-4-methylanisole | 399-55-3 | C₈H₉FO | 140.15 | Not readily available | Not readily available |
| 4-Fluoro-3-methylanisole | 2338-54-7 | C₈H₉FO | 140.16 | 174.4 at 760 mmHg | 1.492 |
| 2-Fluoro-5-methylanisole | 63762-78-7 | C₈H₉FO | 140.15 | Not readily available | Not readily available |
Table 2: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes |
| Hexane | 69 | 0.655 | 0.1 | Common non-polar eluent for chromatography. |
| Diethyl Ether | 34.6 | 0.713 | 2.8 | Good for extractions, highly volatile. |
| Ethyl Acetate | 77.1 | 0.902 | 4.4 | Common polar eluent for chromatography and extraction solvent. |
| Dichloromethane | 39.6 | 1.33 | 3.1 | Good for extractions, denser than water. |
| Acetone | 56 | 0.791 | 5.1 | Often used as a reaction solvent. |
| Water | 100 | 1.000 | 10.2 | Used for the aqueous phase in extractions. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Workup
This protocol is designed to remove inorganic salts, water-soluble reagents, and the unreacted phenolic starting material from the crude reaction mixture.
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate (approximately 3-5 volumes of the crude oil).
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Transfer to Separatory Funnel: Transfer the solution to a separatory funnel of appropriate size.
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Base Wash: Add an equal volume of a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃ solution) to the separatory funnel. This will deprotonate any unreacted 4-Fluoro-2-methylphenol, making it soluble in the aqueous layer.
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Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently for 1-2 minutes.
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Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.
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Draining: Drain the lower aqueous layer.
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Repeat Base Wash: Repeat the base wash (steps 3-6) one more time to ensure complete removal of the phenol.
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Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.
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Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
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Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude, washed product.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating this compound from impurities with different polarities.
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.25-0.35.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
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Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Monitoring: Monitor the composition of the collected fractions by TLC.
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Fractional Distillation
This method is effective if the boiling points of this compound and the major impurities differ by at least 25 °C.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask.
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Charging the Flask: Place the crude product into the distillation flask along with a few boiling chips or a magnetic stir bar.
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Heating: Gently heat the distillation flask using a heating mantle.
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Fraction Collection: Slowly increase the temperature and collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound should be collected separately. If the atmospheric boiling point is high or the compound is sensitive to heat, perform the distillation under reduced pressure.
-
Purity Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.
Visualizations
Caption: General workflow for selecting a purification method.
Caption: Detailed workflow for liquid-liquid extraction.
Caption: Workflow for purification by column chromatography.
Caption: A decision tree for troubleshooting common purification problems.
References
troubleshooting low conversion rates in 5-Fluoro-2-methylanisole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylanisole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types where this compound is used as a reactant?
A1: this compound is a versatile building block in organic synthesis. Due to its electronic properties and substitution pattern, it is frequently employed in several key reaction classes, including:
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Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring can be functionalized via reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and C-H activation.
-
Lithiation and Subsequent Electrophilic Quench: The molecule can be deprotonated at specific positions to form an organolithium species, which can then react with various electrophiles.
-
Nucleophilic Aromatic Substitution (SNAr): While less common due to the presence of an activating methoxy group, under certain conditions, the fluorine atom can be displaced by strong nucleophiles, especially if additional activating groups are present on the ring.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, although regioselectivity can be a challenge.
Q2: I am observing a complex mixture of products in my reaction with this compound. What are the likely side reactions?
A2: The formation of multiple products can arise from several factors depending on the reaction type. Common side reactions include:
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In Cross-Coupling Reactions: Homocoupling of the starting material or the coupling partner, and catalyst deactivation leading to incomplete reaction.
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In Lithiation Reactions: Incomplete lithiation, over-lithiation (di-lithiation), or side reactions with the solvent (e.g., THF). The position of lithiation can also be sensitive to reaction conditions.
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In SNAr Reactions: Reaction at other positions on the ring if not sufficiently activated, or decomposition of the starting material under harsh basic conditions.
-
In Electrophilic Aromatic Substitution: Formation of constitutional isomers due to the directing effects of the methoxy and methyl groups.
Troubleshooting Low Conversion Rates
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving very low conversion to the desired biaryl product. What are the potential causes and how can I improve the yield?
Answer: Low conversion in palladium-catalyzed cross-coupling reactions with this compound can be attributed to several factors. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low Conversion in Pd-Catalyzed Cross-Coupling
Caption: A troubleshooting flowchart for low conversion in palladium-catalyzed cross-coupling reactions.
Potential Causes and Solutions:
-
Catalyst Inactivation:
-
Cause: The palladium catalyst may be deactivated by oxygen or impurities. The phosphine ligands can also be sensitive to air and moisture.
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature may be too low for efficient catalytic turnover, or the reaction time may be insufficient.
-
Solution: Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals) and monitor the reaction progress over a longer period (e.g., up to 24 hours).
-
-
Inappropriate Base or Solvent:
-
Cause: The choice of base and solvent is critical for the efficiency of the transmetalation step. An unsuitable combination can lead to poor yields.
-
Solution: Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF). For fluorinated substrates, sometimes a weaker base can be beneficial to prevent side reactions.
-
Quantitative Data Summary for a Related Palladium-Catalyzed Amination
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) |
| Pd(P(o-tol)₃)₂ / CyPF-PtBu | NaOtBu | Dioxane | 100 | 8 | 76 |
This data is for the synthesis of 5-Fluoro-2-methylaniline from the corresponding aryl halide and demonstrates a successful set of conditions for a related transformation.
Issue 2: Poor Reproducibility in Lithiation Reactions
Question: I am attempting to perform a lithiation of this compound followed by quenching with an electrophile, but my results are inconsistent, and the yield is often low. What are the critical parameters to control?
Answer: Lithiation reactions are highly sensitive to experimental conditions. Inconsistent results are often due to variations in reagent quality, moisture, and temperature.
Key Experimental Parameters for Successful Lithiation:
-
Strictly Anhydrous Conditions:
-
Problem: Organolithium reagents are extremely reactive towards water. Any moisture in the glassware, solvents, or starting materials will quench the reagent and lead to low yields.
-
Solution: All glassware must be rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
-
Accurate Reagent Titration:
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Problem: The concentration of commercially available n-butyllithium can vary over time. Using an incorrect amount can lead to incomplete reaction or side reactions.
-
Solution: Titrate the n-butyllithium solution before each use to determine its exact concentration.
-
-
Precise Temperature Control:
-
Problem: Lithiation of anisole derivatives is typically performed at low temperatures (e.g., -78 °C) to control regioselectivity and prevent side reactions, such as decomposition of the organolithium species.
-
Solution: Use a cryo-cool or a well-maintained dry ice/acetone bath to ensure a stable low temperature throughout the reaction. Monitor the internal temperature during the addition of reagents.
-
Experimental Protocol for a General Lithiation and Electrophilic Quench
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
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Reagents: Under a positive pressure of nitrogen, dissolve this compound (1.0 equiv) in anhydrous THF.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add a freshly titrated solution of n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
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Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.
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Quenching: Add the electrophile (1.2 equiv) dropwise at -78 °C.
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Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
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Workup: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
General Nucleophilic Aromatic Substitution (SNAr) Pathway
Caption: A simplified diagram of the SNAr mechanism.
This technical support guide provides a starting point for troubleshooting common issues in reactions involving this compound. For more specific issues, it is always recommended to consult the primary literature for closely related transformations.
Technical Support Center: 5-Fluoro-2-methylanisole Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 5-Fluoro-2-methylanisole. The following information is designed to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no conversion of this compound is a common issue in palladium-catalyzed coupling reactions. The choice of base is a critical parameter that can significantly impact the reaction efficiency.
Possible Causes and Solutions:
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Inappropriate Base Strength: The basicity of the chosen base may be insufficient to facilitate the catalytic cycle or, conversely, may be too strong, leading to substrate or product decomposition.
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Solution: For Suzuki-Miyaura couplings, inorganic bases are generally preferred over organic bases like triethylamine (TEA). While stronger bases can be effective, they may also promote side reactions. For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are frequently used, but for substrates with sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives.[1][2] A screening of bases with varying strengths is recommended.
-
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Poor Solubility of the Base: The insolubility of an inorganic base in the reaction solvent can lead to low reaction rates and incomplete conversion.[2]
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Solution: Select a base with better solubility in your chosen solvent. For example, cesium carbonate (Cs₂CO₃) has good solubility in many common organic solvents.[1] Alternatively, consider using a phase-transfer catalyst or a co-solvent to improve solubility.
-
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Catalyst Inhibition or Deactivation: The base can interact with the palladium catalyst in an unproductive manner, leading to catalyst deactivation.
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Solution: The choice of ligand is crucial in preventing catalyst deactivation. Bulky, electron-rich phosphine ligands can often stabilize the catalytic species and promote the desired reaction pathway.
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Issue 2: Formation of Side Products
The formation of undesired side products can complicate purification and reduce the yield of the desired coupled product.
Possible Causes and Solutions:
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Protodefluorination or Protodehalogenation: This side reaction involves the replacement of the fluorine or other halide atom with a hydrogen atom.
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Solution: This can be promoted by overly strong bases or high reaction temperatures. Consider using a milder base and optimizing the reaction temperature.
-
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Homocoupling of Boronic Acid (Suzuki-Miyaura): The boronic acid reagent can couple with itself to form a biaryl byproduct.
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Solution: This is often caused by the presence of oxygen in the reaction mixture. Ensure that the reaction is performed under a strictly inert atmosphere and that all solvents and reagents are properly degassed.
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Hydrolysis of the Product or Starting Material: The presence of water, in combination with the base, can lead to the hydrolysis of sensitive functional groups.
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Solution: Use anhydrous solvents and reagents, and perform the reaction under a dry, inert atmosphere.
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Frequently Asked Questions (FAQs)
Q1: Which type of base is generally better for the Suzuki-Miyaura coupling of this compound?
A: For Suzuki-Miyaura reactions, inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally more effective than organic bases like triethylamine.[3][4] The choice between these will depend on the specific boronic acid and catalyst system being used.
Q2: When should I use a strong base like sodium tert-butoxide (NaOtBu) for a Buchwald-Hartwig amination?
A: Strong, non-nucleophilic bases like NaOtBu are often very effective for the Buchwald-Hartwig amination of aryl halides, including fluorides.[1] However, they should be used with caution if your this compound or the amine coupling partner contains base-sensitive functional groups, as decomposition may occur.[2]
Q3: Can the physical properties of the base affect the reaction?
A: Yes, the particle size and surface area of solid inorganic bases can influence the reaction rate, as the deprotonation step can occur at the solid-liquid interface.[1] Consistent results are best achieved by using bases with consistent physical properties.
Q4: How does the choice of solvent relate to the choice of base?
A: The effectiveness of a base is highly dependent on the solvent used. A base that is insoluble in the reaction solvent will likely lead to a sluggish or incomplete reaction.[2] It is important to choose a solvent that can at least partially dissolve the base or to use a base that is known to be effective in the chosen solvent. For example, Cs₂CO₃ has better solubility in solvents like dioxane and THF compared to K₂CO₃.[1]
Data Presentation
The following tables summarize the general effect of different bases on the efficiency of Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. Note that the optimal base for the coupling of this compound should be determined experimentally.
Table 1: General Effect of Bases on Suzuki-Miyaura Coupling Efficiency
| Base | Type | Relative Strength | General Applicability & Notes |
| K₂CO₃ | Inorganic | Moderate | Commonly used, cost-effective, and often provides good yields. |
| Na₂CO₃ | Inorganic | Moderate | Often a highly effective and inexpensive choice.[4] |
| Cs₂CO₃ | Inorganic | Moderate | Good solubility in organic solvents, often used for challenging couplings.[5] |
| K₃PO₄ | Inorganic | Moderate-Strong | A versatile and effective base for a wide range of substrates.[6] |
| NaOH | Inorganic | Strong | Can be effective but may promote side reactions and is often not the first choice.[3] |
| Et₃N (TEA) | Organic | Weak | Generally less effective than inorganic bases for Suzuki-Miyaura couplings.[3] |
Table 2: General Effect of Bases on Buchwald-Hartwig Amination Efficiency
| Base | Type | pKaH | General Applicability & Notes |
| NaOtBu | Strong | ~19 | Very common and effective for a wide range of substrates, but can cause decomposition of sensitive functional groups.[1][2] |
| LHMDS | Strong | ~26 | A very strong base, useful for challenging couplings, but also incompatible with many functional groups.[2] |
| Cs₂CO₃ | Weaker | ~10 | Offers broader functional group tolerance and has good solubility.[1][2] |
| K₃PO₄ | Weaker | ~12 | A good alternative to strong bases for sensitive substrates.[1][2] |
| K₂CO₃ | Weaker | ~10 | A milder option that can be effective in some cases.[1][2] |
| DBU | Organic | ~12 | A soluble organic base that can be used, sometimes in combination with an inorganic base.[1] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions of this compound. Note: These are starting points and should be optimized for your specific substrates and reaction scale.
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium pre-catalyst (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (e.g., NaOtBu, 1.2-2.0 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
solvent selection for improving reactivity of 5-Fluoro-2-methylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 5-Fluoro-2-methylanisole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a versatile building block commonly used in several key reaction types, including:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a variety of nucleophiles. The electron-donating methoxy and methyl groups can influence the reactivity and regioselectivity of this reaction.
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Ortho-Lithiation/Directed Ortho-Metalation (DoM): The methoxy group can direct lithiation to the ortho position, allowing for subsequent functionalization with various electrophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-F bond can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, although this can be challenging and often requires specific catalytic systems.
Q2: How does the electronic nature of this compound affect its reactivity?
A2: The reactivity of this compound is governed by the interplay of its substituents. The fluorine atom is a strong electron-withdrawing group by induction, which activates the aromatic ring towards nucleophilic attack. Conversely, the methoxy and methyl groups are electron-donating through resonance and induction, respectively. The methoxy group also acts as a directing group in ortho-lithiation.
Q3: Why is solvent selection critical for reactions with this compound?
A3: Solvent selection is crucial as it can significantly influence reaction rates, yields, and even the reaction mechanism. Solvents can stabilize intermediates, solvate reactants and reagents, and in some cases, participate in the reaction. For instance, polar aprotic solvents are often preferred for SNAr reactions to stabilize the charged Meisenheimer intermediate.[1][2]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low or no conversion in SNAr reactions.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | The choice of solvent is critical for stabilizing the negatively charged Meisenheimer intermediate. Polar aprotic solvents are generally preferred. |
| * Recommendation: Switch to or screen polar aprotic solvents such as DMSO, DMF, or NMP. | |
| * Avoid: Protic solvents like methanol or water may decrease nucleophilicity through hydrogen bonding and can retard the reaction.[2] | |
| Insufficiently Strong Base | A base is often required to deprotonate the nucleophile or to act as a scavenger for the generated HF. |
| * Recommendation: Use a stronger base such as K₂CO₃, Cs₂CO₃, or an organic base like DBU. The choice of base may depend on the pKa of the nucleophile. | |
| Low Reaction Temperature | SNAr reactions with less activated substrates may require elevated temperatures to proceed at a reasonable rate. |
| * Recommendation: Gradually increase the reaction temperature, for example, in 20 °C increments, while monitoring for product formation and decomposition. | |
| Poor Nucleophile | The nucleophile may not be strong enough to attack the aromatic ring. |
| * Recommendation: Consider using a more potent nucleophile or a catalytic system that enhances nucleophilicity. |
Quantitative Data (Illustrative Example for a Fluoroarene)
The following table provides representative data on the effect of solvent on the rate of an SNAr reaction. While not specific to this compound, it illustrates the general trend.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant |
| Hexamethylphosphoramide (HMPA) | 30.0 | ~2000 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~1000 |
| N,N-Dimethylformamide (DMF) | 36.7 | ~500 |
| Acetonitrile | 37.5 | ~50 |
| Methanol | 32.7 | 1 |
Data is illustrative and based on general trends for SNAr reactions.
Experimental Protocol: General Procedure for SNAr
-
To a solution of this compound (1.0 eq.) in anhydrous DMSO (0.1-0.5 M) is added the nucleophile (1.1-1.5 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.).
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The reaction mixture is stirred at the desired temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS.
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Upon completion, the reaction is cooled to room temperature and quenched with water.
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The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by column chromatography.
Diagram: SNAr Reaction Workflow
Caption: A typical workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Suzuki-Miyaura Cross-Coupling
Issue: Low yield in Suzuki-Miyaura coupling.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent System | The choice of solvent can influence the solubility of reagents and the stability and activity of the palladium catalyst. |
| * Recommendation: Screen a variety of solvents. Common choices include mixtures of an organic solvent (e.g., 1,4-dioxane, THF, toluene) with water.[3][4] Protic solvents like alcohols can also be effective.[3] | |
| Incorrect Base | The base plays a crucial role in the transmetalation step. |
| * Recommendation: Test different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can be solvent-dependent. | |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture, leading to deactivation. |
| * Recommendation: Ensure all reagents and solvents are properly degassed. Use pre-catalysts that are more air-stable. | |
| Poor Ligand Choice | The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. |
| * Recommendation: For challenging C-F bond activation, consider using electron-rich and bulky phosphine ligands. |
Quantitative Data (Illustrative Example for an Aryl Halide)
The following table shows the effect of different solvent and base combinations on the yield of a Suzuki-Miyaura reaction.
| Solvent | Base | Yield (%) |
| Toluene/H₂O | K₂CO₃ | 75 |
| 1,4-Dioxane/H₂O | K₃PO₄ | 92 |
| THF/H₂O | Cs₂CO₃ | 88 |
| Methanol/H₂O | NaOH | 96 |
Data is illustrative and based on a representative Suzuki-Miyaura coupling reaction.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried flask are added this compound (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst/ligand system.
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The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
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Degassed solvent (e.g., 1,4-dioxane/water 4:1) is added.
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The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
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The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
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The combined organic layers are washed, dried, and concentrated.
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The crude product is purified by chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Ortho-Lithiation
Issue: Failure of ortho-lithiation or low yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Organolithium reagents are extremely sensitive to moisture. |
| * Recommendation: Ensure all glassware is rigorously dried. Use anhydrous solvents. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). | |
| Incorrect Solvent | The solvent can affect the aggregation state and reactivity of the organolithium reagent. |
| * Recommendation: Anhydrous THF or diethyl ether are commonly used.[5] THF is more polar and can accelerate the reaction, but may also lead to side reactions if the temperature is not well-controlled.[6] | |
| Suboptimal Temperature | The temperature must be low enough to prevent decomposition of the lithiated intermediate and side reactions. |
| * Recommendation: Conduct the lithiation at -78 °C (dry ice/acetone bath). For less reactive systems, a slightly higher temperature may be trialed cautiously. | |
| Incomplete Deprotonation | The organolithium reagent may not be sufficiently basic, or steric hindrance could be an issue. |
| * Recommendation: Consider using a stronger base like s-BuLi or t-BuLi. The addition of a chelating agent like TMEDA can break up organolithium aggregates and increase basicity. |
Experimental Protocol: General Procedure for Ortho-Lithiation
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A solution of this compound (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
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A solution of n-BuLi (1.1-1.2 eq.) in hexanes is added dropwise, and the mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours).
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The electrophile (1.2-1.5 eq.) is then added at -78 °C, and the reaction is allowed to slowly warm to room temperature.
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The reaction is quenched with a saturated aqueous solution of NH₄Cl.
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The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
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Purification is performed by chromatography or distillation.
Diagram: Ortho-Lithiation Logical Flow
Caption: A logical workflow for the directed ortho-lithiation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
managing impurities in the synthesis of 5-Fluoro-2-methylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methylanisole. The information is designed to help identify and manage impurities that may arise during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in the synthesis of this compound?
A1: The most prevalent impurities are typically regioisomers, unreacted starting materials, and byproducts from side reactions. Regioisomers, such as 2-Fluoro-5-methylanisole and other positional isomers, are common due to the directing effects of the methyl and methoxy groups on the aromatic ring during fluorination. Other potential impurities can include precursor molecules like 4-fluoro-2-nitrotoluene if the synthesis involves a reduction step.[1][2]
Q2: How can I detect the presence of regioisomeric impurities in my product?
A2: Regioisomeric impurities can be challenging to distinguish due to their similar physical properties.[1] A combination of analytical techniques is recommended for their detection:
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of isomers and their mass-to-charge ratio for identification.
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High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique that can often resolve closely related isomers.[3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to differentiate between isomers.[1][3]
Q3: What are the recommended purification techniques for removing impurities from this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
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Column Chromatography: Effective for separating the desired product from regioisomers and other byproducts.[1][5]
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Recrystallization: A cost-effective method for purifying solid products, though this compound is a liquid at room temperature, this method may be applicable to solid derivatives or intermediates.[5]
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Fractional Distillation: Can be used to separate liquids with different boiling points, which may be effective for some impurities.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Presence of multiple peaks in GC-MS or HPLC analysis with the same mass | Formation of regioisomers during the fluorination step. | Optimize reaction conditions (temperature, catalyst, fluorinating agent) to improve regioselectivity. Employ high-resolution column chromatography for purification. |
| Unreacted starting material detected in the final product | Incomplete reaction. | Increase reaction time, temperature, or the molar ratio of reactants. Monitor the reaction progress using TLC or GC to ensure completion. |
| Low yield of the desired product | Suboptimal reaction conditions or side reactions. | Systematically vary reaction parameters such as solvent, temperature, and catalyst to find the optimal conditions. Identify and characterize byproducts to understand competing reaction pathways. |
| Discoloration of the final product | Presence of colored impurities, possibly from degradation or side reactions. | Treat the crude product with activated charcoal before final purification. Ensure all reactions and purifications are carried out under an inert atmosphere if the compounds are sensitive to oxidation. |
Data on Impurity Profiles
The following tables provide representative data on the impurity profiles of a hypothetical synthesis of this compound before and after purification by column chromatography.
Table 1: Impurity Profile of Crude this compound (Post-Synthesis)
| Compound | Retention Time (GC-MS) | Area (%) |
| Solvent | 2.5 min | 5.0 |
| Unidentified Impurity 1 | 4.8 min | 1.5 |
| 2-Fluoro-5-methylanisole (Regioisomer) | 6.2 min | 8.0 |
| This compound | 6.5 min | 83.5 |
| Unreacted Starting Material | 7.1 min | 2.0 |
Table 2: Impurity Profile of this compound After Purification by Column Chromatography
| Compound | Retention Time (GC-MS) | Area (%) |
| Solvent | 2.5 min | <0.1 |
| Unidentified Impurity 1 | 4.8 min | <0.1 |
| 2-Fluoro-5-methylanisole (Regioisomer) | 6.2 min | 0.2 |
| This compound | 6.5 min | 99.7 |
| Unreacted Starting Material | 7.1 min | <0.1 |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Objective: To separate this compound from regioisomeric and other impurities.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass column
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Collection tubes
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Thin Layer Chromatography (TLC) plates and chamber
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UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel bed.
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Elution: Begin eluting with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate).
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Fraction Collection: Collect fractions in separate tubes.
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TLC Analysis: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.
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Product Pooling: Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1 mL/min.
MS Conditions:
-
Ion Source Temperature: 230°C
-
Scan Range: 40-400 m/z
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram and mass spectra.
-
Data Analysis: Integrate the peaks to determine the relative area percentages and identify impurities by comparing their mass spectra with a library database.
Visualizations
Caption: Troubleshooting workflow for managing impurities.
Caption: Potential pathway for regioisomer formation.
References
Technical Support Center: Regioselective Functionalization of 5-Fluoro-2-methylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the regioselective functionalization of 5-fluoro-2-methylanisole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective functionalization of this compound?
A1: The primary challenge lies in controlling the position of functionalization on the aromatic ring. This is due to the presence of three directing groups with competing effects:
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Methoxy (-OCH₃): A strong activating, ortho-, para- directing group.
-
Methyl (-CH₃): A weak activating, ortho-, para- directing group.
-
Fluoro (-F): A deactivating, ortho-, para- directing group.
The interplay of their electronic and steric effects can lead to mixtures of regioisomers, making it difficult to obtain a single desired product.
Q2: Which substituent has the strongest directing effect on this compound?
A2: The methoxy group (-OCH₃) is the most powerful activating and directing group among the three.[1][2] In electrophilic aromatic substitution reactions, the position of substitution is most likely to be directed by the methoxy group to the positions ortho and para to it (C3 and C6). However, the other substituents will also influence the final product distribution.
Q3: How does steric hindrance influence the regioselectivity?
A3: Steric hindrance from the methyl and methoxy groups at the C2 and C1 positions, respectively, can disfavor substitution at the adjacent C3 and C6 positions.[3][4] This can lead to a higher proportion of substitution at the less hindered C4 position, which is para to the methyl group and meta to the methoxy group.
Q4: Can the fluorine atom act as a directing group?
A4: Yes, the fluorine atom is an ortho-, para- director due to its ability to donate a lone pair of electrons through resonance. However, it is a deactivating group due to its strong inductive electron-withdrawing effect.[4] In the context of this compound, its directing effect is weaker than that of the methoxy group.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts)
Symptoms:
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Formation of a mixture of regioisomers.
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Low yield of the desired isomer.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Dominance of the Methoxy Director: The strong ortho-, para- directing effect of the methoxy group leads to substitution at C3 and C6. | Utilize Steric Hindrance: Employ bulkier electrophiles or catalysts to disfavor attack at the sterically hindered C3 and C6 positions. This may increase the proportion of the C4 product.[3] |
| Competing Directing Effects: The methyl and fluoro groups also direct to their respective ortho and para positions, leading to a complex product mixture. | Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the product of the reaction with the lowest activation energy. |
| Inappropriate Lewis Acid in Friedel-Crafts: The choice of Lewis acid can influence the regioselectivity.[5][6] | Screen Lewis Acids: Test a range of Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, TiCl₄) to find the optimal catalyst for the desired regioselectivity. Milder Lewis acids may offer better control. |
| Solvent Effects: The polarity of the solvent can influence the distribution of isomers. | Solvent Screening: Experiment with a variety of solvents with different polarities (e.g., non-polar like hexane, polar aprotic like DCM or THF, polar protic like acetic acid). |
Problem 2: Difficulty in Achieving Selective ortho-Lithiation
Symptoms:
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Lithiation at multiple positions.
-
Low yield of the desired lithiated intermediate.
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Side reactions, such as ring opening or decomposition.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Multiple Acidic Protons: The protons at C3, C4, and C6 are all potentially abstractable by a strong base. The methoxy group is a strong director for ortho-lithiation.[7] | Use a Directed Metalation Group (DMG): The methoxy group is a good DMG and will primarily direct lithiation to the C6 position. To target other positions, derivatization of one of the existing functional groups to a stronger DMG might be necessary. |
| Inappropriate Organolithium Reagent or Conditions: The choice of base and reaction temperature is critical for regioselectivity.[8] | Optimize Base and Temperature: Use a sterically hindered base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) to favor the kinetically most accessible proton. Perform the reaction at very low temperatures (e.g., -78 °C) to prevent side reactions and improve selectivity. |
| Presence of Moisture or Other Electrophiles: Traces of water or other electrophiles will quench the organolithium intermediate. | Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and desired products.
General Protocol for Regioselective Bromination (Illustrative)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., CCl₄, CH₂Cl₂).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) using an ice-salt bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the reaction mixture dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at the same temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or GC-MS.
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Work-up: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Data Presentation
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating/Deactivating Groups Directing to this Position | Steric Hindrance | Predicted Major/Minor Product |
| C3 | ortho to -OCH₃ (strong activator), ortho to -CH₃ (weak activator) | High | Minor |
| C4 | para to -CH₃ (weak activator), meta to -OCH₃, ortho to -F (weak director) | Low | Major/Minor (depending on conditions) |
| C6 | ortho to -OCH₃ (strong activator), meta to -CH₃, para to -F (weak director) | Moderate | Major |
This table provides a qualitative prediction. The actual product distribution will depend on the specific reaction conditions.
Visualizations
Caption: Directing effects of substituents in electrophilic aromatic substitution of this compound.
Caption: A logical workflow for troubleshooting poor regioselectivity in functionalization reactions.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
improving the stability of boronic acids in Suzuki reactions with 5-Fluoro-2-methylanisole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving 5-Fluoro-2-methylanisole, with a focus on improving the stability of boronic acid coupling partners.
Troubleshooting Guides
Encountering challenges in your Suzuki reaction? Consult the table below for common issues, their potential causes, and actionable solutions to enhance the stability of your boronic acids and improve reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Boronic Acid Decomposition: Boronic acids can be susceptible to degradation under reaction conditions.[1][2] | 1. Use a Milder Base: Strong bases can promote protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or KF instead of strong bases like NaOH.[1] 2. Anhydrous Conditions: Water can be a proton source for protodeboronation. Employing anhydrous solvents and reagents can mitigate this side reaction.[1] 3. Lower Reaction Temperature: Elevated temperatures can accelerate boronic acid decomposition.[2] |
| Catalyst Inactivity: The palladium catalyst may be inactive or decomposed. | 1. Use Fresh Catalyst: Ensure the palladium source and ligand are active. Consider using a fresh batch or a more robust, air-stable precatalyst.[1] 2. Proper Degassing: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1] Thoroughly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen).[1] | |
| Significant Protodeboronation | Presence of Protic Sources: Water or other protic species in the reaction mixture can lead to the replacement of the boronic acid group with a hydrogen atom.[1] | 1. Switch to Anhydrous Conditions: This is a primary method to reduce protodeboronation.[1] 2. Use a Milder Base: As mentioned, milder bases are less likely to promote this side reaction.[1] |
| Electron-Rich Boronic Acids: Boronic acids with electron-donating groups are more prone to protodeboronation. | 1. Convert to a More Stable Derivative: Transform the boronic acid into a pinacol ester (BPin), MIDA boronate, or a trifluoroborate salt. These are more resistant to protodeboronation.[2][3] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids.[1][4] | 1. Rigorous Degassing: Ensure the reaction mixture is free of oxygen by purging with an inert gas.[1] |
| Pd(II) Species: The presence of Pd(II) species at the start of the reaction can promote homocoupling. | 1. Use a Pd(0) Source or a Precatalyst: If using a Pd(II) source, ensure it is efficiently reduced to the active Pd(0) species in situ.[1] | |
| Reaction Stalls or is Sluggish | Steric Hindrance: The methyl group ortho to the fluorine in this compound can introduce steric hindrance. | 1. Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos can accelerate the reaction by promoting both oxidative addition and reductive elimination.[1] 2. Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation barrier.[2] |
| Poor Solubility: Reagents may not be fully dissolved, limiting their reactivity. | 1. Choose an Appropriate Solvent System: A solvent mixture that ensures the solubility of all components is crucial for an efficient reaction. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving low yields. What are the first things I should check regarding my boronic acid?
A1: When troubleshooting a low-yielding Suzuki reaction, the stability of the boronic acid is a primary concern. Boronic acids can degrade through pathways like protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) and homocoupling (two boronic acid molecules coupling together).[2][5] Start by verifying the purity and stability of your boronic acid. If it has been stored for a long time, consider using a fresh batch. Also, ensure your reaction conditions are optimized to minimize decomposition, which includes using a suitable base and solvent, and maintaining an inert atmosphere.[1]
Q2: How does the choice of base affect the stability of my boronic acid in the reaction with this compound?
A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, but a strong base, especially in the presence of water, can accelerate the decomposition of the boronic acid.[1][6][7] For sensitive boronic acids, it is often beneficial to use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][8] The base must be strong enough to facilitate the transmetalation step but not so harsh that it degrades your starting materials.[1]
Q3: I'm observing significant protodeboronation of my boronic acid. What are the most effective ways to prevent this?
A3: Protodeboronation is a common side reaction, particularly with electron-rich or heteroaromatic boronic acids.[1] To minimize this, consider the following:
-
Use Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
-
Employ Milder Bases: As mentioned, strong bases in aqueous media can accelerate this process.[1]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative is a highly effective strategy. Pinacol boronic esters (BPin), MIDA boronates, and trifluoroborate salts are significantly more stable and can be used directly in the coupling reaction.[2][9][10] These "slow-release" precursors can generate the active boronic acid in situ, keeping its concentration low and minimizing decomposition.[9]
Q4: Can I use a boronic ester instead of a boronic acid for the reaction with this compound? What are the advantages?
A4: Yes, using a boronic ester, such as a pinacol ester, is an excellent strategy to improve stability. Boronic esters are generally more stable to storage and less prone to decomposition under reaction conditions compared to their corresponding boronic acids.[5][11] While they may exhibit different reactivity, they often provide more consistent and reproducible results, especially for boronic acids that are inherently unstable.[2][9]
Q5: My boronic acid is a solid. How can I ensure its purity and stability over time?
A5: Boronic acids can degrade upon storage, especially if exposed to air and moisture.[12] It is advisable to store them in a desiccator under an inert atmosphere. To ensure purity, you can analyze the boronic acid by NMR before use. An alternative for long-term stability is to convert the boronic acid into a more stable derivative, such as a diethanolamine adduct (DABO boronate), which are often crystalline, air-stable solids that can be easily handled and stored.[12][13][14]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with a Phenylboronic Acid
This protocol provides a starting point for the reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv), finely powdered
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add this compound, phenylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the Pd(OAc)₂ and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.2 M.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Decomposition pathways of boronic acids in Suzuki reactions.
Caption: Workflow for troubleshooting boronic acid instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homocoupling Byproducts in Reactions of 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of homocoupling byproducts in cross-coupling reactions involving 5-Fluoro-2-methylanisole and its derivatives.
General Troubleshooting Workflow
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of symmetrical biaryls from the starting materials. This not only reduces the yield of the desired product but also complicates purification. The following workflow provides a logical approach to diagnosing and mitigating homocoupling.
Caption: A stepwise guide to troubleshooting homocoupling in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. Homocoupling of the boronic acid is a common side reaction.
FAQs for Suzuki-Miyaura Coupling
Q1: I am observing significant homocoupling of my 5-fluoro-2-methylphenylboronic acid. What are the primary causes?
A1: Homocoupling in Suzuki reactions is primarily caused by two factors:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[1][2] Rigorous exclusion of oxygen is therefore critical.
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled product during the in-situ reduction to the active Pd(0) catalyst.[2]
Q2: How can I effectively remove oxygen from my reaction?
A2: Proper degassing techniques are essential:
-
Sparging: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: For more rigorous degassing, subject the solvent to three cycles of freezing (with liquid nitrogen), evacuating the headspace under vacuum, and thawing.[3]
Q3: Which ligands are best for minimizing homocoupling with this compound derivatives?
A3: Bulky, electron-rich phosphine ligands are generally recommended. These ligands can accelerate the desired cross-coupling pathway and suppress side reactions. For challenging substrates, ligands such as XPhos, SPhos, and RuPhos have been shown to be effective.[3]
Quantitative Data: Suzuki-Miyaura Coupling
The following table summarizes typical yields for the Suzuki-Miyaura coupling of a halo-5-fluoro-2-methylanisole with an arylboronic acid under different conditions. Note that yields are highly substrate- and condition-dependent.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Cross-Coupling Yield (%) | Homocoupling Byproduct (%) |
| 4-Bromo-5-fluoro-2-methylanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | ~85 | <5 |
| 4-Bromo-5-fluoro-2-methylanisole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 24 | ~70 | 10-15 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of 4-bromo-5-fluoro-2-methylanisole with phenylboronic acid.
Materials:
-
4-Bromo-5-fluoro-2-methylanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and Water (5:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-5-fluoro-2-methylanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. A common byproduct is the homocoupling of the terminal alkyne (Glaser coupling).
FAQs for Sonogashira Coupling
Q1: I'm observing a significant amount of alkyne homocoupling in my Sonogashira reaction with a this compound derivative. How can I prevent this?
A1: Alkyne homocoupling, or Glaser coupling, is primarily promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this side reaction:
-
Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere to exclude oxygen.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ specialized palladium catalysts or ligands to facilitate the coupling without the need for a copper co-catalyst.
Q2: What are the advantages of a copper-free Sonogashira coupling?
A2: Besides minimizing alkyne homocoupling, copper-free conditions can offer broader functional group tolerance and simplify product purification by eliminating copper residues.
Quantitative Data: Sonogashira Coupling
The following table provides representative yields for the Sonogashira coupling of a halo-5-fluoro-2-methylanisole with a terminal alkyne.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Cross-Coupling Yield (%) | Homocoupling Byproduct (%) |
| 4-Iodo-5-fluoro-2-methylanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | ~80 | 10-20 |
| 4-Iodo-5-fluoro-2-methylanisole | Phenylacetylene | Pd(PPh₃)₄ (5) | - | DIPA (3) | Toluene | 80 | 12 | ~90 | <5 |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol outlines a general procedure for the copper-free Sonogashira coupling of 4-iodo-5-fluoro-2-methylanisole with phenylacetylene.
Materials:
-
4-Iodo-5-fluoro-2-methylanisole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Diisopropylamine (DIPA) (3.0 equiv)
-
Toluene (degassed)
Procedure:
-
To a dry Schlenk tube, add 4-iodo-5-fluoro-2-methylanisole and Pd(PPh₃)₄.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed toluene, diisopropylamine, and phenylacetylene via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Homocoupling of the aryl halide can occur as a side reaction.
FAQs for Buchwald-Hartwig Amination
Q1: What conditions favor the homocoupling of 4-bromo-5-fluoro-2-methylanisole during a Buchwald-Hartwig amination?
A1: Homocoupling of the aryl halide in Buchwald-Hartwig reactions can be influenced by several factors:
-
Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of Pd(0) species that promote homocoupling.
-
Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of side reactions, including homocoupling.
-
Ligand Choice: The use of less bulky or electron-poor ligands may not efficiently promote the desired C-N bond formation, allowing competing homocoupling pathways to become more significant.
Q2: How does the electronic nature of this compound affect the Buchwald-Hartwig amination?
A2: this compound is an electron-rich aryl system due to the methoxy group. This can make oxidative addition, the first step in the catalytic cycle, slower compared to electron-poor aryl halides. The fluorine atom has an electron-withdrawing inductive effect, which can somewhat mitigate this. Careful selection of an electron-rich and bulky ligand is crucial to promote efficient oxidative addition and subsequent amination.
Quantitative Data: Buchwald-Hartwig Amination
The table below shows typical yields for the Buchwald-Hartwig amination of 4-bromo-5-fluoro-2-methylanisole.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Cross-Coupling Yield (%) | Homocoupling Byproduct (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 18 | ~90 | <5 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | ~80 | 5-10 |
Experimental Protocol: Buchwald-Hartwig Amination
The following is a general procedure for the Buchwald-Hartwig amination of 4-bromo-5-fluoro-2-methylanisole with morpholine.
Materials:
-
4-Bromo-5-fluoro-2-methylanisole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, charge an oven-dried reaction tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add 4-bromo-5-fluoro-2-methylanisole and morpholine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
After cooling, dilute with ethyl acetate and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Pathways Visualization
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling and the competing homocoupling pathway.
Caption: Desired cross-coupling cycle versus a common competing homocoupling pathway.
References
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 5-Fluoro-2-methylanisole and its Byproducts
For researchers and professionals in drug development, precise analytical methodologies are paramount for ensuring the purity and safety of pharmaceutical intermediates. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 5-Fluoro-2-methylanisole, a key building block in various synthetic pathways. We will explore its performance in identifying and quantifying the target molecule and its potential synthetic byproducts, alongside a discussion of alternative analytical techniques.
Synthesis and Potential Byproducts of this compound
A common synthetic route to this compound involves the methylation of 4-Fluoro-2-methylphenol. This reaction, typically carried out using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base, is generally efficient. However, like any chemical transformation, it is susceptible to the formation of impurities.
Potential Byproducts may include:
-
Unreacted Starting Material: Residual 4-Fluoro-2-methylphenol.
-
Isomeric Products: Small quantities of other methylated isomers, depending on the precise reaction conditions.
-
Over-methylation Products: Though less common for phenols, methylation at other positions on the aromatic ring could occur under harsh conditions.
-
Byproducts from the Methylating Agent: For instance, methanol or dimethyl ether.
-
Solvent and Reagent Residues: Any remaining solvents or basic catalysts used in the reaction.
GC-MS Performance in the Analysis of this compound
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for this compound and its likely byproducts.[1] The combination of gas chromatography's separation capabilities with the structural information provided by mass spectrometry allows for high confidence in both identification and quantification.
Experimental Protocol: GC-MS
A typical GC-MS protocol for the analysis of this compound would involve the following:
-
Sample Preparation: Dilution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Injection: 1 µL of the diluted sample is injected into the GC.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp up to 240°C at a rate of 10°C per minute, and a final hold at 240°C for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-400.
-
Data Presentation: Expected GC-MS Results
While a publicly available chromatogram and mass spectrum for this compound are not readily accessible, we can predict the expected data based on the analysis of the closely related compound, 2-methylanisole, and an understanding of the influence of fluorine substitution.
Table 1: Predicted GC-MS Data for this compound and a Key Potential Byproduct
| Compound | Predicted Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10-12 | 140 (M+), 125, 97, 77 |
| 4-Fluoro-2-methylphenol | ~12-14 | 126 (M+), 111, 83 |
Note: The predicted retention time for this compound is expected to be slightly shorter than that of 4-Fluoro-2-methylphenol due to its lower polarity. The mass fragments are predicted based on common fragmentation patterns of aromatic ethers and phenols, with the molecular ion (M+) being a prominent peak. For comparison, the observed mass spectrum of 2-methylanisole shows a strong molecular ion peak at m/z 122 and significant fragments at m/z 107, 91, and 77.[2] The presence of the fluorine atom in this compound will increase the molecular weight to 140 g/mol .[3][4]
Alternative Analytical Methods
While GC-MS is a primary choice, other analytical techniques can be employed for the analysis of this compound, each with its own advantages and disadvantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that is particularly well-suited for non-volatile or thermally labile compounds.
-
Advantages:
-
Can analyze a wider range of compounds without the need for derivatization.
-
Offers a variety of detection methods (UV, fluorescence, etc.) that can be tailored to the analyte.
-
-
Disadvantages:
-
Generally provides less structural information than MS, making definitive peak identification more challenging without a mass spectrometer detector (LC-MS).
-
May require more complex mobile phase development.
-
Table 2: Comparison of GC-MS and HPLC for the Analysis of this compound
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, detection by mass | Separation based on polarity, detection by various methods |
| Analytes | Volatile and semi-volatile compounds | Wide range of compounds, including non-volatile |
| Identification | High confidence from mass spectra | Based on retention time and comparison to standards |
| Quantification | Excellent, with high sensitivity | Excellent, with a wide linear range |
| Sample Prep | Simple dilution | May require filtration and mobile phase compatibility checks |
Visualizing the Workflow and Logic
To better illustrate the analytical process and the relationships between the key components, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Fluoro-2-methylanisole against two structurally related alternatives: 2-methylanisole and 3-fluoroanisole. Due to the limited availability of public experimental spectra for this compound, this comparison utilizes predicted spectral data for the target compound, offering a theoretical baseline for its characterization. This information is intended to aid researchers in the identification, structural elucidation, and purity assessment of these important chemical entities in various research and development applications.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted) and the experimentally determined data for 2-methylanisole and 3-fluoroanisole. These tables facilitate a direct comparison of chemical shifts (δ), multiplicities, and coupling constants (J), highlighting the influence of the fluorine and methyl substituents on the magnetic environment of the nuclei within these aromatic compounds.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OCH₃ | ~3.80 | s (singlet) | - |
| (Predicted) | -CH₃ | ~2.20 | s (singlet) | - |
| H-3 | ~6.85 | dd (doublet of doublets) | J(H,H) ≈ 8.5, J(H,F) ≈ 3.0 | |
| H-4 | ~6.70 | td (triplet of doublets) | J(H,H) ≈ 8.5, J(H,F) ≈ 9.0 | |
| H-6 | ~7.00 | dd (doublet of doublets) | J(H,H) ≈ 3.0, J(H,F) ≈ 5.0 | |
| 2-Methylanisole | -OCH₃ | 3.82 | s (singlet) | - |
| (Experimental) | -CH₃ | 2.25 | s (singlet) | - |
| H-3, H-4, H-5, H-6 | 6.80 - 7.20 | m (multiplet) | - | |
| 3-Fluoroanisole | -OCH₃ | 3.81 | s (singlet) | - |
| (Experimental) | H-2, H-4, H-5, H-6 | 6.60 - 7.30 | m (multiplet) | - |
Note: Predicted data for this compound is based on computational models and may differ from experimental values.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| This compound | -OCH₃ | ~55.5 | - |
| (Predicted) | -CH₃ | ~16.0 | - |
| C-1 | ~158.0 | d (doublet), ²J(C,F) ≈ 10 | |
| C-2 | ~120.0 | s (singlet) | |
| C-3 | ~115.0 | d (doublet), ²J(C,F) ≈ 25 | |
| C-4 | ~112.0 | d (doublet), ³J(C,F) ≈ 8 | |
| C-5 | ~163.0 | d (doublet), ¹J(C,F) ≈ 245 | |
| C-6 | ~110.0 | d (doublet), ³J(C,F) ≈ 8 | |
| 2-Methylanisole | -OCH₃ | 55.2 | - |
| (Experimental) | -CH₃ | 16.1 | - |
| Aromatic Carbons | 109.9, 120.4, 126.5, 130.6 | - | |
| Quaternary Carbons | 126.9, 157.5 | - | |
| 3-Fluoroanisole | -OCH₃ | 55.4 | - |
| (Experimental) | Aromatic Carbons | 102.1 (d, ²J=25.5), 108.2 (d, ²J=21.8), 114.1 (d, ⁴J=1.9), 130.4 (d, ³J=10.2) | See chemical shifts |
| Quaternary Carbons | 160.7 (d, ⁴J=11.0), 163.8 (d, ¹J=243.5) | See chemical shifts |
Note: Predicted data for this compound is based on computational models and may differ from experimental values. Experimental data for comparable compounds were obtained from publicly available spectral databases.
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound and its alternatives is provided below. Specific instrument parameters may need to be optimized for individual samples and spectrometers.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial. For liquid samples, use 1-2 drops.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and the desired chemical shift window.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters for ¹H or ¹³C NMR. This includes defining the spectral width, acquisition time, relaxation delay, and the number of scans.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon, unless C-H coupling information is desired.
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicities and measure the coupling constants (J values) to elucidate the connectivity of the atoms.
Visualizations
The following diagrams illustrate the logical relationships in the NMR characterization of this compound.
Caption: Structure and Predicted NMR Signals of this compound.
Caption: General Experimental Workflow for NMR Characterization.
Comparative Guide to the Analytical Characterization of 5-Fluoro-2-methylanisole: Mass Spectrometry vs. High-Performance Liquid Chromatography
This guide provides a detailed comparison of two primary analytical techniques for the characterization and quantification of 5-Fluoro-2-methylanisole: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in method selection and implementation.
Method Performance Comparison
The choice between GC-MS and HPLC-UV for the analysis of this compound depends on the specific analytical requirements, such as the need for structural elucidation versus high-throughput quantification, and the complexity of the sample matrix. Gas chromatography is generally well-suited for volatile and semi-volatile compounds like this compound.
Table 1: Comparison of Analytical Performance for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. |
| Selectivity | High (based on fragmentation pattern) | Moderate to High (dependent on chromatography) |
| Sensitivity (LOD) | Low ng/mL to pg/mL | Low µg/mL to high ng/mL |
| Quantification | Good linearity and precision. | Excellent linearity and precision. |
| Structural Info | Excellent (provides fragmentation data) | Limited (retention time only) |
| Typical Application | Identification, structural elucidation, trace-level quantification. | Routine quantification, purity analysis. |
Mass Spectrometry Fragmentation Pattern of this compound
Due to the limited availability of direct experimental mass spectra for this compound in the public domain, the following fragmentation pattern is predicted based on the known fragmentation of the closely related compound, 2-methylanisole, and general principles of mass spectrometry. The molecular weight of this compound is 140.15 g/mol .
Upon electron ionization (EI), the this compound molecule is expected to form a molecular ion at m/z 140. This molecular ion will then undergo a series of fragmentation events, primarily driven by the stability of the resulting carbocations and the presence of the ether and aromatic functionalities.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z (predicted) | Ion Structure / Proposed Fragment | Notes |
| 140 | [C₈H₉FO]⁺• | Molecular Ion (M⁺•) |
| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 112 | [M - CO]⁺• | Loss of carbon monoxide from the molecular ion. |
| 97 | [M - CH₃ - CO]⁺ | Subsequent loss of CO from the m/z 125 fragment. |
| 95 | [C₆H₄F]⁺ | Phenyl cation with fluorine substituent. |
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation pathway of this compound.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound in complex matrices.
1. Sample Preparation:
-
Liquid Samples: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration within the calibrated range of the instrument.
-
Solid Samples: Perform a solvent extraction (e.g., using sonication or Soxhlet apparatus) with an appropriate solvent, followed by filtration and dilution.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Quantify the compound by integrating the peak area of a characteristic ion (e.g., m/z 140 or 125) and comparing it to a calibration curve generated from standards of known concentrations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification and purity assessment of this compound, particularly in simpler matrices.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to achieve a concentration within the linear range of the detector.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). For improved separation of fluorinated compounds, a fluorinated stationary phase (e.g., PFP or F5) could be considered.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detector: Set to a wavelength of maximum absorbance for this compound (to be determined by UV-Vis scan, likely around 270-280 nm).
3. Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Quantify the compound by integrating the peak area and comparing it against a calibration curve prepared from pure standards.
Conclusion
Both GC-MS and HPLC-UV are powerful techniques for the analysis of this compound. GC-MS offers unparalleled structural information through its fragmentation patterns, making it the method of choice for definitive identification and analysis in complex mixtures. HPLC-UV provides a robust, high-throughput alternative for routine quantification and purity checks where structural confirmation is not the primary objective. The selection of the most appropriate technique will be guided by the specific goals of the analysis, sample throughput requirements, and the available instrumentation.
A Comparative Guide to HPLC and GC Methods for Purity Determination of 5-Fluoro-2-methylanisole
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for determining the purity of 5-Fluoro-2-methylanisole. The following sections present a summary of their performance, detailed experimental protocols, and a visual workflow to aid in selecting the most suitable method for your specific analytical needs.
Method Performance Comparison
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility of the analyte and potential impurities, required sensitivity, and available instrumentation. This compound is a volatile organic compound, making GC a primary technique for its analysis. However, HPLC can also be effectively utilized, particularly for non-volatile impurities or when GC is not available.
| Performance Metric | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Precision (RSD%) | < 2% | < 1.5% |
| Typical Run Time | 15 minutes | 20 minutes |
| Compound Volatility | Not required | Required |
| Thermal Stability | Not required | Required |
Detailed Experimental Protocols
Below are detailed methodologies for the purity determination of this compound using a hypothetical, yet representative, HPLC-UV method and a standard GC-FID method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for quantifying this compound and identifying non-volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and dissolve it in a 25 mL volumetric flask with methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 272 nm.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is ideal for the analysis of volatile compounds and is highly sensitive for determining the purity of this compound.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
-
No further dilution is typically necessary for purity analysis by GC-FID.
2. GC-FID Analysis:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector.
-
Column: Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis:
-
Purity is determined by the area percent of the this compound peak relative to the total peak area.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC-UV purity analysis method described above.
Caption: HPLC-UV Experimental Workflow for Purity Analysis.
Conclusion
Both HPLC-UV and GC-FID are robust methods for determining the purity of this compound. The choice of method will largely depend on the specific requirements of the analysis and the nature of the expected impurities. For routine quality control of this volatile compound, GC-FID is often preferred due to its high sensitivity and resolution for volatile organics. However, HPLC-UV provides a valuable alternative, especially when non-volatile impurities are of concern or if the compound is thermally labile. The provided protocols and performance data serve as a guide for researchers to develop and validate a method that is fit for their purpose.
A Comparative Analysis of the Reactivity of 5-Fluoro-2-methylanisole and 3-Fluoro-2-methylanisole for Pharmaceutical and Agrochemical Research
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. This guide provides a detailed comparative analysis of the reactivity of two constitutional isomers, 5-Fluoro-2-methylanisole and 3-Fluoro-2-methylanisole, in the context of common synthetic transformations critical to medicinal and process chemistry.
This document delves into the electronic and steric factors governing the reactivity of these isomers, offering predictive insights into their behavior in electrophilic aromatic substitution and ortho-metalation reactions. By presenting available experimental data and detailed theoretical considerations, this guide aims to empower chemists to make informed decisions in the design and execution of synthetic routes.
Theoretical Underpinnings of Reactivity: Electronic and Steric Effects
The reactivity of substituted anisoles is primarily dictated by the interplay of the electronic effects (inductive and resonance) and steric hindrance of the substituents on the aromatic ring.
The methoxy group (-OCH₃) is a potent activating group and a strong ortho, para-director in electrophilic aromatic substitution. This is due to its strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I).
The fluorine atom (-F) exhibits a dual nature; it is an ortho, para-director due to its electron-donating resonance effect (+M), but it is also a deactivating group because of its strong electron-withdrawing inductive effect (-I).[1][2]
The methyl group (-CH₃) is a weakly activating group and an ortho, para-director due to its electron-donating inductive effect (+I).
The relative positioning of these substituents in this compound and 3-Fluoro-2-methylanisole leads to distinct electronic environments on the aromatic ring, thereby influencing the regioselectivity and rate of chemical reactions.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The directing effects of the substituents on the anisole ring will determine the position of electrophilic attack.
This compound:
In this isomer, the powerful ortho, para-directing methoxy group is at position 1. The positions ortho to the methoxy group are C2 and C6, and the position para is C4. The C2 position is blocked by a methyl group, and the C5 position has a fluorine atom. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. The fluorine atom at C5 will deactivate the ring, particularly the adjacent C4 and C6 positions, through its strong inductive effect. However, the activating effect of the methoxy group is generally dominant.
3-Fluoro-2-methylanisole:
Here, the methoxy group is at position 1, a methyl group at C2, and a fluorine atom at C3. The positions ortho to the methoxy group are C2 and C6, and the para position is C4. The C2 position is blocked by a methyl group. The fluorine at C3 will strongly deactivate the adjacent C2 and C4 positions. Therefore, electrophilic attack is most likely favored at the C6 position, which is ortho to the activating methoxy group and furthest from the deactivating fluorine atom. Attack at the C4 position would be sterically less hindered but electronically disfavored due to the adjacent fluorine.
Predicted Reactivity Order:
Based on the analysis of the electronic effects, This compound is predicted to be more reactive towards electrophilic aromatic substitution than 3-Fluoro-2-methylanisole. This is because in the 3-fluoro isomer, the strongly deactivating fluorine atom is positioned to significantly diminish the electron density at the most probable sites of attack (C4 and C6) that are activated by the methoxy group. In the 5-fluoro isomer, while the fluorine does exert a deactivating effect, its influence on the C4 and C6 positions is less pronounced.
Below is a logical diagram illustrating the directing effects of the substituents in both isomers for electrophilic aromatic substitution.
Caption: Predicted regioselectivity in electrophilic aromatic substitution.
Quantitative Data and Experimental Protocols
Hammett Substituent Constants
Hammett constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring.
| Substituent | σ_meta | σ_para |
| -OCH₃ | 0.12 | -0.27 |
| -F | 0.34 | 0.06 |
| -CH₃ | -0.07 | -0.17 |
Data sourced from established literature.[3][4][5][6]
The negative σ_para value for the methoxy group indicates its strong electron-donating character at the para position. The positive σ values for fluorine indicate its electron-withdrawing nature through induction. The small negative values for the methyl group show its weak electron-donating inductive effect. These values support the qualitative predictions of reactivity.
Experimental Protocol: Nitration of Fluoro-methylanisole Isomers
The following is a general protocol for the nitration of fluoro-methylanisole isomers, which can be adapted for a comparative study.
Materials:
-
Fluoro-methylanisole isomer (this compound or 3-Fluoro-2-methylanisole)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 0.05 mol of the fluoro-methylanisole isomer to the cold sulfuric acid with continuous stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 2.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the fluoro-methylanisole isomer in sulfuric acid over a period of 30 minutes, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
The solid product that precipitates is collected by vacuum filtration, washed with cold water until the washings are neutral, and then washed with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Precautions: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The nitration reaction is highly exothermic and must be carefully controlled.
The following diagram outlines the general workflow for a comparative nitration experiment.
Caption: General experimental workflow for comparative nitration.
Comparative Reactivity in Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful regioselective tool for the functionalization of aromatic rings. Both the methoxy group and the fluorine atom can act as directing metalation groups (DMGs).
This compound:
The methoxy group is a stronger directing group than fluorine in ortho-metalation. Therefore, lithiation is expected to occur primarily at the C6 position, which is ortho to the methoxy group. The methyl group at C2 would sterically hinder lithiation at that position.
3-Fluoro-2-methylanisole:
In this isomer, the methoxy group at C1 and the fluorine at C3 can both direct lithiation. The methoxy group directs to C2 and C6, while the fluorine directs to C2 and C4. The C2 position is sterically hindered by the methyl group and electronically deactivated by the adjacent fluorine. Lithiation at C4 would be directed by the fluorine. However, the directing ability of the methoxy group is generally stronger. Therefore, lithiation is most likely to occur at the C6 position.
Predicted Reactivity and Selectivity:
Both isomers are expected to undergo ortho-metalation primarily at the C6 position, directed by the methoxy group. The relative rates of metalation would depend on the specific reaction conditions (base, solvent, temperature). It is plausible that the fluorine atom in the 3-fluoro isomer might slightly retard the rate of lithiation at C6 compared to the 5-fluoro isomer due to its closer proximity and electron-withdrawing inductive effect.
The logical relationship for predicting the outcome of directed ortho-metalation is depicted below.
Caption: Logical workflow for predicting regioselectivity in DoM.
Conclusion
-
In electrophilic aromatic substitution, this compound is predicted to be the more reactive isomer. The substitution is expected to occur primarily at the C4 and C6 positions. For 3-Fluoro-2-methylanisole, substitution is predicted to be slower and more selective for the C6 position.
-
In directed ortho-metalation, both isomers are expected to undergo lithiation predominantly at the C6 position, directed by the stronger methoxy group.
While direct quantitative comparative data is sparse, the principles of physical organic chemistry provide a robust basis for predicting the chemical behavior of these important building blocks. It is recommended that researchers perform small-scale comparative experiments, utilizing the provided general protocols, to confirm these predictions and optimize reaction conditions for their specific synthetic targets. This approach will enable the rational selection and efficient utilization of these versatile fluoro-methylanisole isomers in the development of novel pharmaceuticals and agrochemicals.
References
A Comparative Guide to the Suzuki Coupling of Fluorinated vs. Non-Fluorinated Methylanisoles
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] In the synthesis of complex molecules for pharmaceuticals and materials science, the introduction of fluorine atoms into aryl scaffolds can significantly alter the physicochemical and biological properties of the target compounds, including metabolic stability, lipophilicity, and binding affinity.[3] This guide provides an objective comparison of the Suzuki coupling performance of fluorinated versus non-fluorinated methylanisoles, supported by experimental data from closely related systems to elucidate the impact of fluorination.
The Influence of Fluorine Substitution on Reactivity
The presence of a fluorine atom on the aromatic ring of a methylanisole derivative is expected to influence its reactivity in the Suzuki coupling. Fluorine is a strongly electronegative atom and exerts a significant electron-withdrawing inductive effect. This effect can modulate the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[1][4]
Generally, electron-withdrawing groups on the aryl halide can increase the rate of oxidative addition to the palladium(0) catalyst.[5] Therefore, it is anticipated that fluorinated methylanisoles may exhibit enhanced reactivity compared to their non-fluorinated analogs under similar reaction conditions. However, the position of the fluorine atom relative to the leaving group (e.g., bromine) and the methyl and methoxy substituents can also play a role in the overall reaction outcome due to steric and electronic effects.
Comparative Experimental Data
Table 1: Suzuki Coupling of Non-Fluorinated Bromo-Methylanisole and Related Compounds
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-2-methylanisole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~95 (estimated) | [6] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃/Ligand 1 (1.5) | KF | Dioxane | 110 | 24 | 74 | [7] |
| 3 | 4-Bromoaniline | Phenylboronic acid | Pd-polymer hybrid (0.045) | K₃PO₄ | Toluene/H₂O | 70 | 10 | Slower conversion | [5] |
Table 2: Suzuki Coupling of Fluorinated Bromo-Methylanisole Analogs and Other Fluorinated Aryl Bromides
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-4-fluoro-2-methoxyaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Toluene/Dioxane/H₂O | 90 | 12-24 | High (not specified) | [8] |
| 2 | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | 48 | ~95 | [9][10] |
| 3 | 2-Bromo-4-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | 48 | ~95 | [9][10] |
| 4 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | H₂O | 110 | 8 | ~98 | [9][10] |
From the data, it is evident that fluorinated aryl bromides, including fluorotoluenes which are close structural analogs of fluoromethylanisoles, can be efficiently coupled in high yields.[9][10] The electron-withdrawing nature of the fluorine substituent generally leads to high reactivity.[3]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted for both fluorinated and non-fluorinated methylanisoles. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., bromo-methylanisole or fluorinated bromo-methylanisole) (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.
Visualizing the Process
To better understand the experimental procedure and the underlying mechanism, the following diagrams are provided.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Conclusion
The fluorination of methylanisoles is a valuable strategy for modulating molecular properties in drug discovery and materials science. Based on the available data for analogous compounds, fluorinated bromo-methylanisoles are expected to be highly competent substrates in Suzuki-Miyaura cross-coupling reactions, likely exhibiting comparable or even enhanced reactivity compared to their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine substituent. The provided general protocol serves as a robust starting point for the synthesis of a wide array of biaryl compounds derived from both fluorinated and non-fluorinated methylanisoles. Researchers should consider that optimization of reaction conditions is key to achieving the best possible outcomes for their specific substrate combinations.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Validation for the Quantification of 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical techniques for the quantification of 5-Fluoro-2-methylanisole: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, development, and quality control processes. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes visual workflows to aid in methodology selection and implementation.
Method Performance Comparison
The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. As a semi-volatile aromatic compound, this compound is amenable to analysis by both techniques. The following table summarizes the typical validation parameters for each method, based on the analysis of structurally similar compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 50 - 200 ng/mL |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Precision (RSD %) | < 10% | < 5% |
| Typical Application | Trace level analysis, impurity profiling, complex matrices | Routine quantification, quality control, simpler matrices |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV. These protocols are based on established methods for similar aromatic compounds and should be validated for the specific sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Sample Preparation:
-
Liquid Samples (e.g., reaction mixtures, formulations):
-
Accurately weigh a portion of the liquid sample.
-
Dilute the sample with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration within the calibration range.
-
Add an appropriate internal standard (e.g., 4-fluoroanisole-d3) to correct for variations in sample injection and instrument response.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
-
-
Solid Samples (e.g., powders, tissues):
-
Accurately weigh the homogenized solid sample.
-
Perform a solvent extraction using a suitable organic solvent. Sonication or mechanical shaking can be used to improve extraction efficiency.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to a clean tube and add the internal standard.
-
Dilute as necessary and transfer to a GC vial.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 140, 125, 95) and the internal standard.
High-Performance Liquid Chromatography (HPLC-UV) Method
1. Sample Preparation:
-
Accurately weigh the sample (liquid or solid).
-
Dissolve and dilute the sample in the mobile phase to a concentration within the calibration range. For solid samples, an initial extraction with a stronger solvent (e.g., methanol or acetonitrile) may be necessary, followed by dilution with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
Transfer the filtered sample to an HPLC vial.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 270 nm).
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the quantification of this compound by GC-MS and HPLC-UV.
Conclusion
Both GC-MS and HPLC-UV are suitable techniques for the quantification of this compound. GC-MS offers superior sensitivity and is ideal for trace-level analysis and in the presence of complex sample matrices. HPLC-UV provides a robust and high-throughput alternative for routine analysis and quality control where lower sensitivity is acceptable. The choice of method should be based on the specific requirements of the analytical task, and a full method validation should be performed under the intended conditions of use to ensure data quality and reliability.
A Researcher's Guide to Spectroscopic Differentiation of Fluoro-2-methylanisole Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise identification of constitutional isomers is a critical challenge in chemical synthesis and drug development. The positional isomerism of a substituent on an aromatic ring can dramatically alter a molecule's pharmacological and toxicological properties. This guide provides a comparative overview of spectroscopic methods for distinguishing the isomers of fluoro-2-methylanisole, specifically focusing on 3-fluoro-2-methylanisole, 4-fluoro-2-methylanisole, 5-fluoro-2-methylanisole, and 2-fluoro-6-methylanisole.
Spectroscopic Data Comparison
The following table summarizes the expected and observed (where available) spectroscopic data for the isomers of fluoro-2-methylanisole. The data for the parent compound, 2-methylanisole, is included for reference. It is important to note that the predicted values are based on the principles of substituent effects on chemical shifts and coupling constants.
| Compound | Spectroscopic Data |
| 2-Methylanisole | ¹H NMR (CDCl₃): δ ~2.2 (s, 3H, CH₃), ~3.8 (s, 3H, OCH₃), ~6.8-7.2 (m, 4H, Ar-H).[1][2][3] ¹³C NMR (CDCl₃): δ ~16.0 (CH₃), ~55.0 (OCH₃), aromatic signals between ~110-158 ppm.[1][4] IR (cm⁻¹): C-H (aromatic) ~3000-3100, C-H (aliphatic) ~2850-3000, C=C (aromatic) ~1450-1600, C-O stretch ~1250. Mass Spectrum (m/z): Molecular ion [M]⁺ at 122, characteristic fragments at 107 ([M-CH₃]⁺), 91 ([M-OCH₃]⁺), 77 ([C₆H₅]⁺).[1] |
| 3-Fluoro-2-methylanisole | ¹H NMR: Expect distinct signals for the three aromatic protons, with splitting patterns influenced by both fluorine and adjacent protons. The proton ortho to the fluorine will show a larger coupling constant to ¹⁹F. ¹³C NMR: The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large ¹JCF coupling constant (~240-260 Hz). Other aromatic carbons will show smaller nJCF couplings. ¹⁹F NMR: A single resonance, with its chemical shift influenced by the electronic environment. IR: C-F stretch will appear in the 1000-1300 cm⁻¹ region.[5] MS: Molecular ion at m/z 140. Fragmentation patterns will be influenced by the fluorine substituent. |
| 4-Fluoro-2-methylanisole | ¹H NMR: Expect a more symmetrical pattern for the aromatic protons compared to the 3-fluoro isomer due to the para-position of the fluorine. ¹³C NMR: Similar to the 3-fluoro isomer, a large ¹JCF coupling for the C-F bond is expected. ¹⁹F NMR: A single resonance. IR: C-F stretch in the 1000-1300 cm⁻¹ region.[3][6][7] MS: Molecular ion at m/z 140. The NIST Mass Spectrometry Data Center reports a molecular ion peak at 140 and a base peak at 125.[6] |
| This compound | ¹H NMR: Expect a distinct splitting pattern for the three aromatic protons. ¹³C NMR: A large ¹JCF coupling for the C-F bond is expected. ¹⁹F NMR: A single resonance. IR: C-F stretch in the 1000-1300 cm⁻¹ region. MS: Molecular ion at m/z 140. |
| 2-Fluoro-6-methylanisole | ¹H NMR: Due to the ortho-position of the fluorine to the methoxy group, significant changes in the chemical shifts of the methoxy protons and the adjacent aromatic proton are expected. ¹³C NMR: A large ¹JCF coupling for the C-F bond is expected. The chemical shift of the methoxy carbon might also be affected. ¹⁹F NMR: A single resonance. IR: C-F stretch in the 1000-1300 cm⁻¹ region. MS: Molecular ion at m/z 140. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified fluoro-2-methylanisole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse width corresponding to a 30-45° flip angle, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Signal averaging (8-16 scans) is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
-
Typical parameters: spectral width of 200-250 ppm, pulse width corresponding to a 30-45° flip angle, acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[8]
-
Acquire a proton-decoupled or coupled spectrum. Proton coupling can provide valuable structural information through nJHF coupling constants.
-
Typical parameters: wide spectral width due to the large chemical shift range of fluorine, referencing to an external standard like CFCl₃ (0 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder or salt plates before running the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition:
-
EI-MS: Acquire a mass spectrum over a mass range of m/z 40-400. The standard electron energy is 70 eV. This technique provides detailed fragmentation patterns that are highly reproducible and useful for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Use an orbitrap or time-of-flight (TOF) mass analyzer to determine the accurate mass of the molecular ion, which can confirm the elemental composition.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification of fluoro-2-methylanisole isomers.
Caption: A logical workflow for the separation and spectroscopic identification of fluoro-2-methylanisole isomers.
Key Differentiating Features in NMR
The following diagram highlights the key NMR spectroscopic features that differentiate the isomers.
Caption: Key NMR parameters for differentiating fluoro-2-methylanisole isomers.
By systematically applying these spectroscopic methods and carefully analyzing the resulting data, researchers can confidently identify and differentiate the various isomers of fluoro-2-methylanisole, ensuring the correct compound is carried forward in research and development pipelines.
References
- 1. 2-Methylanisole | C8H10O | CID 33637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 4-Fluoro-2-methylanisole | C8H9FO | CID 136239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 4-Fluoro-2-methylanisole (CAS 399-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. biophysics.org [biophysics.org]
A Comparative Guide to the Kinetic Studies of Reactions Involving 5-Fluoro-2-methylanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 5-Fluoro-2-methylanisole and its non-fluorinated analog, 2-methylanisole. Due to a lack of direct experimental kinetic data for this compound in the public domain, this guide leverages established principles of physical organic chemistry and available data for structurally related compounds to provide a robust comparison. The focus is on electrophilic aromatic substitution (EAS), a common and well-understood class of reactions for anisole derivatives.
Theoretical Background: Substituent Effects in Electrophilic Aromatic Substitution
The reactivity and regioselectivity of electrophilic aromatic substitution on substituted benzenes are governed by the electronic and steric properties of the substituents.
-
-OCH₃ (Methoxy group): The methoxy group is a strong activating group and an ortho, para-director. Its resonance effect (+R), where the oxygen's lone pair of electrons delocalizes into the ring, strongly outweighs its inductive electron-withdrawing effect (-I). This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.
-
-CH₃ (Methyl group): The methyl group is a weak activating group and an ortho, para-director. It donates electron density primarily through an inductive effect (+I) and hyperconjugation.
-
-F (Fluoro group): The fluorine atom is a deactivating group yet an ortho, para-director. Its strong inductive electron-withdrawing effect (-I) deactivates the ring towards electrophilic attack. However, its resonance effect (+R), though weaker than its inductive effect, is sufficient to direct incoming electrophiles to the ortho and para positions.
In the case of 2-methylanisole, both the methoxy and methyl groups are activating, making the ring significantly more reactive than benzene. For this compound, the presence of the deactivating fluorine atom is expected to reduce the overall reactivity of the aromatic ring compared to 2-methylanisole.
Comparative Kinetic Data for Nitration
Nitration is a classic electrophilic aromatic substitution reaction that serves as an excellent model for comparing the reactivity of aromatic compounds. The following table summarizes the expected kinetic outcomes and product distributions for the nitration of 2-methylanisole and this compound.
| Feature | 2-Methylanisole | This compound (Predicted) |
| Relative Rate of Reaction | Higher | Lower |
| Activating/Deactivating Groups | -OCH₃ (strong activator), -CH₃ (weak activator) | -OCH₃ (strong activator), -CH₃ (weak activator), -F (deactivator) |
| Predicted Major Products | 4-Nitro-2-methylanisole, 6-Nitro-2-methylanisole | 4-Nitro-5-fluoro-2-methylanisole, 6-Nitro-5-fluoro-2-methylanisole |
| Rationale for Product Distribution | Substitution is directed to the positions ortho and para to the strongly activating methoxy group. The ratio of 4-nitro to 6-nitro is influenced by steric hindrance from the adjacent methyl group, which may disfavor the 6-position. | Substitution is still primarily directed by the powerful methoxy group to the C4 and C6 positions. The fluorine atom's deactivating effect reduces the overall rate but does not change the directing influence of the methoxy group. Steric hindrance will also play a role in the product ratio. |
| Expected Kinetic Profile | Faster reaction rates due to the presence of two activating groups. | Slower reaction rates due to the deactivating effect of the fluorine atom. |
Experimental Protocols
Kinetic Analysis of Aromatic Nitration via UV-Vis Spectroscopy
This protocol describes a general method for determining the kinetics of the nitration of an aromatic compound like 2-methylanisole.
Objective: To determine the rate constant for the nitration of 2-methylanisole.
Materials:
-
2-methylanisole
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Quenching solution (e.g., ice-cold water or a suitable buffer)
-
Solvent for UV-Vis analysis (e.g., ethanol or acetonitrile)
-
UV-Vis spectrophotometer
-
Thermostatted reaction vessel
-
Stirrer
-
Pipettes and glassware
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 2-methylanisole of known concentration in a suitable inert solvent.
-
Prepare the nitrating mixture by carefully adding a known volume of concentrated nitric acid to a known volume of concentrated sulfuric acid, while cooling in an ice bath.
-
-
Reaction Setup:
-
Equilibrate the thermostatted reaction vessel to the desired temperature (e.g., 25 °C).
-
Add a known volume of the sulfuric acid to the reaction vessel and allow it to reach thermal equilibrium.
-
-
Initiation of the Reaction:
-
At time t=0, add a known, small volume of the 2-methylanisole stock solution to the stirred sulfuric acid in the reaction vessel.
-
Immediately after, add a known volume of the nitrating mixture to initiate the reaction.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution. This stops the nitration process.
-
Dilute the quenched sample with the UV-Vis solvent to a concentration suitable for spectroscopic analysis.
-
-
UV-Vis Analysis:
-
Record the UV-Vis spectrum of each diluted sample over a suitable wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for the reactant (2-methylanisole) and the expected nitro-products.
-
Monitor the reaction by measuring the decrease in absorbance of the reactant or the increase in absorbance of the product(s) at their respective λ_max.
-
-
Data Analysis:
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration of the reactant or product at each time point.
-
Plot the concentration of the reactant versus time.
-
To determine the order of the reaction with respect to the aromatic compound, plot ln[reactant] vs. time (for first-order) and 1/[reactant] vs. time (for second-order). The plot that yields a straight line indicates the order of the reaction.
-
The rate constant (k) can be determined from the slope of the linear plot.
-
Visualizations
Caption: General mechanism of electrophilic aromatic substitution on a substituted anisole.
Caption: Logical relationship of substituent effects on the reactivity of the aromatic ring.
Unraveling the Electronic Influence of Fluorine in Anisole Isomers: A Computational and Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic effects of substituent positioning on aromatic rings is paramount for molecular design and property prediction. This guide provides a comprehensive computational analysis of the electronic effects in ortho-, meta-, and para-fluoroanisole isomers, offering a comparative perspective with anisole and its chloro-substituted counterparts.
This publication delves into the intricate interplay of inductive and resonance effects by examining key physicochemical properties. Through a synthesis of experimental data and computational insights, this guide aims to furnish a clear and objective comparison, supported by detailed methodologies and data presented in easily digestible formats.
Comparative Analysis of Electronic Properties
The electronic character of a substituted benzene ring is fundamentally altered by the nature and position of its substituents. In fluoroanisole isomers, the electron-withdrawing inductive effect of the fluorine atom and the electron-donating resonance effect of the methoxy group create a complex electronic landscape. This is reflected in their dipole moments, NMR chemical shifts, and Hammett constants.
Dipole Moments: A Vectorial Tug-of-War
The molecular dipole moment provides a quantitative measure of the overall polarity of a molecule, resulting from the vector sum of individual bond dipoles. The position of the fluorine atom in fluoroanisole isomers significantly influences this property.
| Compound | Experimental Dipole Moment (D) |
| Anisole | 1.26[1][2] |
| o-Fluoroanisole | ~1.8 (estimated) |
| m-Fluoroanisole | ~2.2 (estimated) |
| p-Fluoroanisole | ~1.5 (estimated) |
| o-Chloroanisole | ~2.3 (estimated) |
| m-Chloroanisole | ~2.6 (estimated) |
| p-Chloroanisole | ~1.7 (estimated) |
The observed trends can be rationalized by considering the opposing electronic effects of the methoxy and fluoro/chloro groups. In the para-isomer, the electron-withdrawing inductive effect of the halogen partially counteracts the electron-donating effect of the methoxy group, leading to a relatively lower dipole moment compared to the meta-isomer, where the inductive effects are more additive.
NMR Chemical Shifts: Probing the Local Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the electronic environment of individual atoms within a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electron density around them.
¹H NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | H-ortho | H-meta | H-para | OCH₃ |
| Anisole | ~6.88[3] | ~7.26[3] | ~6.92[3] | ~3.75[3] |
| o-Fluoroanisole | - | ~7.05-7.15 | ~6.90-7.00 | ~3.84[4] |
| m-Fluoroanisole | ~6.70-6.80 | - | ~7.15-7.25 | ~3.79 |
| p-Fluoroanisole | ~6.82[5] | ~6.98[5] | - | ~3.76[5] |
| o-Chloroanisole | - | ~7.22 | ~6.88-6.91 | ~3.90[6] |
| p-Chloroanisole | ~6.85 | ~7.25 | - | ~3.80 |
¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
| Compound | C1 (C-OCH₃) | C2/C6 (ortho) | C3/C5 (meta) | C4 (para) | OCH₃ |
| Anisole | 159.9 | 114.1 | 129.5 | 120.7 | 55.1 |
| o-Fluoroanisole | 148.5 (d, J=11Hz) | 152.0 (d, J=245Hz) | 116.5 (d, J=18Hz) | 124.5 (d, J=7Hz) | 56.0 |
| m-Fluoroanisole | 160.5 (d, J=3Hz) | 102.0 (d, J=25Hz) | 163.5 (d, J=243Hz) | 107.5 (d, J=21Hz) | 55.5 |
| p-Fluoroanisole | 155.0[5] | 114.5 (d, J=8Hz)[5] | 115.8 (d, J=23Hz)[5] | 159.3 (d, J=240Hz)[5] | 55.6[5] |
| o-Chloroanisole | 155.1[6] | 127.7[6] | 121.5 | 112.5 | 56.2 |
| p-Chloroanisole | 157.8 | 115.5 | 129.5 | 125.8 | 55.5 |
Note: NMR data for some isomers are compiled from various sources and may have slight variations depending on experimental conditions. 'd' denotes a doublet due to C-F coupling.
The electron-withdrawing nature of fluorine deshields the directly attached carbon, resulting in a downfield shift. This effect is most pronounced in the ¹³C NMR spectrum of the carbon atom bonded to fluorine. The coupling constants (J-values) provide additional structural information.
Hammett Constants: Quantifying Substituent Effects
The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a benzene ring. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Position | Hammett Constant (σ) |
| -F | meta | 0.34[7] |
| para | 0.05[7] | |
| -Cl | meta | 0.37[7] |
| para | 0.22[7] | |
| -OCH₃ | meta | 0.11[7] |
| para | -0.24[7] |
A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The strongly positive σm value for fluorine reflects its powerful inductive electron withdrawal. However, its σp value is only slightly positive, indicating that its electron-donating resonance effect partially cancels out the inductive effect when it is in the para position. The methoxy group is electron-donating, particularly at the para position, as shown by its negative σp value.
Methodologies and Workflows
A thorough understanding of the electronic effects in fluoroanisole isomers is achieved through a combination of experimental measurements and computational modeling.
Experimental Protocols
NMR Spectroscopy:
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra involves the following steps:
-
Sample Preparation: Dissolve 10-20 mg of the fluoroanisole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum.[5]
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.[5]
Computational Workflow
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules. A typical workflow for the computational analysis of fluoroanisole isomers includes:
-
Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-311++G(d,p) basis set.
-
Property Calculation: Once the geometry is optimized, various electronic properties such as dipole moment, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis can be calculated at the same or a higher level of theory.
-
NMR Chemical Shift Prediction: The NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated values can then be compared with experimental data for validation.
Visualizing the Relationships
The following diagrams illustrate the logical connections between isomerism and electronic properties, as well as a typical workflow for their analysis.
Caption: Interplay of isomerism and electronic effects on physicochemical properties.
Caption: A typical workflow for the analysis of fluoroanisole isomers.
References
- 1. The rotational spectra, electric dipole moments and molecular structures of anisole and benzaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Fluoroanisole(321-28-8) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. global.oup.com [global.oup.com]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for 5-Fluoro-2-methylanisole Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 5-Fluoro-2-methylanisole. The selection of an appropriate analytical technique is paramount for ensuring accurate and reliable data in research, development, and quality control. This document provides a side-by-side comparison of HPLC and GC performance, detailed experimental protocols, and visual workflows to facilitate an informed decision based on specific analytical requirements.
Data Presentation: A Side-by-Side Comparison
The choice between HPLC and GC often depends on the specific analytical needs, including sensitivity, sample matrix complexity, and the volatility of the analyte.[4][5] Gas chromatography is generally the preferred method for volatile compounds like this compound.[2] The following table summarizes the typical performance characteristics for each method based on the analysis of analogous compounds.
Table 1: Comparison of Validation Parameters for this compound Quantification
| Validation Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ~1.5 ng/g | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~5.0 ng/g | ~1.5 µg/mL |
| Accuracy (Recovery %) | 95 - 105% | 97 - 103% |
| Precision (RSD %) | < 10% | < 5% |
| Typical Application | Trace level analysis in complex matrices (e.g., environmental samples, process impurities). | Quantification in simpler matrices or pharmaceutical formulations. |
Note: The data presented is based on the analysis of structurally similar compounds and should be considered as a baseline for method development and validation for this compound.[2][3]
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible analytical data. The following sections outline the methodologies for the analysis of this compound using both GC and HPLC.
Gas Chromatography (GC) Method
This method is well-suited for the trace-level quantification of the volatile this compound.
1. Sample Preparation:
-
Samples are typically diluted in a suitable organic solvent such as hexane or ethyl acetate prior to injection.[1]
-
For trace analysis in complex matrices, headspace solid-phase microextraction (HS-SPME) can be employed to concentrate the analyte and minimize matrix effects.[2]
2. GC System and Conditions:
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds, such as a HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Injection Volume: 1 µL with a split ratio of 50:1.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.[1]
-
-
Detector Temperature: 280 °C (FID).[1]
3. Method Validation:
-
The method should be validated according to international guidelines (e.g., ICH, FDA) to demonstrate its suitability.[2]
-
Linearity: A series of calibration standards of this compound are prepared and analyzed to establish a calibration curve.[2]
-
Accuracy: Recovery studies are performed by spiking a blank matrix with known concentrations of this compound.[2]
-
Precision: Assessed by repeatedly analyzing samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).[7]
High-Performance Liquid Chromatography (HPLC) Method (Hypothetical)
As this compound is highly volatile, GC is the more common analytical technique. However, for comparative purposes, a hypothetical HPLC-UV method based on the analysis of similar aromatic compounds is presented below.[2] The performance of this method would require experimental verification.
1. Sample Preparation:
-
Samples are dissolved in the initial mobile phase composition to ensure good peak shape.[1]
-
Filtration of the sample solution through a 0.45 µm syringe filter is recommended before injection.[2]
2. HPLC System and Conditions:
-
Instrumentation: An HPLC system equipped with a UV detector, a gradient pump, and an autosampler.[1]
-
Column: A C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 270-280 nm would be a logical starting point for method development).
-
Injection Volume: 10 µL.[1]
3. Method Validation:
-
Similar to the GC method, the HPLC-UV method would require full validation.
-
Linearity: A calibration curve would be constructed by analyzing a series of standard solutions of this compound.[2]
-
Accuracy: Determined by the recovery of spiked samples.[8]
-
Precision: Evaluated through repeatability and intermediate precision studies.[7]
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation of the GC and HPLC methods and the interrelationship of the key validation parameters.
Caption: Workflow for Cross-Validation of GC and HPLC Methods.
Caption: Interrelationship of Analytical Method Validation Parameters.
Conclusion
Both GC and HPLC are powerful techniques for the analysis of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.[1] For trace-level detection and analysis of a volatile compound like this compound, GC is generally the more suitable and sensitive technique.[9][10] HPLC, however, offers versatility for a broader range of compounds and may be advantageous when analyzing less volatile impurities or when the sample matrix is less complex.[5] A thorough evaluation of the analytical needs, including required sensitivity, sample throughput, and the nature of the sample matrix, should guide the selection of the most appropriate method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 10. bitesizebio.com [bitesizebio.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Derived from 5-Fluoro-2-methylanisole
In the landscape of modern drug discovery, achieving optimal pharmacokinetic properties is as critical as attaining high target potency. A compound that is rapidly metabolized will likely fail in development due to insufficient in vivo exposure, necessitating frequent dosing and leading to high inter-patient variability.[1][2] This guide provides an in-depth, comparative framework for assessing the metabolic stability of drug candidates derived from the 5-Fluoro-2-methylanisole scaffold. We will explore the underlying principles, detail robust experimental protocols, and present a comparative analysis to guide lead optimization efforts.
The choice of a chemical scaffold is a pivotal decision in drug design. The this compound moiety is an intriguing starting point. The anisole group is common but susceptible to O-demethylation, a rapid metabolic pathway. The strategic placement of a fluorine atom is often intended to act as a "metabolic blocker," leveraging the strength of the carbon-fluorine bond to prevent oxidation by cytochrome P450 (CYP) enzymes.[3][4][5] However, the effectiveness of this strategy is not guaranteed and requires rigorous experimental validation.[6][7] This guide will equip researchers with the tools to perform this validation with scientific integrity.
The Metabolic Landscape of this compound Derivatives
Understanding the potential metabolic liabilities of a scaffold is the first step in designing a robust assessment strategy. For a drug candidate incorporating this compound, several metabolic pathways must be considered.
-
Phase I Metabolism (Functionalization): Primarily mediated by CYP enzymes found in liver microsomes, this is often the initial and rate-limiting step of drug clearance.[8][9]
-
O-Demethylation: The methoxy group of the anisole is a prime target for CYP-mediated O-dealkylation, yielding a phenol metabolite. This is often a rapid clearance pathway.
-
Benzylic Oxidation: The 2-methyl group is another potential "soft spot," susceptible to oxidation to form a hydroxymethyl group, which can be further oxidized to an aldehyde and a carboxylic acid.
-
Aromatic Hydroxylation: While the fluorine atom at position 5 is expected to hinder oxidation at or near that position, the aromatic ring could still be hydroxylated at other available positions (e.g., positions 3, 4, or 6).
-
Defluorination: Although the C-F bond is strong, metabolic defluorination can occur, leading to the formation of potentially reactive metabolites like quinones.[10]
-
-
Phase II Metabolism (Conjugation): If a Phase I metabolite with a suitable functional group (e.g., the phenol from O-demethylation) is formed, it can undergo conjugation with endogenous molecules to increase its water solubility and facilitate excretion. These reactions are primarily catalyzed by enzymes in the cytosol, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[11][12]
The following diagram illustrates these potential metabolic pathways.
Caption: Potential metabolic pathways for drugs containing the this compound scaffold.
A Comparative Framework for Stability Assessment
To objectively evaluate the metabolic stability of a lead compound derived from this compound (we'll call it Compound F ), it is essential to compare it against relevant alternatives. A well-designed study would include:
-
Compound F: The primary test article with the this compound scaffold.
-
Compound H (Non-fluorinated Analog): An identical compound where the fluorine atom is replaced with hydrogen (a 2-methylanisole scaffold). This comparison directly probes the effectiveness of the fluorine as a metabolic blocker.
-
Compound S (Alternative Stable Scaffold): A compound targeting the same biological endpoint but designed with a different, putatively more stable scaffold (e.g., replacing the anisole with a pyridine or other heterocyclic ring known for metabolic stability). This provides a benchmark for the desired stability profile.
The assessment will be conducted using a tiered approach, starting with subcellular fractions and progressing to intact cellular systems. This allows for a comprehensive understanding of both Phase I and Phase II metabolic contributions.
Experimental Design: In Vitro Stability Assays
The core of the assessment relies on three well-established in vitro models: liver microsomes, S9 fraction, and hepatocytes.[1][13] These systems are cost-effective ways to determine the intrinsic clearance (CLint) of a drug candidate, which is crucial for predicting its in vivo half-life and bioavailability.[2]
Liver Microsomal Stability Assay
This is the workhorse assay for screening Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[8][14] The assay measures the disappearance of the parent compound over time in the presence of microsomes and the essential cofactor NADPH.[15]
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated, cost-effective source of Phase I enzymes, making them ideal for high-throughput screening to identify major metabolic liabilities.[1][8]
-
Why NADPH? Cytochrome P450 enzymes require a regenerating system for their catalytic cycle. NADPH provides the necessary reducing equivalents.[15] A control incubation without NADPH is critical to confirm that any compound loss is enzyme-mediated and not due to chemical instability.
Experimental Protocol: Microsomal Stability
-
Preparation: Thaw pooled human liver microsomes (e.g., from BioIVT) on ice. Prepare a 2X NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 100 mM phosphate buffer (pH 7.4).
-
Compound Preparation: Prepare a 2 µM working solution of each test compound (Compound F, H, and S) and positive controls (e.g., Verapamil for high clearance, Warfarin for low clearance) in phosphate buffer.
-
Reaction Initiation: In a 96-well plate, combine 50 µL of the microsomal suspension (to a final concentration of 0.5 mg/mL) with 50 µL of the 2 µM compound solution. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[16]
-
Start Reaction: Initiate the reaction by adding 100 µL of the pre-warmed 2X NADPH regenerating system.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring 30 µL of the incubation mixture into a new plate containing 150 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).[16][17]
-
Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 x g) for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound by measuring the peak area ratio relative to the internal standard.[18]
Liver S9 Fraction Stability Assay
The S9 fraction is a supernatant from liver homogenate that contains both microsomes (Phase I enzymes) and the cytosol (most Phase II enzymes like UGTs and SULTs).[11][19] This assay provides a more complete picture of hepatic metabolism than microsomes alone.
Causality Behind Experimental Choices:
-
Why S9 Fraction? It allows for the simultaneous assessment of Phase I and Phase II metabolism in a single, cost-effective assay.[12][20] This is crucial if a compound is rapidly cleared by Phase II conjugation, a pathway that would be missed in a microsomes-only assay.
-
Why Multiple Cofactors? To assess both phases, the incubation must be supplemented with cofactors for both CYP enzymes (NADPH) and key Phase II enzymes (e.g., UDPGA for UGTs, PAPS for SULTs).[12][19]
Experimental Protocol: S9 Stability
-
The protocol is similar to the microsomal assay, with the following key modifications:
-
Test System: Use pooled human liver S9 fraction (e.g., 1-2 mg/mL final concentration).[21]
-
Cofactor Mix: The reaction is initiated with a cofactor mix containing NADPH, UDPGA, and PAPS. A control incubation without any cofactors is essential.
-
Time Points: Time points are typically similar (0, 5, 15, 30, 45, 60 minutes).[21]
-
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes and cofactors within a physiological cellular environment.[1][18] This assay also accounts for cellular uptake (permeability), which can be a rate-limiting factor for metabolism.[18]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They provide the most physiologically relevant in vitro system, integrating uptake, Phase I, and Phase II metabolism.[13][22] This allows for a more accurate prediction of in vivo hepatic clearance.[23]
-
Why Suspension Culture? Using cryopreserved hepatocytes in suspension allows for easy handling and is amenable to a 96-well plate format, balancing physiological relevance with reasonable throughput.[24]
Experimental Protocol: Hepatocyte Stability
-
Hepatocyte Revival: Rapidly thaw cryopreserved pooled human hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium (e.g., Williams Medium E).[25] Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.
-
Cell Suspension: Adjust the cell density to 1.0 x 10^6 viable cells/mL in the incubation medium.[25]
-
Compound Incubation: In a 12- or 24-well plate, add the hepatocyte suspension to the test compounds (final concentration 1-2 µM) to achieve a final cell density of 0.5 x 10^6 cells/mL.[22][25] Place the plate in a CO2 incubator on an orbital shaker.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the cell suspension and terminate the reaction by mixing with ice-cold acetonitrile containing an internal standard.[22]
-
Sample Processing & Analysis: Process the samples by centrifugation and analyze the supernatant by LC-MS/MS as described for the microsomal assay.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. annualreviews.org [annualreviews.org]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 9. mdpi.com [mdpi.com]
- 10. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 14. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest [proquest.com]
- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 19. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. mttlab.eu [mttlab.eu]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. nuvisan.com [nuvisan.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-methylanisole: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This document provides essential safety and logistical information for the proper disposal of 5-Fluoro-2-methylanisole, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general best practices for chemical waste management.
Safety and Hazard Assessment
According to the safety data sheet from Fisher Scientific, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, it is imperative to handle all chemicals with care and to consult the specific safety data sheet (SDS) provided with your product, as classifications can vary between suppliers.
Key Safety Information:
| Parameter | Information | Source |
| CAS Number | 95729-22-9 | [2] |
| Molecular Formula | C8H9FO | [2] |
| Molecular Weight | 140.16 g/mol | [2] |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard. | [1] |
Note: This data is based on the available Safety Data Sheet. Always refer to the SDS provided by your specific supplier for the most accurate information.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential. This includes the use of appropriate personal protective equipment (PPE) to minimize any potential for exposure.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a laboratory coat. |
| Respiratory Protection | Generally not required under normal conditions of use with adequate ventilation. If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator may be necessary. |
Disposal Procedures
The disposal of this compound should be conducted in accordance with all applicable federal, state, and local regulations. The following is a general workflow for the proper disposal of this chemical.
Experimental Protocol for Small Spills:
In the event of a small spill, the following general procedure can be applied:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a fume hood.
-
Absorb the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to soak up the spilled liquid.
-
Collect the Waste: Carefully scoop the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: The collected waste material should be disposed of as chemical waste through your institution's hazardous waste management program.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Fluoro-2-methylanisole
This guide provides immediate safety, handling, and disposal protocols for 5-Fluoro-2-methylanisole (CAS No. 95729-22-9), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE, and the subsequent workflow diagram illustrates the correct sequence for donning and doffing.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Fluorinated rubber, with a breakthrough time of >480 min). Always inspect gloves prior to use and use proper removal technique. | Prevents skin contact with the chemical. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards. | Protects eyes from splashes and vapors. |
| Skin and Body Protection | Flame-retardant antistatic protective clothing. A lab coat is the minimum requirement. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended. | Protects skin from contamination and provides a barrier against spills. |
| Respiratory Protection | Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate filter cartridge (e.g., Filter type ABEK). Ensure proper fit and maintenance of the respirator. | Prevents inhalation of potentially harmful vapors. |
II. Operational Plan: Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure a well-ventilated area, such as a chemical fume hood.[2][3][4]
-
Remove all sources of ignition, including open flames, hot surfaces, and sparking equipment.[2][3]
-
Have an appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) readily available.
-
Assemble all necessary equipment and materials before starting work.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Storage:
III. Emergency and Disposal Plan
A clear plan for emergencies and waste disposal is crucial for maintaining a safe laboratory environment.
A. Spill and Leak Response
-
Immediate Actions:
-
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.[2]
-
Do not let the chemical enter drains.[2]
-
Contain the spill using an inert, liquid-absorbent material (e.g., sand, silica gel, Chemizorb®).[3]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[2]
-
Clean the affected area thoroughly.
-
B. Waste Disposal
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste material should be considered hazardous.[3]
-
Do not mix with other waste.
-
Leave the chemical in its original container if possible.
-
Handle uncleaned containers as you would the product itself.
-
Dispose of contaminated gloves and other disposable PPE as hazardous waste.
IV. Workflow Diagram: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
